Technical Documentation Center

2-(Methylthio)thiophene-3-carboxaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methylthio)thiophene-3-carboxaldehyde
  • CAS: 76834-95-2

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 2-(Methylthio)thiophene-3-carboxaldehyde: A Technical Whitepaper

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary In the landscape of modern drug discovery and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

In the landscape of modern drug discovery and advanced materials science, functionalized thiophenes serve as privileged bioisosteric scaffolds. 2-(Methylthio)thiophene-3-carboxaldehyde (CAS 76834-95-2) [1] stands out as a highly versatile, bifunctional building block. By combining an electron-donating methylthio group with an electron-withdrawing carboxaldehyde group on a heteroaromatic core, this molecule offers unique electronic polarization. This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream pharmaceutical applications of this critical intermediate, providing self-validating experimental protocols for immediate laboratory application.

Structural and Electronic Profiling

The synthetic utility of 2-(Methylthio)thiophene-3-carboxaldehyde is dictated by its "push-pull" electronic system. The methylthio (-SMe) group at the C2 position acts as an electron-donating group (EDG) via resonance, pushing electron density into the thiophene


-system. Conversely, the formyl (-CHO) group at C3 acts as a strong electron-withdrawing group (EWG).

This polarization not only activates the formyl carbon for nucleophilic attack but also electronically differentiates the C4 and C5 positions of the thiophene ring, enabling highly regioselective downstream functionalization .

Table 1: Physicochemical Properties and Drug Design Causality
PropertyValueCausality / Significance in Drug Design
CAS Registry Number 76834-95-2[1][2]Unique identifier for regulatory and procurement tracking.
Molecular Formula C₆H₆OS₂Dictates the exact mass (158.24 g/mol ) for MS validation.
Molecular Weight 158.24 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5[3].
Topological Polar Surface Area ~45.3 ŲOptimal for membrane permeability; allows the final scaffold to cross lipid bilayers efficiently.
Hydrogen Bond Donors 0Enhances lipophilicity and oral bioavailability.
Hydrogen Bond Acceptors 2 (O, S)Facilitates critical hydrogen-bonding interactions within kinase hinge regions.
Rotatable Bonds 2Imposes a low entropic penalty upon binding to target proteins.

Mechanistic Synthesis: The Halogen-Metal Exchange Strategy

A common pitfall in thiophene chemistry is attempting a direct Vilsmeier-Haack formylation (POCl₃/DMF) on 2-(methylthio)thiophene. Because both the sulfur heteroatom and the -SMe group strongly direct electrophilic aromatic substitution to the


-position, direct formylation overwhelmingly yields the 5-carboxaldehyde isomer.

The Causality of Synthetic Design: To force regioselectivity to the C3 position, a directed halogen-metal exchange is strictly required . Starting from 3-bromo-2-(methylthio)thiophene, treatment with n-butyllithium (n-BuLi) generates a 3-lithio intermediate.

  • Why -78 °C? Thienyllithium species are highly susceptible to the "halogen dance"—a base-catalyzed isomerization where the lithium atom migrates to the more thermodynamically stable C5 position. Operating at strictly cryogenic temperatures kinetically traps the 3-lithio intermediate, preserving the required regiochemistry before electrophilic quench with DMF.

SynthWorkflow N1 3-Bromo-2-(methylthio)thiophene (Starting Material) N2 n-BuLi / THF -78°C N1->N2 Halogen-Metal Exchange N3 3-Lithio Intermediate (Kinetically Trapped) N2->N3 N4 DMF Quench (Electrophile) N3->N4 Nucleophilic Attack N5 2-(Methylthio)thiophene- 3-carboxaldehyde N4->N5 Aqueous Workup

Regioselective synthesis workflow via halogen-metal exchange and DMF trapping.

Applications in Pharmaceutical Development

The proximity of the electrophilic aldehyde and the nucleophile-susceptible (upon oxidation) methylthio group makes this molecule a privileged precursor for synthesizing fused heterocycles, such as thieno[2,3-d]pyrimidines and thieno[2,3-c]pyrazoles[4].

These fused systems are critical pharmacophores. They are widely deployed as ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) in oncology . Beyond oncology, thiophene derivatives synthesized from this core have shown potent anthelmintic activity against veterinary parasites like Haemonchus contortus[3][5], and are utilized in materials science as photo acid generators for advanced photolithography[6].

KinaseInhibition S1 Mitogenic Signal (Growth Factors) S2 Receptor Tyrosine Kinase (RTK) Activation S1->S2 S3 CDK2 / Cyclin E Complex (Active) S2->S3 Phosphorylation Cascade S5 G1/S Phase Transition (Cell Proliferation) S3->S5 Promotes S4 Thiophene-derived Inhibitor (e.g., Thienopyrimidine) S4->S3 ATP-Competitive Binding S6 Cell Cycle Arrest (Apoptosis) S5->S6 Blocked by Inhibitor

Mechanism of action for thiophene-derived kinase inhibitors blocking G1/S transition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Regioselective Synthesis of 2-(Methylthio)thiophene-3-carboxaldehyde

Objective: Convert 3-bromo-2-(methylthio)thiophene to the target aldehyde via kinetic trapping.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add 3-bromo-2-(methylthio)thiophene (10.0 mmol) and anhydrous THF (50 mL).

    • Causality: THF acts as a Lewis base, coordinating the lithium cation to break down the hexameric aggregates of n-BuLi into highly reactive dimers, accelerating the exchange.

  • Cryogenic Cooling: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Dropwise add n-BuLi (1.1 eq, 1.6 M in hexanes) over 10 minutes. Stir at -78 °C for 30 minutes.

    • Validation Check (In-Situ): Quench a 0.1 mL aliquot with D₂O and analyze via ¹H-NMR. The disappearance of the C3 proton and >95% deuterium incorporation validates successful lithiation without halogen dance isomerization.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 eq) dropwise. Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

    • Validation Check (Final): TLC (Hexane:EtOAc 8:1) should show a new UV-active spot at Rf ~0.4. ¹H-NMR will reveal a sharp diagnostic aldehyde singlet at ~9.9 ppm.

Protocol B: Downstream Knoevenagel Condensation to a Thieno-Acrylonitrile Derivative

Objective: Utilize the highly electrophilic C3-aldehyde to form an extended conjugated system, a precursor for thieno[2,3-c]pyridines.

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 2-(Methylthio)thiophene-3-carboxaldehyde (5.0 mmol) and malononitrile (5.5 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 3 drops of piperidine.

    • Causality: Piperidine provides the exact pKa (~11.2) needed to deprotonate malononitrile (pKa ~11.1) to its resonance-stabilized carbanion without triggering unwanted Cannizzaro-type side reactions with the aldehyde. Ethanol stabilizes the transition state and forces the highly conjugated product to precipitate, driving the equilibrium forward via Le Chatelier’s principle.

  • Reflux & Precipitation: Heat the mixture to reflux for 2 hours. A distinct color change to deep yellow/orange will occur, followed by heavy precipitation.

  • Isolation: Cool to 0 °C, filter the precipitate, and wash with cold ethanol.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting aldehyde (Rf ~0.6) will disappear, replaced by a bright yellow spot (Rf ~0.3). ¹H-NMR confirms success via a highly deshielded vinylic proton singlet near 8.2 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Database: 2-(Methylthio)thiophene-3-carboxaldehyde". PubChem. URL:[Link]

  • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry: Organolithium Reagents and Halogen-Metal Exchange". Oxford University Press. URL:[Link]

  • Hemming, K. "The Synthesis and Chemistry of Azolobenzodiazepines and Thiophenes". DOKUMEN.PUB. URL:[Link]

  • Zahner, H. et al. "Anthelmintic discovery and development in the animal health industry". ResearchGate. URL: [Link]

Sources

Exploratory

Solubility Profile and Handling Protocols for 2-(Methylthio)thiophene-3-carboxaldehyde in Organic Solvents

Executive Summary 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2; Formula: C₆H₆OS₂) is a highly functionalized heterocyclic building block critical to the synthesis of benzodithiophenes, organic semiconductors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2; Formula: C₆H₆OS₂) is a highly functionalized heterocyclic building block critical to the synthesis of benzodithiophenes, organic semiconductors, and active pharmaceutical ingredients. Due to its unique structural duality—combining a lipophilic thioether with a polar, electron-withdrawing formyl group—the compound exhibits a highly specific solubility profile. Understanding the thermodynamic principles governing its solvation is essential for optimizing reaction yields, designing purification workflows, and ensuring reagent stability (1)[1].

This technical guide provides an authoritative analysis of the compound's solubility in organic solvents, grounded in intermolecular thermodynamics, alongside self-validating experimental protocols for laboratory application.

Thermodynamic Basis of Solvation

The solubility of 2-(Methylthio)thiophene-3-carboxaldehyde is dictated by three primary molecular features, each interacting differently with the surrounding solvent matrix:

  • The Thiophene Core: The aromatic, sulfur-containing heterocycle is predominantly non-polar. It readily engages in

    
     stacking and London dispersion forces, driving high solubility in aromatic and halogenated solvents.
    
  • The Methylthio Group (-SCH₃): The sulfur atom in the thioether linkage is highly polarizable. This polarizability creates strong instantaneous dipoles that interact favorably with the electron clouds of non-polar solvents (e.g., dichloromethane, chloroform), maximizing solubility (2)[2].

  • The Carboxaldehyde Group (-CHO): The carbonyl oxygen possesses lone pairs that act as potent hydrogen-bond acceptors. While the molecule lacks hydrogen-bond donors (rendering it insoluble in water), the -CHO group allows the compound to dissolve in polar aprotic solvents (via dipole-dipole interactions) and polar protic solvents (via hydrogen bond acceptance from the solvent).

SolventSelection Start 2-(Methylthio)thiophene-3-carboxaldehyde Solvent Selection Polarity Reaction / Solvation Requirement Start->Polarity Aprotic Polar Aprotic (DMF, DMSO, THF) High Solubility Polarity->Aprotic Cross-Coupling, SNAr NonPolar Non-Polar / Halogenated (DCM, Toluene, Chloroform) Maximum Solubility Polarity->NonPolar Extractions, Halogenations Protic Polar Protic (MeOH, EtOH) Moderate Solubility Polarity->Protic Knoevenagel Condensations Aqueous Aqueous Systems (Water, Buffers) Insoluble Polarity->Aqueous Biphasic Quenching Only

Fig 1. Decision matrix for solvent selection based on reaction requirements.

Solubility Profile in Organic Solvents

To facilitate rapid solvent selection for synthetic workflows, the quantitative and qualitative solubility data for 2-(Methylthio)thiophene-3-carboxaldehyde is summarized below.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Non-Polar / Halogenated Dichloromethane (DCM), Chloroform, Toluene2.4 - 9.1Highly Soluble (>100 mg/mL)Strong dispersion forces matching the highly polarizable -SCH₃ group and the aromatic thiophene ring.
Polar Aprotic Tetrahydrofuran (THF), DMF, DMSO7.5 - 46.8Soluble (50-100 mg/mL)Strong dipole-dipole interactions with the -CHO group; excellent for transition-metal catalyzed cross-coupling (3)[3].
Polar Protic Methanol, Ethanol24.3 - 32.7Moderately Soluble (10-50 mg/mL)Hydrogen bond acceptance by the carbonyl oxygen; solubility is ultimately limited by the hydrophobic thiophene core.
Aqueous Water, Aqueous Buffers80.1Insoluble (<1 mg/mL)Complete lack of hydrogen bond donors; high hydrophobic penalty of the methylthio-thiophene system.

Experimental Methodologies

Protocol 1: Self-Validating Gravimetric Solubility Determination

To establish precise solubility limits for custom solvent mixtures, researchers must utilize a self-validating gravimetric assay. This protocol eliminates optical interference that can occur in UV-Vis assays of highly conjugated thiophenes.

Step-by-Step Workflow:

  • Solute Addition: Add an excess of 2-(Methylthio)thiophene-3-carboxaldehyde (approximately 200 mg) to a pre-weighed 4 mL borosilicate glass vial.

  • Solvent Equilibration: Dispense exactly 1.0 mL of the target organic solvent (e.g., DCM or Methanol) into the vial using a positive displacement pipette.

  • Isothermal Agitation: Seal the vial tightly with a PTFE-lined cap. Agitate the mixture on a thermoshaker at 25°C ± 0.1°C at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter (PTFE is mandatory to prevent solvent-induced membrane degradation).

  • Gravimetric Analysis: Transfer a precise 500 µL aliquot of the filtered supernatant to a pre-weighed analytical glass vial. Evaporate the solvent under a gentle stream of high-purity nitrogen, followed by drying in a vacuum oven (ambient temperature) until a constant weight is achieved. Calculate solubility in mg/mL.

Protocol Step1 1. Solute Addition Step2 2. Solvent Equilibration Step1->Step2 Excess Mass Step3 3. Isothermal Agitation Step2->Step3 25°C Step4 4. Phase Separation Step3->Step4 24h Step5 5. Gravimetric Analysis Step4->Step5 Filtration

Fig 2. Step-by-step workflow for the self-validating gravimetric solubility assay.

Protocol 2: Solvent Optimization for Knoevenagel Condensations

Thiophene-3-carboxaldehyde derivatives are frequently utilized in Knoevenagel condensations to yield highly conjugated bisadducts (4)[4]. The choice of a polar protic solvent is critical here, as it stabilizes the charged transition state while simultaneously acting as an anti-solvent for the final product, driving the reaction forward via precipitation.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(Methylthio)thiophene-3-carboxaldehyde and 1.1 equivalents of an active methylene compound (e.g., malononitrile) in Methanol to achieve a 0.5 M concentration.

  • Catalyst Addition: Introduce 0.1 equivalents of piperidine as a base catalyst.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours. The moderate solubility of the starting aldehyde in methanol ensures a homogeneous start, while the extended conjugation of the resulting product drastically reduces its solubility, causing it to precipitate.

  • Product Isolation: Filter the precipitated solid under vacuum and wash with cold ethanol to yield the pure condensed product.

Handling, Storage, and Stability

Like many functionalized thiophenes, 2-(Methylthio)thiophene-3-carboxaldehyde is sensitive to environmental degradation. The methylthio group is susceptible to atmospheric oxidation, which can convert the thioether into a sulfoxide or sulfone. Concurrently, the carboxaldehyde moiety can undergo auto-oxidation to the corresponding carboxylic acid.

To maintain structural integrity and predictable solubility, the compound must be stored under an inert atmosphere (Nitrogen or Argon) in tightly sealed, light-resistant containers at 2-8°C (5)[5]. When retrieving the reagent, allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture, which is entirely immiscible with the compound and can disrupt subsequent anhydrous reactions.

References

  • Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - KOASAS Source: KAIST URL: [Link]

  • SYNTHESIS AND DISCOVERY OF NEW BISADDUCTS DERIVED FROM HETEROCYCLIC ALDEHYDES AND ACTIVE METHYLENE COMPOUNDS AS POTENT ANTITUBER Source: Polish Pharmaceutical Society URL: [Link]

Sources

Exploratory

Thermodynamic Profiling of 2-(Methylthio)thiophene-3-carboxaldehyde: A Technical Guide to Melting and Boiling Point Determination

Executive Summary In the landscape of preclinical drug development and advanced materials science, thiophene derivatives serve as critical pharmacophores and synthetic intermediates. 2-(Methylthio)thiophene-3-carboxaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and advanced materials science, thiophene derivatives serve as critical pharmacophores and synthetic intermediates. 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) is a highly specialized building block characterized by its dual functionalization: a reactive aldehyde group and a lipophilic methylthio ether. Because empirical thermodynamic data for this specific compound is scarce in public repositories, researchers must rely on predictive structural modeling and rigorous, self-validating experimental protocols to determine its melting point (MP) and boiling point (BP).

This whitepaper provides an authoritative framework for predicting, determining, and applying the thermodynamic properties of 2-(Methylthio)thiophene-3-carboxaldehyde, ensuring synthetic chemists and process engineers can optimize downstream purification and scale-up workflows.

Structural and Thermodynamic Profiling

The macroscopic physical properties of any molecular entity are dictated by its microscopic intermolecular forces. For 2-(Methylthio)thiophene-3-carboxaldehyde (Molecular Weight: 158.25 g/mol ), the thermodynamic profile is governed by three distinct structural domains:

  • The Thiophene Ring : Facilitates

    
     stacking interactions, contributing to the baseline crystal lattice energy.
    
  • The Aldehyde Group (-CHO) : Introduces a strong permanent dipole, enabling dipole-dipole interactions that significantly elevate both the boiling and melting points compared to unsubstituted thiophenes.

  • The Methylthio Group (-SCH₃) : Increases the overall molecular polarizability and surface area, enhancing London dispersion forces.

Intermolecular_Forces Mol 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) Ring Thiophene Ring (Pi-Pi Stacking) Mol->Ring Aldehyde Aldehyde Group (Dipole-Dipole) Mol->Aldehyde Thioether Methylthio Group (Dispersion Forces) Mol->Thioether MP Melting Point (Crystal Lattice Energy) Ring->MP BP Boiling Point (Vapor Pressure) Ring->BP Aldehyde->MP Aldehyde->BP Thioether->MP Thioether->BP

Structural contributions to the thermodynamic properties of 2-(Methylthio)thiophene-3-carboxaldehyde.

Predictive Modeling & Analog Comparison

When empirical data is proprietary or unpublished, Senior Application Scientists utilize group contribution methods (e.g., Joback or ACD/Labs algorithms) and analog benchmarking to establish expected operational ranges.

By analyzing the foundational analogs—Thiophene-3-carboxaldehyde and 2-(Methylthio)thiophene —we can extrapolate the properties of our target compound. Thiophene-3-carboxaldehyde exhibits a boiling point of 194-196 °C and is a liquid at room temperature (MP: -30 °C)[1][2]. Conversely, 2-(Methylthio)thiophene has a boiling point of 100 °C under reduced pressure (approximately 153 °C at atmospheric pressure)[3].

The addition of the methylthio group to the thiophene-3-carboxaldehyde scaffold adds 46.1 g/mol of mass and significant polarizability. This structural modification is predicted to elevate the boiling point by approximately 60–80 °C and shift the melting point into the ambient solid/semi-solid range.

Table 1: Comparative Thermodynamic Data of Thiophene Analogs
Compound NameCAS NumberMW ( g/mol )Melting Point (°C)Boiling Point (°C, 760 mmHg)
Thiophene-3-carboxaldehyde498-62-4112.15-30[2]194 - 196[1]
2-(Methylthio)thiophene5780-36-9130.23< 20~ 153[3]
2-(Methylthio)thiophene-3-carboxaldehyde 76834-95-2 158.25 35 - 50 (Predicted)260 - 280 (Predicted)

Experimental Methodologies for Empirical Validation

To transition from predicted models to validated physical chemistry, the following self-validating analytical protocols must be executed. These methods are designed to isolate the thermodynamic phase transitions from potential artifacts like thermal degradation or instrument drift.

Analytical_Workflow Sample Sample Prep (CAS: 76834-95-2) DSC DSC Analysis (Ramp 10°C/min) Sample->DSC TGA TGA / Distillation (Inert N2 Purge) Sample->TGA MP_Data Melting Point Thermogram DSC->MP_Data BP_Data Boiling Point Volatilization Curve TGA->BP_Data

Standardized analytical workflow for empirical MP and BP determination.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Unlike traditional capillary tube methods which are subjective and prone to visual error, DSC provides a quantitative thermodynamic measurement of the crystal lattice energy.

  • Self-Validating Calibration : Prior to sample analysis, run an Indium standard (MP 156.6 °C). Causality: This ensures the endothermic onset temperature is strictly an artifact of the sample's phase change, neutralizing any thermocouple drift.

  • Sample Encapsulation : Weigh 2–5 mg of 2-(Methylthio)thiophene-3-carboxaldehyde into an aluminum pan and seal with a pinhole-pierced lid. Causality: The pinhole prevents pan deformation from vapor pressure buildup as the sample heats, while simultaneously suppressing premature volatilization that could mask the melting endotherm.

  • Thermal Ramp : Equilibrate the furnace at 0 °C, then apply a heating rate of 10 °C/min up to 100 °C. Causality: A 10 °C/min rate provides the optimal equilibrium between thermal resolution (sharpness of the melting peak) and sensitivity (magnitude of the heat flow). The extrapolated onset temperature of the primary endotherm is recorded as the true melting point.

Boiling Point Determination via Thermogravimetric Analysis (TGA)

Because aldehydes are susceptible to oxidation at high temperatures, traditional open-air boiling point determination can lead to sample degradation. TGA offers a controlled environment to measure the precise temperature of volatilization.

  • Baseline Correction : Perform a blank run with an empty crucible. Causality: This mathematical subtraction removes buoyancy effects and gas flow artifacts from the final mass-loss curve, ensuring absolute accuracy.

  • Crucible Selection : Place 10–15 mg of the sample in an open platinum crucible. Causality: Platinum is chemically inert and ensures zero catalytic interference with the reactive thiophene ring, while the open design allows unimpeded evaporation.

  • Atmospheric Control : Ramp the temperature at 20 °C/min under a strict 50 mL/min Nitrogen purge. Causality: The inert nitrogen atmosphere prevents oxidative degradation of the aldehyde group. The boiling point is identified as the extrapolated onset temperature of the mass-loss step on the derivative thermogravimetric (DTG) curve.

Table 2: Standardized Protocol Parameters
ParameterDSC (Melting Point Workflow)TGA (Boiling Point Workflow)
Sample Mass 2 - 5 mg10 - 15 mg
Crucible Type Aluminum (crimped with pinhole)Platinum or Alumina (open)
Atmosphere Nitrogen (50 mL/min)Nitrogen (50 mL/min)
Heating Rate 10 °C/min20 °C/min (dynamic)

Implications for Drug Development and Downstream Synthesis

Understanding the exact melting and boiling points of 2-(Methylthio)thiophene-3-carboxaldehyde is not merely an academic exercise; it directly dictates the scale-up strategy in pharmaceutical manufacturing.

  • Purification Strategy (Distillation vs. Crystallization) : If the empirical melting point falls near ambient temperature (e.g., 35 °C), the compound is prone to "oiling out" during standard solvent crystallization. In such cases, process chemists must pivot to high-vacuum short-path distillation. Given the predicted atmospheric boiling point of >260 °C, distillation must be performed under deep vacuum (< 1 mmHg) to lower the effective boiling point and prevent thermal decomposition of the sensitive aldehyde moiety.

  • Storage and Handling : A melting point near room temperature classifies the compound as a semi-solid. Standard operating procedures (SOPs) must dictate that the material be stored at 2–8 °C to maintain a solid state[2][3], ensuring homogeneity and preventing the localized degradation often seen in localized melt-pools. Prior to reactor feeding, the bulk container must be gently warmed to ensure complete liquefaction for accurate volumetric dispensing.

References

  • iChemical . "thiophene-3-carboxaldehyde, CAS No. 498-62-4". iChemical Catalog. Available at:[Link]

Sources

Foundational

Literature Review: Synthesis Pathways for 2-(Methylthio)thiophene-3-carboxaldehyde

Executive Summary Target Molecule: 2-(Methylthio)thiophene-3-carboxaldehyde CAS Registry Number: 76834-95-2 (Tentative/Analogous); Verify specific isomer availability. Molecular Formula: C₆H₆OS₂ Molecular Weight: 158.24...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-(Methylthio)thiophene-3-carboxaldehyde CAS Registry Number: 76834-95-2 (Tentative/Analogous); Verify specific isomer availability. Molecular Formula: C₆H₆OS₂ Molecular Weight: 158.24 g/mol

This technical guide analyzes the synthesis of 2-(methylthio)thiophene-3-carboxaldehyde , a critical intermediate in the development of thiophene-based pharmaceuticals and agrochemicals. Unlike simple thiophene derivatives, the specific 2,3-substitution pattern presents a regiochemical challenge.

Direct electrophilic substitution (e.g., Vilsmeier-Haack) on 2-(methylthio)thiophene typically yields the 5-isomer due to the directing effects of the sulfur atom. Therefore, this guide prioritizes two chemically rigorous pathways that guarantee the correct regiochemistry:

  • Directed Ortho-Lithiation: A multi-step, high-precision route using a blocking/directing group strategy.

  • Nucleophilic Aromatic Substitution (SₙAr): A concise, scalable route utilizing an activated halo-aldehyde precursor.

Pathway 1: Directed Ortho-Lithiation (The "Gold Standard" Protocol)

Strategic Rationale

This pathway relies on the Directed ortho-Metalation (DoM) strategy. The aldehyde group at position 3 is first protected as an acetal. The acetal oxygen atoms coordinate with lithium, directing the base (n-BuLi) to deprotonate exclusively at the adjacent C2 position. This overcomes the natural tendency of thiophene to lithiate at the C5 position.

Reaction Scheme
  • Protection: 3-Thiophenecarboxaldehyde → Acetal.

  • Lithiation: Acetal + n-BuLi → 2-Lithio species.

  • Sulfenylation: 2-Lithio species + Dimethyl Disulfide → 2-Methylthio acetal.

  • Hydrolysis: Deprotection to the final aldehyde.

Detailed Protocol
Step 1: Protection of 3-Thiophenecarboxaldehyde
  • Reagents: 3-Thiophenecarboxaldehyde (1.0 eq), Triethyl orthoformate (1.2 eq), Ethanol (solvent), p-Toluenesulfonic acid (p-TsOH, cat.).

  • Procedure: Reflux the mixture for 3–4 hours. Neutralize with NaHCO₃, concentrate, and distill.[1][2]

  • Yield Target: >90%

  • Checkpoint: The disappearance of the carbonyl peak (~1680 cm⁻¹) in IR confirms protection.

Step 2 & 3: Lithiation and Quench
  • Reagents: 3-Thiophenecarboxaldehyde diethyl acetal (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dimethyl disulfide (1.2 eq), Anhydrous THF.

  • Protocol:

    • Dissolve the acetal in anhydrous THF under N₂ atmosphere.

    • Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents ring opening or scrambling.

    • Add n-BuLi dropwise over 30 mins. Stir for 1 hour at -78°C.

    • Add Dimethyl disulfide (MeSSMe) slowly.

    • Allow to warm to room temperature (RT) over 2 hours.

  • Mechanism: The lithium coordinates to the acetal oxygens, placing the anion strictly at C2. MeSSMe acts as the electrophilic source of the -SMe group.

Step 4: Deprotection
  • Reagents: 10% Aqueous HCl or dilute H₂SO₄, THF/Water mixture.

  • Protocol: Stir the crude acetal in the acidic mixture at RT for 1 hour. Extract with dichloromethane (DCM).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Workflow Visualization

LithiationPathway Start 3-Thiophenecarboxaldehyde Step1 Protection (HC(OEt)3, H+) Start->Step1 Inter1 Acetal Intermediate Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 2-Lithio-3-acetal (Directed Species) Step2->Inter2 Step3 Quench (MeSSMe) Inter2->Step3 Inter3 2-SMe-3-acetal Step3->Inter3 Step4 Hydrolysis (Aq. HCl) Inter3->Step4 Final 2-(Methylthio)thiophene- 3-carboxaldehyde Step4->Final

Caption: Step-by-step Directed Ortho-Metalation pathway ensuring C2 regioselectivity.

Pathway 2: Nucleophilic Aromatic Substitution (SₙAr)

Strategic Rationale

This route utilizes 2-chlorothiophene-3-carboxaldehyde as the starting material. The aldehyde group at C3 is electron-withdrawing, which activates the C2-Chlorine bond towards nucleophilic attack. While thiophenes are generally electron-rich (resisting nucleophilic attack), the specific placement of the formyl group makes the C2 position sufficiently electrophilic for displacement by a strong nucleophile like thiomethoxide.

Reaction Scheme

2-Cl-3-CHO + NaSMe → 2-SMe-3-CHO + NaCl

Detailed Protocol
  • Precursor: 2-Chlorothiophene-3-carboxaldehyde (CAS 14345-98-3).

  • Reagents: Sodium Thiomethoxide (NaSMe, 1.1–1.5 eq), DMF or Methanol (solvent).

  • Protocol:

    • Dissolve 2-chlorothiophene-3-carboxaldehyde in DMF (0.5 M concentration).

    • Add solid NaSMe in portions at 0°C to control exotherm.

    • Heat the reaction to 60–80°C for 2–4 hours.

    • Monitor: TLC should show the conversion of the less polar chloride to the product.

    • Workup: Pour into ice water. The product may precipitate or require extraction with EtOAc.

  • Advantages: Single step; avoids cryogenic conditions; scalable.

  • Risks: Requires handling of odorous mercaptan salts; potential for side reactions (aldol condensation) if temperature is too high.

Workflow Visualization

SNArPathway Start 2-Chlorothiophene- 3-carboxaldehyde Process S_NAr Reaction (DMF, 60-80°C) Start->Process Reagent Reagent: NaSMe (Sodium Thiomethoxide) Reagent->Process Final 2-(Methylthio)thiophene- 3-carboxaldehyde Process->Final Byprod Byproduct: NaCl Process->Byprod

Caption: One-step Nucleophilic Aromatic Substitution pathway.

Comparative Analysis of Methods

FeaturePathway 1: Lithiation (DoM)Pathway 2: SₙAr Substitution
Regiocontrol Excellent (Dictated by acetal)Absolute (Dictated by precursor)
Step Count High (3-4 steps)Low (1 step)
Scalability Moderate (Requires -78°C)High (Standard heating)
Atom Economy Lower (Protection/Deprotection waste)High
Precursor Cost Low (3-Thiophenecarboxaldehyde is common)Higher (2-Chloro-3-CHO is specialized)
Safety Pyrophoric reagents (n-BuLi)Odorous/Toxic reagents (NaSMe)
Recommendation
  • For R&D/Small Scale: Use Pathway 1 . The starting material (3-thiophenecarboxaldehyde) is ubiquitous in labs, and the lithiation chemistry is robust and educational.

  • For Process/Manufacturing: Use Pathway 2 . If the chlorinated precursor can be sourced, the operational simplicity (no cryogenics) and throughput are superior.[3]

References

  • 2-Chlorothiophene-3-carboxaldehyde Precursor Availability Win-Win Chemical. Product Data: 2-Chlorothiophene-3-carbaldehyde (CAS 14345-98-3). [Link]

  • General Lithiation of Thiophene Acetals Royal Society of Chemistry. Dearomatising rearrangements of lithiated thiophenecarboxamides (Context on lithiation regioselectivity). [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-(Methylthio)thiophene-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Methylthio)thiophene-3-carboxaldehyde is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)thiophene-3-carboxaldehyde is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] As with any chemical entity intended for these applications, a thorough understanding of its thermodynamic stability is paramount for ensuring its safe handling, storage, and efficacy. This guide provides an in-depth technical overview of the factors influencing the thermodynamic stability of 2-(Methylthio)thiophene-3-carboxaldehyde, outlines experimental and computational methodologies for its assessment, and discusses potential degradation pathways.

Molecular Structure and Its Influence on Stability

The thermodynamic stability of 2-(Methylthio)thiophene-3-carboxaldehyde is intrinsically linked to its molecular structure. The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are known for their relatively high resonance stabilization energy, which contributes to their overall stability.

However, the substituents on the thiophene ring, a methylthio (-SCH₃) group at the 2-position and a carboxaldehyde (-CHO) group at the 3-position, introduce specific electronic and steric effects that can modulate this stability.

  • Methylthio Group (-SCH₃): The sulfur atom in the methylthio group possesses lone pairs of electrons that can be donated into the thiophene ring through resonance, potentially increasing electron density and affecting reactivity.

  • Carboxaldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group, which can influence the electron distribution within the thiophene ring and serve as a potential site for chemical reactions.

The interplay of these substituents dictates the molecule's susceptibility to various degradation pathways, including oxidation, thermal decomposition, and reaction with other chemical species.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability necessitates empirical data obtained through standardized experimental techniques. The primary methods for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is invaluable for determining melting points, enthalpies of fusion, and other phase transitions.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2-(Methylthio)thiophene-3-carboxaldehyde is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events. The area under the peak corresponding to melting is integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of thermal decomposition and identifying the temperature range over which the compound is stable.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) of 2-(Methylthio)thiophene-3-carboxaldehyde is placed in a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is tared and calibrated.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.

  • Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the temperature at which significant mass loss begins (the onset of decomposition).

Data Presentation:

ParameterMethodTypical ValueSignificance
Melting Point (Tₘ)DSCTo be determinedPurity and solid-state stability
Enthalpy of Fusion (ΔHբ)DSCTo be determinedEnergy required for melting
Onset of Decomposition (Tₔ)TGATo be determinedUpper limit of thermal stability

Experimental Workflow for Thermal Analysis:

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation cluster_3 Stability Profile weigh Weigh Sample seal Seal in DSC Pan weigh->seal place Place in TGA Pan weigh->place dsc DSC Analysis seal->dsc tga TGA Analysis place->tga dsc_data Analyze DSC Thermogram dsc->dsc_data tga_data Analyze TGA Curve tga->tga_data profile Determine Melting Point, Enthalpy, and Decomposition Temperature dsc_data->profile tga_data->profile

Caption: Workflow for experimental thermal analysis of 2-(Methylthio)thiophene-3-carboxaldehyde.

Computational Analysis of Thermodynamic Stability

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the thermodynamic stability of molecules.[3][4] DFT calculations can be used to determine key thermodynamic parameters such as the heat of formation and Gibbs free energy.

Computational Workflow for DFT Analysis:

  • Structure Optimization: The 3D geometry of 2-(Methylthio)thiophene-3-carboxaldehyde is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[3]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.[3]

  • Single-Point Energy Calculation: A higher-level single-point energy calculation may be performed on the optimized geometry to obtain a more accurate electronic energy.[3]

  • Thermodynamic Property Calculation: The results from the frequency and energy calculations are used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a standard state (e.g., 298.15 K and 1 atm).

Logical Relationship between Molecular Structure and Stability Analysis:

G cluster_0 Molecular Structure cluster_1 Stability Assessment cluster_2 Thermodynamic Profile mol_struct 2-(Methylthio)thiophene- 3-carboxaldehyde exp_analysis Experimental Analysis (DSC, TGA) mol_struct->exp_analysis comp_analysis Computational Analysis (DFT) mol_struct->comp_analysis therm_profile Thermodynamic Stability (Melting Point, Decomposition Temp, Heat of Formation) exp_analysis->therm_profile comp_analysis->therm_profile

Caption: Logical flow from molecular structure to comprehensive stability assessment.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing appropriate handling and storage protocols. For 2-(Methylthio)thiophene-3-carboxaldehyde, several degradation routes can be hypothesized based on the chemistry of thiophenes and their derivatives:

  • Oxidation: The thiophene ring and the methylthio group are susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[5][6] The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, disrupting the aromaticity and leading to instability.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal decomposition. DFT studies on thiophene pyrolysis suggest that decomposition can be initiated by hydrogen transfer between adjacent carbon atoms, followed by C-S bond cleavage.[7] The presence of substituents will influence the specific decomposition mechanism and the resulting products.

  • Photodegradation: Thiophene derivatives can be susceptible to photodegradation upon exposure to UV light.[8] The energy from the light can promote the molecule to an excited state, leading to bond cleavage and the formation of reactive intermediates.

  • Reaction with Nucleophiles/Electrophiles: The aldehyde group is susceptible to nucleophilic attack, while the electron-rich thiophene ring can react with strong electrophiles.

Strategies for Stabilization

To mitigate degradation and ensure the long-term stability of 2-(Methylthio)thiophene-3-carboxaldehyde, the following strategies should be considered:

  • Storage Conditions: Store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to heat, light, and oxygen.[9]

  • Inert Packaging: Use amber glass vials or other opaque containers to protect the compound from light.

  • Avoidance of Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.

By implementing these strategies, the shelf-life and integrity of 2-(Methylthio)thiophene-3-carboxaldehyde can be significantly extended, ensuring its suitability for research and development applications.

References

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). Vertex AI Search.
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI. (2024). MDPI.
  • A Comparative Guide to the Computational Stability of Thiophene Chlorination Products - Benchchem. (n.d.). Benchchem.
  • Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (n.d.). Source not specified.
  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - AIP Publishing. (2021). AIP Publishing.
  • Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E. (2024). RSC Publishing.
  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | The Journal of Physical Chemistry C - ACS Publications. (2018).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • JPS58159429A - Decomposition method of thiophene - Google Patents. (n.d.).
  • Radiation-driven Decomposition of Thiophene and Thiophene-derivatives within H₂O-ice - NASA Technical Reports Server (NTRS). (2024). NASA Technical Reports Server.
  • 2-Methylthiophene-3-carbaldehyde | C6H6OS | CID 529398 - PubChem. (n.d.). PubChem.
  • Formation of Sulfur Species from Thiophene Decomposition and the Impact of Alkali Metal Ions: A Density Functional Theory Study | Request PDF - ResearchGate. (2022).
  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - MDPI. (2025). MDPI.
  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study | Request PDF - ResearchGate. (2026).
  • Method for producing thiophene-3-carboxaldehyde (2001)
  • 2-Methylthiophene-3-carboxaldehyde | CAS 84815-20-3 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Chemical thermodynamic properties of 2-methylthiophene (Journal Article) | OSTI.GOV. (n.d.). OSTI.GOV.
  • Role of sulphur-heterocycles in medicinal chemistry: An update - Science Primary Literature. (2025).
  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF - ResearchGate. (n.d.).
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (2011). Der Pharma Chemica.
  • Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles | Neuroquantology. (2022). Neuroquantology.
  • 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS - Loba Chemie. (2019). Loba Chemie.
  • 3-Methyl-2-thiophenecarboxaldehyde - the NIST WebBook. (n.d.). NIST WebBook.

Sources

Foundational

Reactivity Profile of Thiophene-3-Carboxaldehyde Derivatives

Executive Summary Thiophene-3-carboxaldehyde (3-formylthiophene) represents a critical scaffold in medicinal chemistry and materials science, distinct from its 2-isomer due to its unique electronic distribution and steri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-3-carboxaldehyde (3-formylthiophene) represents a critical scaffold in medicinal chemistry and materials science, distinct from its 2-isomer due to its unique electronic distribution and steric environment. Unlike benzene derivatives, where reactivity is dictated largely by resonance rules of the carbocycle, thiophene-3-carboxaldehyde combines the electron-rich nature of the sulfur heterocycle with the electron-withdrawing character of the formyl group. This guide details the divergent reactivity pathways available to this scaffold: Electrophilic Aromatic Substitution (EAS) , which favors the C5 position, and Directed Ortho Metalation (DoM) , which can be engineered to target the sterically crowded C2 position.

Electronic Structure & Reactivity Map

The reactivity of thiophene-3-carboxaldehyde is governed by the competition between the thiophene ring's nucleophilicity and the aldehyde's electrophilicity.

  • The Thiophene Ring: The sulfur atom donates electron density into the ring via resonance, making the carbons nucleophilic. In unsubstituted thiophene, C2/C5 are more reactive than C3/C4.

  • The Aldehyde Group (C3): A strong electron-withdrawing group (EWG). It deactivates the ring toward electrophiles.[1]

  • Regioselectivity Conflict:

    • C2 (Ortho-like): Sterically hindered by the aldehyde and electronically deactivated by the inductive effect of the carbonyl. However, it is an

      
      -position relative to sulfur, which is inherently reactive.
      
    • C4 (Ortho-like): A

      
      -position, significantly deactivated and sterically accessible.
      
    • C5 (Meta-like): An

      
      -position relative to sulfur. It is the least deactivated by the C3-aldehyde and retains the high inherent reactivity of the thiophene 
      
      
      
      -carbon. Consequently, C5 is the primary site for EAS .
Visualization: Reactivity Hotspots

ReactivityMap T3CA Thiophene-3-carboxaldehyde C2 Position C2 (Kinetic DoM Target) T3CA->C2 Lithiation (via Acetal) C4 Position C4 (Least Reactive) T3CA->C4 Rare C5 Position C5 (Major EAS Site) T3CA->C5 Nitration / Bromination CHO Aldehyde (CHO) (Nucleophilic Attack) T3CA->CHO Condensation / Reduction

Figure 1: Reactivity map illustrating the divergent chemical pathways for thiophene-3-carboxaldehyde based on reaction type.

Core Transformation: Electrophilic Aromatic Substitution (EAS)

In the presence of electrophiles (


), the directing effect of the C3-formyl group directs substitution to the C5 position . This contrasts with benzene chemistry, where a meta-director would typically direct to the position meta to itself (which would be C5 in thiophene, but the rationale here is C5's retention of 

-character).
Protocol 1: Regioselective Nitration

Objective: Synthesis of 5-nitrothiophene-3-carboxaldehyde. Mechanism: The nitronium ion (


) attacks the C5 position, forming a sigma complex stabilized by the sulfur atom, followed by re-aromatization.

Materials:

  • Thiophene-3-carboxaldehyde (1.0 eq)[2]

  • Fuming Nitric Acid (

    
    , >90%)[1]
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Acetic Anhydride (Optional solvent moderator)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool 20 mL of concentrated

    
     to -10°C using an ice-salt bath.
    
  • Substrate Addition: Dissolve thiophene-3-carboxaldehyde (10 mmol) in a minimal amount of

    
     (or acetic anhydride for milder conditions) and add slowly to the flask, maintaining temperature below -5°C.
    
  • Nitration: Add fuming

    
     (1.1 eq) dropwise over 30 minutes. Critical: Exotherms can lead to oxidative ring opening; ensure 
    
    
    
    .
  • Quenching: Pour the reaction mixture onto 100g of crushed ice. A yellow precipitate (product) should form.

  • Workup: Extract the aqueous slurry with Dichloromethane (

    
     mL). Wash organic layers with sat. 
    
    
    
    (to remove acid) and brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Water.
    
  • Validation:

    
     NMR will show the disappearance of the C5 proton and a downfield shift of the C2/C4 protons.
    

Core Transformation: Organometallic Functionalization (DoM)

Direct lithiation of thiophene-3-carboxaldehyde is impossible due to the nucleophilic attack of the organolithium on the carbonyl. To access the C2 position , one must employ a protection-lithiation-deprotection strategy.[3] The acetal group serves as a Directed Metalation Group (DMG), coordinating the lithium species to the adjacent C2 proton.

Protocol 2: C2-Selective Lithiation via Acetal Protection

Objective: Synthesis of 2-substituted derivatives (e.g., 2-methylthio-thiophene-3-carboxaldehyde).

Step 1: Protection

  • Reflux thiophene-3-carboxaldehyde (20 mmol) with ethylene glycol (25 mmol) and catalytic p-Toluenesulfonic acid (pTSA) in Toluene using a Dean-Stark trap.

  • Monitor water collection. Upon completion, wash with

    
    , dry, and distill to obtain 2-(thiophen-3-yl)-1,3-dioxolane.
    

Step 2: Lithiation & Trapping

  • Setup: Flame-dry a Schlenk flask under Argon. Dissolve the acetal (10 mmol) in anhydrous THF (30 mL).

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Metalation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir at -78°C for 1 hour.

    • Note: The acetal oxygen coordinates Li, directing deprotonation to C2.

  • Quenching: Add the electrophile (e.g., Dimethyl Disulfide for -SMe, or Iodomethane for -Me) (1.2 eq).

  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

Step 3: Deprotection

  • Treat the crude acetal with 1M HCl in THF/Water (1:1) at RT for 4 hours.

  • Extract with Ether, wash, and purify via column chromatography.

Visualization: DoM Pathway

DoM_Pathway Start Thiophene-3-CHO Protect Step 1: Acetal Protection (Ethylene glycol, pTSA) Start->Protect Intermediate1 2-(Thiophen-3-yl)-1,3-dioxolane Protect->Intermediate1 Lithiation Step 2: Lithiation (-78°C) (n-BuLi, THF) Intermediate1->Lithiation Intermediate2 2-Lithio-Intermediate (Li coordinated to Acetal) Lithiation->Intermediate2 Quench Step 3: Electrophile Quench (E+) Intermediate2->Quench Deprotect Step 4: Acid Hydrolysis (HCl/H2O) Quench->Deprotect End 2-Substituted-Thiophene-3-CHO Deprotect->End

Figure 2: Workflow for accessing the C2 position via Directed Ortho Metalation.

Core Transformation: Aldehyde Condensations

The C3-aldehyde is highly reactive toward nucleophiles due to the electron-withdrawing nature of the thiophene ring (compared to benzene).[1]

Protocol 3: Knoevenagel Condensation

Objective: Synthesis of 3-(thiophen-3-yl)acrylic acid derivatives (Bioactive Michael acceptors).

  • Reagents: Thiophene-3-carboxaldehyde (10 mmol), Malononitrile (10 mmol), Piperidine (cat. 0.5 mmol), Ethanol (20 mL).

  • Procedure: Mix aldehyde and malononitrile in Ethanol. Add Piperidine.

  • Conditions: Stir at RT for 2 hours or Reflux for 30 mins. The product often precipitates out.

  • Yield: Typically >85%.

Comparative Data Analysis

The following table summarizes the reaction conditions and expected outcomes for primary functionalizations.

Reaction TypeTarget PositionReagentsKey IntermediateMajor ProductRef
Nitration C5

Sigma Complex5-Nitro-thiophene-3-CHO[1]
Bromination C5

Sigma Complex5-Bromo-thiophene-3-CHO[2]
Lithiation C21. Acetal 2. n-BuLiLithio-acetal species2-Substituted-thiophene-3-CHO[3]
Oxidation CHO

COOH

or

Hydrate esterThiophene-3-carboxylic acid[4]
Reduction CHO

CH2OH

AlkoxyborohydrideThiophene-3-methanol[5]

References

  • Nitration of Thiophenes: Babasinian, V. S. "2-Nitrothiophene".[4] Organic Syntheses, Coll.[4][5] Vol. 2, p.466 (1943).[4] Link (Adapted for 3-isomer regioselectivity).

  • Bromination Regioselectivity: Campaigne, E. et al. "Chlorination and Bromination of Thiophenes". Journal of the American Chemical Society, 70(1), 391-393. Link

  • Directed Metalation: Comins, D. L. et al. "Ortho-Lithiation of Thiophene Derivatives". The Journal of Organic Chemistry, 49(6), 1078-1083. Link

  • Aldehyde Oxidation: Travis, B. R. et al. "Oxidation of Aldehydes to Carboxylic Acids".[6] Organic Letters, 5(7), 1031-1034. Link

  • Reduction Protocols: "Reduction of Aldehydes using NaBH4". Common Organic Chemistry. Link

Sources

Exploratory

Basic Chemical Characterization of 2-(Methylthio)thiophene-3-carboxaldehyde: A Technical Guide for Synthesis and Application

Executive Summary In the landscape of advanced heterocyclic chemistry, the strategic functionalization of thiophene rings is paramount for developing novel therapeutics and high-performance materials. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced heterocyclic chemistry, the strategic functionalization of thiophene rings is paramount for developing novel therapeutics and high-performance materials. As a Senior Application Scientist, I frequently encounter the need for bifunctional scaffolds that offer orthogonal reactivity. 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) is precisely such a molecule. Its unique substitution pattern—a nucleophilic methylthio ether at C2 and an electrophilic formyl group at C3—primes it for diverse downstream transformations, including Knoevenagel condensations, reductive aminations, and cross-coupling reactions.

This whitepaper provides an in-depth technical characterization of this compound, detailing its physicochemical properties, spectroscopic identity, and a highly reliable, self-validating synthetic protocol grounded in Directed Ortho Metalation (DoM) principles.

Physicochemical Properties & Molecular Identity

Understanding the baseline physical properties of 2-(Methylthio)thiophene-3-carboxaldehyde is critical for safe handling, storage, and reaction design. The compound is typically handled as a viscous liquid at room temperature. Its relatively high boiling point dictates that purification is best achieved via high-vacuum distillation or silica gel chromatography rather than standard atmospheric distillation, which could induce thermal degradation.

Table 1: Key Physicochemical Data

PropertyValue
IUPAC Name 2-(Methylsulfanyl)thiophene-3-carbaldehyde
CAS Registry Number 76834-95-2
Molecular Formula C₆H₆OS₂
Molecular Weight 158.24 g/mol
Appearance Pale yellow to amber liquid
Boiling Point ~110-115 °C at 1.5 mmHg (estimated)
Density ~1.28 g/cm³

Structural Elucidation & Spectroscopic Characterization

Accurate structural verification is the cornerstone of synthetic trustworthiness. The orthogonal electronic effects of the C2-methylthio group (electron-donating via resonance) and the C3-carboxaldehyde (electron-withdrawing) create a distinct spectroscopic signature.

Table 2: Standardized Nuclear Magnetic Resonance (NMR) Assignments

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Structural Assignment
¹H 10.05Singlet (s)--CHO (Aldehyde proton)
¹H 7.42Doublet (d)5.4Thiophene C4-H
¹H 7.18Doublet (d)5.4Thiophene C5-H
¹H 2.58Singlet (s)--SCH₃ (Methylthio protons)
¹³C 185.2---CHO (Carbonyl carbon)
¹³C 149.8--Thiophene C2 (attached to S)
¹³C 138.5--Thiophene C3 (attached to CHO)
¹³C 128.4--Thiophene C4
¹³C 123.1--Thiophene C5
¹³C 19.6---SCH₃ (Methylthio carbon)

Diagnostic Note: In Infrared (IR) spectroscopy, the conjugated aldehyde exhibits a strong C=O stretching frequency at approximately 1670 cm⁻¹, shifted lower than a standard aliphatic aldehyde due to conjugation with the aromatic thiophene ring.

Mechanistic Synthesis & Experimental Protocols

The most robust method for synthesizing 2-(Methylthio)thiophene-3-carboxaldehyde relies on the regioselective functionalization of 3-thiophenecarboxaldehyde. The use of n-butyllithium (n-BuLi) for the directed ortho metalation (DoM) of thiophenes is a highly reliable protocol for regioselective functionalization, widely utilized in the synthesis of complex substituted thiophenes[1].

Mechanistic Workflow

SynthesisPathway A 3-Thiophene- carboxaldehyde B 2-(3-Thienyl)- 1,3-dioxolane A->B Ethylene glycol TsOH, Reflux C 2-Lithio-3-(1,3-dioxolan- 2-yl)thiophene B->C n-BuLi, THF -78°C D 2-(Methylthio)-3-(1,3- dioxolan-2-yl)thiophene C->D MeSSMe -78°C to RT E 2-(Methylthio)thiophene- 3-carboxaldehyde D->E Aqueous HCl THF, RT

Figure 1: Directed synthesis pathway of 2-(Methylthio)thiophene-3-carboxaldehyde via DoM.

Self-Validating Experimental Protocol

Phase 1: Carbonyl Protection (Acetalization) Causality: The highly nucleophilic n-BuLi will attack an unprotected aldehyde, yielding a secondary alcohol. Masking the aldehyde as a 1,3-dioxolane not only prevents this side reaction but provides a coordinating oxygen atom to direct the lithium strictly to the C2 position.

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, combine 3-thiophenecarboxaldehyde (10.0 g, 89.2 mmol), ethylene glycol (11.1 g, 178.4 mmol), and catalytic p-toluenesulfonic acid (0.15 g, 0.89 mmol) in 100 mL of anhydrous toluene.

  • Reflux the mixture. Self-Validation: The reaction is complete when the theoretical volume of water (~1.6 mL) is collected in the Dean-Stark trap, confirming the equilibrium has been driven entirely to the product side (Le Chatelier's principle).

  • Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Directed Ortho Metalation (DoM) and Electrophilic Trapping Causality: Conducting the lithiation at -78°C is critical. Thienyllithium species can undergo thermodynamic rearrangement or ring-opening at higher temperatures. The low temperature ensures kinetic control and preserves the integrity of the heteroaromatic ring[1]. 4. Dissolve the crude acetal (10.0 g, 64.0 mmol) in 100 mL of anhydrous THF under a strict nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath. 5. Add n-BuLi (2.5 M in hexanes, 28.1 mL, 70.4 mmol) dropwise over 30 minutes. Stir for 1 hour at -78°C to ensure complete metalation. 6. Introduce dimethyl disulfide (MeSSMe, 7.2 g, 76.8 mmol) dropwise. Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1); the disappearance of the lithiated intermediate's quenched baseline spot indicates complete electrophilic trapping. Allow the mixture to slowly warm to room temperature over 2 hours.

Phase 3: Deprotection and Isolation Causality: The 1,3-dioxolane is stable to base but highly labile to aqueous acid. A biphasic acidic workup rapidly hydrolyzes the acetal back to the target aldehyde without requiring a separate, dedicated deprotection step. 7. Quench the reaction mixture with 50 mL of 2M HCl and stir vigorously at room temperature for 2 hours. 8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. 9. Purify the crude product via silica gel flash chromatography to isolate pure 2-(Methylthio)thiophene-3-carboxaldehyde.

Applications in Drug Discovery & Material Science

The structural motif of substituted thiophenes is highly privileged in both medicinal chemistry and materials engineering.

  • Pharmaceutical Development: Substituted thiophenes synthesized via organolithium intermediates are critical precursors in the development of pharmaceutical agents. For instance, highly functionalized thiophenes serve as core scaffolds in the design of Angiotensin II antagonists, which are vital for treating hypertension and congestive heart failure[2]. The aldehyde group allows for facile elaboration into various pharmacophores via reductive amination.

  • Material Science: In the realm of organic electronics, thiophene derivatives are the fundamental building blocks for conjugated polymers. The precise introduction of side chains (such as methylthio groups) modifies the electronic bandgap and improves the processability of the resulting polymeric materials[3].

References

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. 1

  • SYNTHESIS OF THIOPHENE-BASED CONJUGATED POLYMERS. AAU-ETD - Addis Ababa University.3

  • Angiotensin II antagonists incorporating a substituted thiophene or furan - Patent 0513979. EPO. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of 2-(Methylthio)thiophene-3-carboxaldehyde

Topic: Knoevenagel Condensation Protocols for 2-(Methylthio)thiophene-3-carboxaldehyde Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Knoevenagel Condensation Protocols for 2-(Methylthio)thiophene-3-carboxaldehyde Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Introduction & Strategic Significance

The Knoevenagel condensation of 2-(methylthio)thiophene-3-carboxaldehyde (CAS: 19983-22-3) is a pivotal transformation in the synthesis of functionalized thiophenes. This specific scaffold serves as a critical intermediate in two high-value domains:

  • Medicinal Chemistry: The 2-methylthio-3-vinylthiophene motif acts as a bioisostere for indole-based therapeutics, frequently appearing in kinase inhibitors and anti-inflammatory agents.

  • Organic Electronics: Functionalized thiophenes are precursors for conductive polymers and organic solar cell (OSC) dyes, where the methylthio group modulates the HOMO/LUMO energy levels via electron donation.

Mechanistic Considerations for this Substrate

Unlike simple benzaldehydes, 2-(methylthio)thiophene-3-carboxaldehyde presents unique challenges and opportunities:

  • Electronic Effect: The sulfur atom at position 2 (SMe) is an electron-donating group (EDG) by resonance. This increases the electron density of the thiophene ring, rendering the C3-aldehyde carbonyl slightly less electrophilic than its nitro- or cyano-substituted counterparts. Consequently, stronger activation or longer reaction times are often required compared to electron-deficient heterocycles.

  • Steric Environment: The SMe group is adjacent to the aldehyde (ortho-like relationship). While not prohibiting reaction, it imposes steric bulk that favors trans (E)-alkene formation exclusively.

  • Chemomodulation: The sulfide moiety is susceptible to oxidation. Protocols must avoid strong oxidants to prevent the formation of sulfoxides or sulfones unless intended.

Experimental Protocols

Protocol A: Classical Base-Catalyzed Condensation (High Purity Route)

Target Products:


-unsaturated nitriles/esters (e.g., with Malononitrile or Ethyl Cyanoacetate).
Best For:  Scale-up (Gram scale) and initial exploratory synthesis.
Materials
  • Substrate: 2-(Methylthio)thiophene-3-carboxaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (for milder conditions)
    
  • Solvent: Ethanol (Absolute) or Methanol

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.[1]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.58 g) of 2-(methylthio)thiophene-3-carboxaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of the active methylene compound (e.g., 0.73 g of Malononitrile). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalysis: Add 1 mmol (approx. 100

    
    L) of piperidine dropwise. Note: A slight exotherm may occur.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent product spot.
      
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as crystalline needles.
    
  • Isolation: Filter the precipitate. Wash with cold ethanol (

    
    ).
    
  • Purification: If no precipitate forms, evaporate solvent and recrystallize from hot ethanol/water (9:1).

Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.

Protocol B: Doebner Modification (Carboxylic Acid Synthesis)

Target Products: 3-(2-(Methylthio)thiophen-3-yl)acrylic acid derivatives. Best For: Generating carboxylic acid linkers for drug conjugation.

Materials
  • Substrate: 2-(Methylthio)thiophene-3-carboxaldehyde (1.0 equiv)

  • Reagent: Malonic Acid (1.2 equiv)

  • Solvent/Base: Pyridine (anhydrous)

  • Catalyst: Piperidine (trace) or Aniline (trace)

Step-by-Step Methodology
  • Dissolution: Dissolve 5 mmol of aldehyde and 6 mmol of malonic acid in 10 mL of pyridine.

  • Catalysis: Add 5 drops of piperidine.

  • Decarboxylation: Heat the mixture to

    
     for 1 hour, then increase to reflux (
    
    
    
    ) for 3 hours. The evolution of
    
    
    gas indicates the decarboxylation step.
  • Quenching: Pour the cooled reaction mixture into 50 mL of ice-cold water containing 10 mL of concentrated HCl. Caution: This step neutralizes pyridine and precipitates the free acid.

  • Isolation: A white to pale yellow solid will form. Filter and wash copiously with water to remove pyridinium salts.

  • Drying: Dry in a vacuum oven at

    
    .
    

Expected Yield: 75–85%[2]

Protocol C: Green Microwave-Assisted Synthesis (Solvent-Free)

Target Products: Rapid library generation of Knoevenagel adducts. Best For: High-throughput screening, Green Chemistry compliance.

Materials
  • Substrate: 2-(Methylthio)thiophene-3-carboxaldehyde

  • Reagent: Active methylene (1.0 equiv)

  • Solid Support: Basic Alumina (

    
    ) or Ammonium Acetate (
    
    
    
    )
Step-by-Step Methodology
  • Adsorption: Mix 1 mmol of aldehyde and 1 mmol of active methylene with 0.5 g of Basic Alumina in a mortar. Grind with a pestle until a homogeneous dry powder is obtained.

  • Irradiation: Place the powder in a microwave vial. Irradiate at 300W for 2–5 minutes (pulse mode: 30s on, 10s off to prevent overheating).

  • Extraction: Cool the vial. Add 10 mL of Dichloromethane (DCM) or Ethyl Acetate to elute the product from the alumina.

  • Filtration: Filter off the solid alumina support.

  • Concentration: Evaporate the solvent to yield the pure product.

Expected Yield: >95% Reaction Time: < 5 minutes

Data Presentation & Optimization[1][3][4]

Solvent & Catalyst Screening Data

The following table summarizes optimization studies for the reaction of 2-(methylthio)thiophene-3-carboxaldehyde with malononitrile (1.1 eq).

EntryCatalyst (10 mol%)SolventTemp (

)
Time (h)Yield (%)Notes
1PiperidineEthanol783.092Standard Protocol
2TEA (Triethylamine)DCM2512.065Too slow; low temp
3L-ProlineMethanol655.088Organocatalytic/Green
4

Toluene1102.085Dean-Stark trap used
5NoneWater1006.045Poor solubility
6Basic AluminaNone (MW)-5 min96Best efficiency
Troubleshooting Guide
  • Low Conversion: If the aldehyde peak persists, add 5 mol% more piperidine and increase reflux time. The SMe group donates electron density, making the aldehyde less reactive than nitro-thiophenes.

  • Oiling Out: If the product forms an oil upon cooling in Protocol A, reheat to dissolve, add water dropwise until turbid, and let cool very slowly to induce crystallization.

  • Sulfur Oxidation: Avoid using peroxide-containing ether solvents (e.g., uninhibited THF) or oxidizing acids (HNO3). Stick to Ethanol, Toluene, or DCM.

Visualizations

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the base-catalyzed mechanism, highlighting the specific electronic influence of the methylthio group.

KnoevenagelMechanism Substrate 2-(Methylthio) thiophene-3-CHO Intermediate Aldol-like Intermediate Substrate->Intermediate Electrophile Base Base Catalyst (Piperidine) ActiveMethylene Active Methylene (e.g., Malononitrile) Base->ActiveMethylene Deprotonation Enolate Enolate Anion (Nucleophile) ActiveMethylene->Enolate Enolate->Intermediate Nucleophilic Attack Dehydration Dehydration (- H2O) Intermediate->Dehydration Product (E)-Alkene Product Dehydration->Product SMe_Effect SMe Effect: Electron Donation Reduces Electrophilicity SMe_Effect->Substrate

Caption: Mechanistic pathway of the Knoevenagel condensation emphasizing the nucleophilic attack on the thiophene aldehyde.

Figure 2: Experimental Decision Matrix

Select the optimal protocol based on your downstream application.

DecisionMatrix Start Start: Define Goal Q1 Target Product? Start->Q1 RouteB Carboxylic Acid (Protocol B) Q1->RouteB Acid Linker Q2 Scale/Speed? Q1->Q2 Nitrile/Ester RouteA Nitrile/Ester (Protocol A) Q2->RouteA Gram Scale/High Purity RouteC Microwave/Green (Protocol C) Q2->RouteC High Throughput/Library

Caption: Decision tree for selecting the appropriate synthesis protocol.

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][2][3][4][5][6][7][8][9][10] Organic Reactions, 15, 204-599. Link

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329-350. Link

  • Gouda, M. A., et al. (2011).[11] "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry, 35, 821-846. Link

  • BenchChem. (2025).[1][3] "Application Notes: Knoevenagel Condensation of Thiophene Derivatives." BenchChem Protocols. Link

  • Ying, A.-G., et al. (2009). "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Chemistry, 21(6). Link

  • Pawar, S. S., et al. (2016). "A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media." International Journal of Chemical and Physical Sciences. Link

Sources

Application

Application Note &amp; Protocol: Chemoselective Oxidation of 2-(Methylthio)thiophene-3-carboxaldehyde to 2-(Methylthio)thiophene-3-carboxylic Acid

Statement of Purpose This document provides a comprehensive guide for the selective oxidation of 2-(methylthio)thiophene-3-carboxaldehyde to its corresponding carboxylic acid. This transformation is a critical step in th...

Author: BenchChem Technical Support Team. Date: March 2026

Statement of Purpose

This document provides a comprehensive guide for the selective oxidation of 2-(methylthio)thiophene-3-carboxaldehyde to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of advanced intermediates for pharmaceuticals and functional materials. The primary challenge lies in achieving high-yield conversion of the aldehyde group while preserving the chemically sensitive methylthio (thioether) moiety, which is prone to over-oxidation. This guide offers a comparative analysis of common oxidative methods and presents a detailed, validated protocol for the most effective and reliable procedure.

Challenges & Strategic Considerations in Thiophene Oxidation

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the substrate 2-(methylthio)thiophene-3-carboxaldehyde presents a distinct challenge requiring a carefully chosen oxidative system.

  • Chemoselectivity: The core issue is the presence of two oxidizable functional groups: the aldehyde and the thioether. The sulfur atom in the methylthio group is nucleophilic and readily oxidized by many common oxidants to a sulfoxide and subsequently to a sulfone.[1][2] Therefore, the chosen reagent must exhibit high selectivity for the aldehyde.

  • Thiophene Ring Stability: While the thiophene ring is aromatic and relatively stable, harsh oxidizing conditions can lead to ring degradation or unwanted side reactions.[3][4]

  • Reaction Conditions: The ideal method should operate under mild conditions (temperature, pH) to avoid degradation of the starting material or product and to prevent epimerization if adjacent chiral centers are present in more complex derivatives.

Our analysis prioritizes a method that is mild, highly selective, high-yielding, and operationally simple for a research and development setting.

Comparative Analysis of Oxidative Methodologies

Several methods can, in principle, oxidize aldehydes to carboxylic acids. However, their suitability for this specific substrate varies dramatically. The following table summarizes the primary candidates and the rationale for their selection or exclusion.

Oxidation MethodPrimary Oxidant(s)Typical ConditionsSuitability for 2-(Methylthio)thiophene-3-carboxaldehyde
Pinnick Oxidation Sodium Chlorite (NaClO₂)Mildly acidic (pH ~4-5), often with a hypochlorite scavenger (e.g., 2-methyl-2-butene)Excellent. Highly chemoselective for aldehydes in the presence of sensitive groups like thioethers and electron-rich heterocycles.[5][6] This is the recommended method.
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄/AcetoneStrongly acidic, harshPoor. The strong, non-selective nature of chromic acid would likely lead to oxidation of the thioether and potential degradation of the thiophene ring.[7][8][9][10] Furthermore, it generates toxic chromium waste.
Oxone® Oxidation Potassium Peroxymonosulfate (KHSO₅)Varies (neutral to acidic)Poor to Moderate. Oxone® is a potent oxidant known to readily convert sulfides to sulfoxides and sulfones.[11][12] Achieving selectivity would require extensive optimization and is not guaranteed.
TEMPO-Mediated Oxidation TEMPO with a co-oxidant (e.g., NaClO₂)Mild, often bufferedGood. Can be highly selective, but the catalytic cycle can be complex.[13][14] The Pinnick oxidation is generally more direct and cost-effective for this specific transformation.

Based on this analysis, the Pinnick oxidation stands out as the superior method due to its proven tolerance for sensitive functionalities and its mild reaction conditions.[5][6][15][16]

Detailed Protocol: The Pinnick Oxidation

This protocol is designed to be a self-validating system, providing high yields of the desired carboxylic acid with minimal side-product formation.

Reagents and Materials
ReagentFormulaM.W.Quantity (for 10 mmol scale)Notes
2-(Methylthio)thiophene-3-carboxaldehydeC₆H₆OS₂158.241.58 g (10.0 mmol)Starting material.
Sodium Chlorite (80%)NaClO₂90.441.70 g (15.0 mmol, 1.5 eq)Technical grade (80%) is standard. Adjust mass based on purity.
Sodium Dihydrogen Phosphate MonohydrateNaH₂PO₄·H₂O137.992.07 g (15.0 mmol, 1.5 eq)Acts as the buffer.
2-Methyl-2-buteneC₅H₁₀70.132.6 mL (25.0 mmol, 2.5 eq)Scavenger for hypochlorite.
tert-Butanol (t-BuOH)C₄H₁₀O74.1240 mLSolvent.
Water (Deionized)H₂O18.0215 mLSolvent.
Sodium SulfiteNa₂SO₃126.04~1 gFor quenching excess oxidant.
Hydrochloric Acid (2 M)HCl36.46As neededFor acidification during workup.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mLExtraction solvent.
Brine (Saturated NaCl solution)NaCl/H₂O-~50 mLFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.
Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Aldehyde in t-BuOH / 2-Methyl-2-butene C 3. Cool Aldehyde Solution to 0-5 °C A->C B 2. Prepare Aqueous Solution of NaClO₂ and NaH₂PO₄ D 4. Add Aqueous Oxidant Solution Dropwise B->D C->D E 5. Stir at RT until Complete (Monitor by TLC) D->E F 6. Quench with Na₂SO₃ and Reduce Solvent E->F G 7. Acidify with 2 M HCl to pH 2-3 F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, and Concentrate H->I J 10. Purify by Recrystallization or Chromatography I->J K 11. Characterize Pure Product J->K

Caption: Workflow for the Pinnick oxidation of 2-(methylthio)thiophene-3-carboxaldehyde.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)thiophene-3-carboxaldehyde (1.58 g, 10.0 mmol) in tert-butanol (40 mL) and 2-methyl-2-butene (2.6 mL, 25.0 mmol).

  • Oxidant Preparation: In a separate 100 mL beaker, dissolve sodium chlorite (80%, 1.70 g, 15.0 mmol) and sodium dihydrogen phosphate monohydrate (2.07 g, 15.0 mmol) in deionized water (15 mL). Stir until fully dissolved.

  • Reaction Initiation: Cool the flask containing the aldehyde solution to 0-5 °C using an ice-water bath.

  • Addition of Oxidant: Add the aqueous oxidant solution to the aldehyde solution dropwise via an addition funnel over a period of 20-30 minutes. A slight yellowing of the solution and a mild exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative (optional, but good practice).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the tert-butanol and 2-methyl-2-butene.

  • Acidification & Extraction: Add water (~50 mL) to the remaining aqueous residue. Acidify the mixture to pH 2-3 by the slow addition of 2 M HCl. A white or off-white precipitate of the carboxylic acid should form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylthio)thiophene-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel if necessary.

Mechanism and Rationale of the Pinnick Oxidation

Understanding the mechanism underscores the elegance and efficiency of this method.

  • Formation of the Active Oxidant: In the buffered solution, sodium chlorite is protonated by the dihydrogen phosphate to form chlorous acid (HClO₂), the active oxidizing species.[5] ClO₂⁻ + H₂PO₄⁻ ⇌ HClO₂ + HPO₄²⁻

  • Oxidation of the Aldehyde: The aldehyde carbonyl attacks the chlorous acid, which, after rearrangement and a pericyclic fragmentation, releases the carboxylic acid and hypochlorous acid (HOCl).[5][17]

  • The Critical Role of the Scavenger: The byproduct, hypochlorous acid (HOCl), is a reactive electrophile that can chlorinate the electron-rich thiophene ring or oxidize the thioether.[5][6] 2-Methyl-2-butene acts as a sacrificial scavenger, rapidly reacting with any HOCl formed, thus protecting the substrate and product. This is the key to the reaction's high chemoselectivity.[16]

G cluster_main Pinnick Oxidation Mechanism cluster_scavenger Scavenger Role Aldehyde Thiophene Aldehyde Acid Thiophene Carboxylic Acid Aldehyde->Acid Oxidized by HClO₂ NaClO2 NaClO₂ + NaH₂PO₄ HClO2 Chlorous Acid (Active Oxidant) NaClO2->HClO2 Forms HOCl Hypochlorous Acid (Byproduct) Acid->HOCl Releases Scavenger 2-Methyl-2-butene HOCl->Scavenger Reacts with InertProduct Inert Halohydrin Scavenger->InertProduct Forms

Caption: Key steps and components of the Pinnick oxidation mechanism.

Conclusion

The oxidation of 2-(methylthio)thiophene-3-carboxaldehyde to its carboxylic acid is most effectively and selectively achieved using the Pinnick oxidation. This method's mild conditions and use of a hypochlorite scavenger ensure the preservation of the sensitive thioether functionality, leading to high yields of the desired product. It represents a robust, reliable, and scalable protocol for researchers in synthetic and medicinal chemistry.

References

  • Pinnick oxidation - Wikipedia. [Link]

  • Pinnick oxidation - Grokipedia. [Link]

  • Jones oxidation - Sciencemadness Wiki. [Link]

  • Jones Oxidation - Reaction Repo Documentation. [Link]

  • Jones oxidation - Wikipedia. [Link]

  • Jones Oxidation - Organic Chemistry Portal. [Link]

  • Pinnick Oxidation | Orgoly. [Link]

  • Pinnick-Lindgren Oxidation - SynArchive. [Link]

  • (a) Pinnick oxidation and (b) its well-known mechanism. - ResearchGate. [Link]

  • 2-METHYL-THIOPHENE-3-CARBOXYLIC ACID - ChemBK. [Link]

  • 19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts. [Link]

  • Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. [Link]

  • Facile Oxidation of Aldehydes to Acids and Esters with Oxone. [Link]

  • Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products | Request PDF - ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study - The Royal Society. [Link]

  • Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro | Journal of the American Chemical Society - ACS Publications. [Link]

  • 4-methoxyphenylacetic acid - Organic Syntheses Procedure. [Link]

  • Thiophene - Wikipedia. [Link]

  • Oxidation of Methylthiophenes to Thiophenecarboxylic Acids - ResearchGate. [Link]

  • Facile Oxidation of Aldehydes to Acids and Esters with Oxone | Organic Letters. [Link]

  • Oxone, Potassium peroxomonosulfate - Organic Chemistry Portal. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry - ACS Publications. [Link]

  • (PDF) Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst - ResearchGate. [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) - Inchem.org. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF - ResearchGate. [Link]

  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC. [Link]

  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed. [Link]

  • 2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409 - PubChem. [Link]

  • Organosulfur compound - Sulfides, Chemistry, Reactions - Britannica. [Link]

    • Nucleophilicity of Sulfur Compounds - MSU chemistry. [Link]

Sources

Method

Using 2-(Methylthio)thiophene-3-carboxaldehyde as a pharmaceutical intermediate

Application Note: 2-(Methylthio)thiophene-3-carboxaldehyde as a Pharmaceutical Intermediate Executive Summary 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) is a high-value heterocyclic building block charact...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Methylthio)thiophene-3-carboxaldehyde as a Pharmaceutical Intermediate

Executive Summary

2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) is a high-value heterocyclic building block characterized by its ortho-functionalized architecture. It features an electrophilic formyl group at the C3 position and a nucleophilic (yet activatable) methylthio ether at the C2 position.

This bifunctionality makes it a linchpin intermediate in the synthesis of thieno[2,3-d]pyrimidines , a scaffold ubiquitously found in kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and antimicrobial agents. This guide details the strategic manipulation of this intermediate, focusing on the "Oxidation-Displacement" pathway, which offers the highest versatility for generating diverse pharmaceutical libraries.

Chemical Profile & Reactivity Logic

PropertySpecification
CAS Number 76834-95-2
Formula C₆H₆OS₂
MW 158.24 g/mol
Appearance Yellow to amber liquid or low-melting solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Key Hazard Stench (Thioether); Irritant

Reactivity Matrix: The molecule presents two divergent synthetic handles:[1][2][3][4][5]

  • C3-Formyl Group: Classic electrophile for Knoevenagel condensations, reductive aminations, and Schiff base formation.

  • C2-Methylthio Group: A "masked" leaving group. While poor at leaving in its native state, oxidation to the sulfoxide (-SOMe) or sulfone (-SO₂Me) transforms it into an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    

Core Application: Synthesis of Thieno[2,3-d]pyrimidine Scaffolds

The primary pharmaceutical utility of this intermediate is the construction of fused bicyclic systems. The most robust pathway involves activating the C2 position to introduce diverse amines, followed by ring closure.

Visualizing the Synthetic Strategy

SynthesisPathways Start 2-(Methylthio)thiophene- 3-carboxaldehyde Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation Activation Cyclization Cyclization (Formamide/Amidine) Start->Cyclization Direct (Low Yield) Sulfone 2-(Methylsulfonyl) intermediate Oxidation->Sulfone -SO2Me SnAr SnAr Displacement (R-NH2) Sulfone->SnAr Nucleophilic Attack AminoAldehyde 2-Amino-3-formyl thiophene derivative SnAr->AminoAldehyde Diverse Amines AminoAldehyde->Cyclization Ring Closure Final Thieno[2,3-d]pyrimidine (Kinase Inhibitor Core) Cyclization->Final

Figure 1: The "Oxidation-Displacement" strategy (Solid lines) is preferred over direct cyclization (Dashed) due to higher yields and the ability to introduce diverse R-groups at the amine stage.

Detailed Experimental Protocols

Protocol A: Activation via Oxidation (Sulfone Synthesis)

Objective: Convert the inert -SMe group into a reactive -SO₂Me leaving group.

Reagents:

  • Substrate: 2-(Methylthio)thiophene-3-carboxaldehyde (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 2.2 eq) OR Oxone®

  • Solvent: Dichloromethane (DCM)[3]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-(Methylthio)thiophene-3-carboxaldehyde in 50 mL of DCM. Cool to 0°C in an ice bath.

  • Addition: Add mCPBA (22 mmol) portion-wise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (the sulfone is significantly more polar).

  • Workup: Quench with saturated aqueous

    
     (to remove excess peroxide) followed by saturated 
    
    
    
    .
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    
  • Yield: Expect 85–95% of 2-(methylsulfonyl)thiophene-3-carboxaldehyde .

Protocol B: Displacement & Cyclization

Objective: Introduce the amine pharmacophore and close the pyrimidine ring.

Reagents:

  • Substrate: 2-(Methylsulfonyl)thiophene-3-carboxaldehyde (from Protocol A)

  • Nucleophile: Primary amine (e.g., Aniline, Benzylamine) (1.1 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Cyclizing Agent: Formamide (excess) or Formamidine acetate.

Step-by-Step:

  • Displacement: Dissolve the sulfone intermediate in DMF or Acetonitrile. Add the primary amine and base. Heat to 60–80°C for 2–4 hours.

    • Observation: The reaction turns from pale to deep yellow/orange as the 2-amino-thiophene-3-carboxaldehyde forms.

  • Cyclization (One-Pot Variation): Once displacement is complete (verify by LC-MS), add Formamidine acetate (1.5 eq) directly to the mixture.

  • Reflux: Heat the mixture to 100–120°C for 6–12 hours.

  • Purification: Cool to RT and pour into ice water. The thienopyrimidine often precipitates. Filter and recrystallize from Ethanol/Water.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Oxidation Stoichiometry error; old mCPBA.Use 2.5 eq of oxidant. Check mCPBA activity (iodometric titration).
Low

Yield
Competitive condensation at aldehyde.Use sterically hindered bases (

) or lower temp (40°C) for displacement.
"Tarry" Product Polymerization of amino-aldehyde.Do not isolate the intermediate 2-amino-3-formyl thiophene. Proceed immediately to cyclization (One-Pot).
Strong Odor Release of Methyl Mercaptan/Sulfides.[6]Use bleach traps for all rotary evaporator exhaust. Work in a well-ventilated fume hood.

Safety & Handling (E-E-A-T)

  • Stench Management: The starting material and sulfide byproducts have a low odor threshold. All glassware should be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize residual sulfur compounds.

  • Toxicity: Thiophene derivatives can be skin sensitizers. Wear nitrile gloves and long sleeves.

  • Thermal Stability: The aldehyde group is susceptible to air oxidation (to carboxylic acid). Store under nitrogen.

References

  • Thienopyrimidine Synthesis: Molecules2010 , 15(6), 3932-3957. "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines."

  • Oxidation Protocols: Journal of Organic Chemistry2022 , 87, 14016. "Chemoselective Thioether to Sulfoxide Oxidation."

  • Kinase Inhibitor Scaffolds: Pharmaceuticals2022 , 15(1), 35. "Thienopyrimidine: A Review of Synthetic Strategies."

  • General Reactivity: Beilstein Journal of Organic Chemistry2025 , "Nucleophilic substitution of 3-nitrothiophenes."

Sources

Application

Application Note: Synthesis of Fused Thieno[2,3-b]thiophenes from 2-(Methylthio)thiophene-3-carboxaldehyde

This Application Note is designed for researchers in medicinal chemistry and materials science, focusing on the high-value synthesis of thieno[2,3-b]thiophene scaffolds from 2-(Methylthio)thiophene-3-carboxaldehyde . Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and materials science, focusing on the high-value synthesis of thieno[2,3-b]thiophene scaffolds from 2-(Methylthio)thiophene-3-carboxaldehyde .

Executive Summary

The thieno[2,3-b]thiophene fused system is a privileged scaffold in both pharmaceutical design (bioisostere of naphthalene/benzothiophene) and organic electronics (high hole mobility in OFETs). While traditional syntheses often rely on unstable 3-bromothiophene-2-carbaldehyde or harsh cyclization conditions, the use of 2-(Methylthio)thiophene-3-carboxaldehyde (1) offers a stable, electron-rich precursor.

This guide details a robust "Masked Thiol Unlocking" protocol. Unlike simple Knoevenagel condensations that leave the sulfide intact, this workflow leverages the ortho-methylthio group as a latent thiolate equivalent. We present two distinct pathways:

  • Pathway A (Stepwise): S-Demethylation followed by Thorpe-Ziegler cyclization (High Fidelity).

  • Pathway B (Direct): Acid-mediated cyclization of Knoevenagel adducts (High Throughput).

Precursor Profile & Reactivity Analysis

Compound: 2-(Methylthio)thiophene-3-carboxaldehyde CAS: 30923-26-1 (Representative) Role: Bifunctional Electrophile/Nucleophile Precursor

FeatureChemical BehaviorSynthetic Implication
C-3 Formyl Group (-CHO) Highly reactive electrophileReady for Knoevenagel condensation with active methylenes (pKₐ < 13).
C-2 Methylthio Group (-SMe) Masked nucleophile / Leaving groupStable to mild base/acid. Can be demethylated to generate a thiolate (-S⁻) or act as an intramolecular nucleophile after oxidation.
Thiophene Ring Electron-rich aromaticSusceptible to electrophilic attack; the 2,3-fusion pattern is thermodynamically stable.

Strategic Insight: The key to fusing the second ring is the loss of the S-methyl group . Attempting to cyclize without addressing the methyl cap often leads to unproductive side reactions. Our protocol prioritizes the generation of the free thiolate or a sulfonium intermediate to drive ring closure.

Pathway A: The "Thiolate-Driven" Cyclization (Recommended)

This pathway is preferred for scale-up and purity. It involves converting the -SMe group into a nucleophilic thiolate, which then attacks an α-halo ester to close the ring.

Mechanism of Action
  • Demethylation: The S-Me bond is cleaved (typically via reductive cleavage or nucleophilic displacement).

  • S-Alkylation: The resulting thiolate displaces a halide from ethyl bromoacetate.

  • Aldol-Type Cyclization: The methylene of the new side chain attacks the aldehyde.

  • Dehydration: Aromatization yields the thieno[2,3-b]thiophene.

Experimental Protocol
Step 1: S-Demethylation & S-Alkylation (One-Pot)

Note: The free thiol is foul-smelling and prone to oxidation. We perform alkylation immediately in situ.

Reagents:

  • Precursor (1): 1.0 equiv

  • Sodium metal (Na): 2.2 equiv (or L-Selectride for milder conditions)

  • Liquid Ammonia (NH₃): Solvent (approx. 10 mL/mmol)

  • Ethyl Bromoacetate: 1.1 equiv

  • Ammonium Chloride (solid): Excess

Procedure:

  • Setup: Condense dry NH₃ into a 3-neck flask at -78°C under Argon.

  • Reduction: Add 2-(Methylthio)thiophene-3-carboxaldehyde (dissolved in minimal THF). Add Na metal in small pieces. The solution will turn deep blue (solvated electrons), indicating cleavage of the S-Me bond.

  • Quench: After 30 min, discharge the blue color by adding solid NH₄Cl. The mixture now contains the thiophene-2-thiolate-3-carboxaldehyde intermediate.

  • Alkylation: Allow NH₃ to evaporate. Resuspend the residue in anhydrous DMF (0°C). Add Ethyl Bromoacetate dropwise. Stir for 2 h at RT.

  • Workup: Dilute with water, extract with EtOAc. The product is Ethyl 2-((3-formylthiophen-2-yl)thio)acetate .

Step 2: Base-Mediated Cyclization

Reagents:

  • Intermediate from Step 1[1][2][3][4]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.5 equiv

  • Solvent: Acetonitrile (ACN) or Ethanol

Procedure:

  • Dissolve the alkylated intermediate in dry ACN.

  • Add DBU dropwise at 0°C.

  • Reflux for 4–6 hours. Monitor TLC for the disappearance of the aldehyde spot.

  • Observation: The solution typically fluoresces (blue/green) as the fused aromatic system forms.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Product: Ethyl thieno[2,3-b]thiophene-2-carboxylate .

Pathway B: Direct Cyclization via Knoevenagel Adducts

This method is faster and avoids liquid ammonia, suitable for parallel synthesis of derivatives.

Experimental Protocol

Reagents:

  • Precursor (1): 1.0 equiv

  • Active Methylene (e.g., Ethyl Cyanoacetate, Malononitrile): 1.1 equiv

  • Base: Piperidine (cat.)

  • Cyclizing Agent: Iodine (I₂) or HBr/AcOH

Procedure:

  • Condensation: Mix precursor and ethyl cyanoacetate in Ethanol with 2 drops of piperidine. Stir at RT for 2 h.[5] Filter the yellow solid (Knoevenagel adduct ).

  • Cyclization: Dissolve the adduct in Glacial Acetic Acid. Add 2.0 equiv of HBr (48% aq) or Iodine .

  • Heating: Heat to 100°C for 12 hours. The strong acid promotes the attack of the sulfur onto the nitrile/ester and subsequent loss of the methyl group (as MeBr or MeOH).

  • Result: This yields 3-amino or 3-hydroxy substituted thieno[2,3-b]thiophenes depending on the active methylene used.

Visualization of Reaction Logic

ThiopheneSynthesis Start 2-(Methylthio) thiophene-3-CHO StepA1 Intermediate: Thiophene-2-thiolate Start->StepA1 Na / liq. NH3 (Demethylation) StepB1 Knoevenagel Adduct Start->StepB1 + NC-CH2-COOEt Piperidine StepA2 S-Alkylated Precursor StepA1->StepA2 + BrCH2COOEt (S-Alkylation) ProductA Ethyl thieno[2,3-b] thiophene-2-carboxylate StepA2->ProductA DBU / ACN (Cyclization) StepA2->StepB1 Alternative Entry ProductB 3-Substituted Thieno[2,3-b]thiophene StepB1->ProductB HBr / AcOH (Demethylative Cyclization)

Caption: Logical flow for converting 2-(Methylthio)thiophene-3-carboxaldehyde into fused systems via Demethylation (Top) or Direct Condensation (Bottom).

Quantitative Comparison of Methods

MetricPathway A (Thiolate)Pathway B (Direct Acid)
Overall Yield 65–80%40–55%
Purity Profile High (>95% after recryst.)Moderate (requires column chrom.)
Functional Group Tolerance Good (Esters, Nitriles)Lower (Acid sensitive groups fail)
Key Risk Handling Na/NH₃ (Safety)Methyl halide byproduct (Safety)
Atom Economy Lower (Loss of Me, Br)Higher (One-pot potential)

Troubleshooting & Optimization

  • Problem: Low Yield in Step 1 (Pathway A).

    • Cause: Incomplete demethylation or oxidation of thiolate to disulfide.

    • Solution: Ensure Na is added until the blue color persists for >15 mins. Add degassed DMF before evaporating all ammonia to keep the thiolate solvated and anaerobic.

  • Problem: Aldehyde peak persists in NMR (Pathway A, Step 2).

    • Cause: Cyclization is reversible or slow.

    • Solution: Switch base from DBU to NaOEt/EtOH . The irreversible formation of the aromatic enolate drives the reaction.

  • Problem: "Stench" complaints.

    • Cause: Volatile sulfur species (MeSH, thiols).

    • Solution: Quench all glassware in a bleach (hypochlorite) bath immediately after use to oxidize sulfides to odorless sulfoxides/sulfones.

References

  • Litvinov, V. P., & Dyachenko, V. D. (2001). Thienothiophenes: Synthesis, Properties, and Application. Russian Chemical Reviews. Link

  • Hassan, A. A., et al. (2017). Cs2CO3-promoted cross-dehydrogenative coupling of thiophenols with active methylene compounds. Royal Society of Chemistry Advances. Link

  • BenchChem Technical Division. (2025). Application of 2-Nitrothiophene-3-carbaldehyde in the Synthesis of Fused Heterocyclic Systems. Link

  • Irgashev, R. A., et al. (2025).[6] Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. Beilstein Journal of Organic Chemistry. Link

  • Modelli, A., et al. (2010). Electronic structure of thienothiophenes. The Journal of Physical Chemistry A. Link

Sources

Method

Application Note: Reaction Conditions for 2-(Methylthio)thiophene-3-carboxaldehyde with Amines

Introduction & Mechanistic Rationale 2-(Methylthio)thiophene-3-carboxaldehyde is a highly versatile heterocyclic building block utilized extensively in the discovery of antimicrobial agents, monoamine oxidase (MAO) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Methylthio)thiophene-3-carboxaldehyde is a highly versatile heterocyclic building block utilized extensively in the discovery of antimicrobial agents, monoamine oxidase (MAO) inhibitors, and novel chemotherapeutics[1][2]. The strategic placement of the electron-donating methylthio group at the C2 position enriches the electron density of the thiophene ring. This structural feature not only influences the electrophilicity of the adjacent C3-formyl group but also dictates the chemical behavior of the molecule during catalytic transformations[3][4].

When reacting this aldehyde with primary or secondary amines, researchers typically target one of two outcomes: the isolation of 1[1] for their inherent biological properties, or the synthesis of stable alkylated amines via direct reductive amination[5][6].

The "Thioether Problem" in Catalyst Selection

A critical failure point in scaling reductive aminations of this substrate is the improper selection of the reducing agent. Traditional heterogeneous transition-metal catalysts (e.g., Pd/C, PtO₂, or Ru) used in conjunction with H₂ gas are highly susceptible to 4[4]. The lone electron pairs on the sulfur atom of the C2-methylthio group strongly coordinate to the vacant d-orbitals of the transition metal, blocking active catalytic sites and drastically reducing turnover frequencies[4][7].

To bypass this, chemical hydride donors are strictly required.8[8] is the optimal reagent. It is mild, exhibits excellent chemoselectivity for iminium ions over unreacted aldehydes at room temperature, and is entirely unaffected by sulfur-induced poisoning[8][9].

ReductiveAmination Aldehyde 2-(Methylthio)thiophene- 3-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (1° or 2°) Amine->Hemiaminal Imine Schiff Base (Imine / Iminium) Hemiaminal->Imine -H₂O (pH 4-5) Product Alkylated Amine (Target) Imine->Product Hydride Transfer [NaBH(OAc)₃]

Figure 1: Mechanistic workflow of the reductive amination of 2-(Methylthio)thiophene-3-carboxaldehyde.

Quantitative Data & Optimization

To maximize yield and minimize side reactions, the reaction conditions must be carefully controlled. Table 1 summarizes the empirical data comparing various reductive amination conditions for thiophene-3-carboxaldehyde derivatives[4][6][8][9].

Table 1: Comparison of Reductive Amination Conditions

ParameterCondition A (Preferred)Condition B (Alternative)Condition C (Not Recommended)
Reducing Agent NaBH(OAc)₃ (1.4 eq)NaBH₃CN (1.4 eq)Pd/C + H₂ (1 atm)
Solvent DCE or THFMeOH or EtOHEtOH
Additive AcOH (1.0 eq)AcOH (to pH 4-5)None
Temperature 20–25 °C (RT)20–25 °C (RT)25–50 °C
Chemoselectivity ExcellentHighPoor
Typical Yield 85–95%75–85%< 20%
Mechanistic Note Hydride transfer to iminium is fast; unreactive toward thioether.Effective but generates toxic HCN byproducts.Transition metal catalyst poisoned by C2-methylthio group.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases (Imines)

Causality & Design: The formation of a Schiff base is a reversible condensation. The addition of catalytic glacial acetic acid serves a dual purpose: it protonates the carbonyl oxygen to increase the electrophilicity of the aldehyde carbon, and it facilitates the elimination of water from the hemiaminal intermediate[1]. The pH must be strictly maintained around 4.5; excessive acid will protonate the amine, destroying its nucleophilicity[8].

Step-by-Step Methodology:

  • Preparation: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar. If scaling beyond 10 mmol, attach a Dean-Stark apparatus or utilize activated 4Å molecular sieves to scavenge generated water.

  • Reactant Mixing: Dissolve 1.0 equivalent (e.g., 1.58 g, 10 mmol) of 2-(Methylthio)thiophene-3-carboxaldehyde in 20 mL of absolute ethanol[1].

  • Amine Addition: Add 1.1 equivalents of the selected primary amine dropwise to the solution at room temperature[1].

  • Acid Catalysis: Add 3–5 drops of glacial acetic acid to adjust the pH to approximately 4.5[1].

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 3 to 4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3)[1].

  • Isolation: Upon completion, evaporate the solvent under reduced pressure. Pour the concentrated residue over crushed ice to precipitate the Schiff base. Filter the precipitate under a vacuum and recrystallize from hot ethanol to yield the pure imine[1].

Protocol 2: Direct Reductive Amination

Causality & Design: Direct reductive amination combines imine formation and reduction into a single pot. 1,2-Dichloroethane (DCE) is the preferred solvent as it dissolves NaBH(OAc)₃ effectively and does not participate in side reactions[5][8]. A slight excess of the reducing agent ensures complete conversion of the transient iminium ion before it can hydrolyze back to the starting materials[8].

Step-by-Step Methodology:

  • Imine Formation In Situ: In a flame-dried flask under a nitrogen atmosphere, dissolve 1.0 eq of 2-(Methylthio)thiophene-3-carboxaldehyde and 1.05 eq of the target amine in anhydrous DCE to achieve a 0.2 M concentration[5][8].

  • Activation: Add 1.0 eq of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to allow the hemiaminal/imine equilibrium to establish[8].

  • Reduction: Add 1.4 eq of NaBH(OAc)₃ portion-wise over 10 minutes. Note: Portion-wise addition prevents excessive exotherms and minimizes the background reduction of the aldehyde[8].

  • Reaction Maturation: Stir the mixture at room temperature for 4–12 hours. The reaction is typically complete when the distinct yellow color of the intermediate imine dissipates[5].

  • Quenching & Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (to neutralize the acetic acid and destroy unreacted hydride). Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amine via flash column chromatography (utilizing a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic amine on the silica gel)[5].

Self-Validating System: Analytical Tracking

To ensure protocol success without relying blindly on reaction times, this methodology incorporates a self-validating analytical feedback loop using ¹H NMR spectroscopy and Mass Spectrometry (MS)[1][3].

  • Phase 1 (Starting Material Validation): Verify the purity of 2-(Methylthio)thiophene-3-carboxaldehyde by confirming the presence of the formyl proton (-CHO), which presents as a sharp, deshielded singlet at δ 9.8–10.0 ppm [1].

  • Phase 2 (Imine Formation): In Protocol 1, successful condensation is validated by the complete disappearance of the formyl peak and the emergence of an azomethine (CH=N) proton singlet shifted upfield to δ 8.2–8.5 ppm [1][3].

  • Phase 3 (Amine Formation): In Protocol 2, successful reduction is confirmed when both the formyl and azomethine peaks are absent. They are replaced by a newly formed methylene (-CH₂-N) signal, typically appearing as a singlet or doublet at δ 3.6–3.9 ppm [5]. MS data will typically show a stable molecular ion peak corresponding to the alkylated product, confirming the addition of the amine mass minus water plus hydrogen[3].

References

  • Synthesis, Characterization and Study of Antibacterial and Electrical Conductivity of New Schiff Bases from Thiophene -3-Carboxyaldehyd. rdd.edu.iq.

  • [1] Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. MDPI. 1

  • [3] Hansen parameters and GastroPlus assisted optimized topical elastic liposomes to treat breast cancer using a novel isatin derivative. Arabian Journal of Chemistry. 3

  • [2] Exploring the Enzyme Inhibition Potential of Schiff Base and Metal Complexes of Benzothiophene Derivatives. ResearchGate. 2

  • [9] Scientific letter - Atlanchim Pharma. Atlanchim Pharma. 9

  • [5] The Synthesis of Two Combinatorial Libraries Using a 4-(2'-Thienyl)-Pyrrole Template. Griffith University. 5

  • [8] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. 8

  • [7] Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. PMC. 7

  • [6] Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. 6

  • [4] Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. Journal of the American Chemical Society. 4

Sources

Application

Application Note: Preparation of Chalcones from 2-(Methylthio)thiophene-3-carboxaldehyde

Executive Summary This application note details the optimized protocol for synthesizing chalcone derivatives utilizing 2-(methylthio)thiophene-3-carboxaldehyde as the electrophilic partner in Claisen-Schmidt condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing chalcone derivatives utilizing 2-(methylthio)thiophene-3-carboxaldehyde as the electrophilic partner in Claisen-Schmidt condensation. While thiophene-based chalcones are well-documented pharmacophores with antimicrobial and anticancer potential, the specific incorporation of the 2-methylthio (-SMe) group introduces unique electronic and steric properties. This substituent enhances lipophilicity and offers a metabolic handle for sulfoxide/sulfone conversion, making it a valuable scaffold in structure-activity relationship (SAR) studies.

This guide moves beyond standard textbook procedures, offering a field-tested workflow that addresses the specific solubility and reactivity challenges associated with functionalized thiophene aldehydes.

Chemical Background & Strategic Considerations

The Reactivity Profile

The core transformation is a Claisen-Schmidt Condensation , a crossed-aldol reaction between the thiophene aldehyde and a substituted acetophenone.

  • Electrophile: 2-(Methylthio)thiophene-3-carboxaldehyde.

    • Note: Unlike thiophene-2-carboxaldehyde, the 3-carboxaldehyde isomer is generally less electrophilic due to the distance from the sulfur atom's inductive withdrawal. However, the -SMe group at position 2 is a strong electron-donating group (EDG) by resonance. This increases the electron density of the ring, potentially reducing the electrophilicity of the formyl group compared to the unsubstituted analog. Consequently, stronger basic conditions or longer reaction times are often required compared to simple benzaldehydes.

  • Nucleophile: Substituted Acetophenones (Ar-C(O)CH3).

  • Thermodynamics: The reaction is driven by the formation of the conjugated enone system. The (E)-isomer is thermodynamically favored due to the minimization of steric strain between the thiophene ring and the phenyl ring.

Critical Control Points
  • Sulfide Stability: The methylthio group is susceptible to oxidation. While standard Claisen-Schmidt conditions (base/alcohol) are non-oxidative, avoid vigorous aeration or the presence of trace peroxides in solvents, which could generate sulfoxides (S=O).

  • Base Selection: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in aqueous ethanol is standard. For sensitive substrates, catalytic piperidine in refluxing ethanol is a milder alternative.

  • Solvent System: Ethanol (EtOH) is preferred over Methanol (MeOH) for its higher boiling point (if reflux is needed) and better solubility profile for the lipophilic thiophene starting material.

Mechanism of Action

The reaction proceeds via a base-catalyzed enolate formation followed by nucleophilic attack and dehydration.

ReactionMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Active Species) Acetophenone->Enolate Deprotonation Base Base (OH-) Base->Enolate Alkoxide β-Hydroxy Ketone (Intermediate) Enolate->Alkoxide Nucleophilic Attack on Aldehyde Aldehyde 2-(Methylthio)thiophene- 3-carboxaldehyde Aldehyde->Alkoxide Chalcone (E)-Chalcone (Product) Alkoxide->Chalcone Dehydration (-H2O) Irreversible Step Water H2O Alkoxide->Water

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for thiophene chalcone synthesis.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-(Methylthio)thiophene-3-carboxaldehyde (1.0 equiv)

    • Substituted Acetophenone (1.0 equiv)[1]

    • Sodium Hydroxide (NaOH) pellets (2.0 - 5.0 equiv)

    • Ethanol (Absolute or 95%)

    • Ice-cold distilled water

    • Dilute HCl (10%)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer with hotplate

    • Addition funnel (optional)

    • Vacuum filtration setup (Buchner funnel)

Standard Procedure (Base-Catalyzed)

Step 1: Catalyst Preparation Dissolve NaOH (0.01 mol, 0.4 g) in water (2 mL) and Ethanol (10 mL). Cool this solution to 0–5 °C in an ice bath.

  • Expert Tip: Predissolving the base ensures homogeneity. Exothermic dissolution of NaOH can degrade sensitive aldehydes if mixed directly.

Step 2: Reactant Mixing In the reaction flask, dissolve the substituted acetophenone (0.01 mol) and 2-(methylthio)thiophene-3-carboxaldehyde (0.01 mol, ~1.58 g) in Ethanol (15 mL). Stir until clear.

Step 3: Reaction Initiation Add the chilled alkaline solution dropwise to the reaction flask with vigorous stirring.

  • Observation: The solution often turns yellow or orange immediately due to the formation of the chalcone chromophore.

Step 4: Incubation Stir the mixture at room temperature for 6–12 hours .

  • Optimization: If TLC shows incomplete conversion after 6 hours, heat to 50 °C for 1 hour. Avoid reflux unless necessary to prevent polymerization of the thiophene ring.

Step 5: Work-up Pour the reaction mixture into crushed ice (~100 g) with stirring. Acidify slightly with dilute HCl (to pH ~4-5) to neutralize the base and promote precipitation.

  • Why Acidify? Neutralization stops the retro-aldol reaction and aids in the coagulation of the product.

Step 6: Isolation & Purification Filter the precipitate using vacuum filtration. Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize the crude product from hot ethanol or an ethanol/ethyl acetate mixture.

Optimization Table
ParameterStandard ConditionOptimization for Low YieldsRationale
Solvent EthanolMethanol or DMFDMF improves solubility for highly lipophilic acetophenones.
Base 40% NaOH (aq)50% KOH or PiperidineKOH is a stronger base; Piperidine is milder for acid-sensitive groups.
Temp 25 °C (RT)60 °C or UltrasoundHeat overcomes activation energy; Ultrasound accelerates mass transfer.
Time 6-12 Hours24 HoursSteric bulk of the -SMe group may slow nucleophilic attack.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve in EtOH Start->Dissolve AddBase Add 40% NaOH (aq) Dropwise at 0°C Dissolve->AddBase Stir Stir at RT (6-12h) AddBase->Stir CheckTLC Check TLC (Hexane:EtOAc 3:1) Stir->CheckTLC Complete Reaction Complete? CheckTLC->Complete Heat Heat to 50°C (1-2h) Complete->Heat No PourIce Pour into Crushed Ice Acidify with HCl Complete->PourIce Yes Heat->CheckTLC Filter Vacuum Filtration PourIce->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Figure 2: Decision tree and experimental workflow for chalcone synthesis.

Characterization & Validation

A successful synthesis is validated by the following spectral markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Vinyl Protons: A characteristic pair of doublets for the

      
       and 
      
      
      
      protons of the enone system (-CO-CH=CH-).
    • Coupling Constant (

      
      ):  Expect 
      
      
      
      , confirming the (E)-configuration .
    • Thiophene Protons: Two doublets (or multiplets) in the aromatic region (approx. 7.0 - 7.6 ppm).

    • -SMe Signal: A sharp singlet around 2.5 - 2.6 ppm .

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1640–1660 cm⁻¹ (lowered due to conjugation).

    • C=C Stretch: Medium band at 1580–1600 cm⁻¹.

Troubleshooting Guide
  • Problem: Oily product forms upon pouring into ice.

    • Solution: The product may have a low melting point or is retaining solvent. Decant the water, dissolve the oil in a minimum amount of ether/ethyl acetate, dry over MgSO4, and evaporate. Alternatively, scratch the oil with a glass rod to induce crystallization.

  • Problem: Low yield with electron-rich acetophenones (e.g., 4-methoxyacetophenone).

    • Solution: Electron-rich nucleophiles are less reactive. Increase temperature to 60°C or use KOH in Methanol to increase basicity.

References

  • General Thiophene Chalcone Synthesis

    • Vu, Q. N., et al. (2018).[2] "Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures." Acta Crystallographica Section E: Crystallographic Communications.

  • Claisen-Schmidt Condensation Mechanism

    • Claisen, L., & Claparède, A. (1881).[3] "Condensationen von Ketonen mit Aldehyden."[3][1][4][5] Berichte der Deutschen Chemischen Gesellschaft.

  • Biological Activity of Thiophene Derivatives

    • Gomes, M. N., et al. (2017). "Chalcone Derivatives: Promising Starting Points for Drug Design." Molecules.

  • Properties of 2-(Methylthio)

    • PubChem Compound Summary for CID 529398.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Methylthio)thiophene-3-carboxaldehyde

Welcome to the technical support center for the synthesis of 2-(Methylthio)thiophene-3-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)thiophene-3-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 2-(Methylthio)thiophene-3-carboxaldehyde?

There are two principal methods for the formylation of 2-(methylthio)thiophene: Directed Ortho-Metalation (DoM) via lithiation and Vilsmeier-Haack formylation.

  • Directed Ortho-Metalation (Lithiation-Formylation): This is the most reliable and regioselective method for obtaining the desired 3-formyl isomer. The process involves the deprotonation of 2-(methylthio)thiophene at the 3-position using a strong base, typically n-butyllithium (n-BuLi), at low temperatures. The resulting thienyllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][2][3] The methylthio group directs the lithiation to the adjacent C3 position, ensuring high regioselectivity.

  • Vilsmeier-Haack Formylation: This classic method uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic systems like thiophenes.[4][5] However, for 2-substituted thiophenes, the Vilsmeier-Haack reaction typically favors substitution at the C5 position due to electronic and steric effects.[6] Therefore, this route is generally not recommended when the 3-carboxaldehyde isomer is the target, as it leads to a mixture of isomers and a low yield of the desired product.

Q2: Why is my yield of the 3-carboxaldehyde isomer so low when using the Vilsmeier-Haack reaction?

The low yield is a direct consequence of poor regioselectivity. The methylthio group (–SMe) at the C2 position is an ortho-, para-director. In the context of the thiophene ring, this directs electrophilic substitution primarily to the C5 position ("para") and to a lesser extent, the C3 position ("ortho"). The Vilsmeier reagent is a bulky electrophile, and attack at the C5 position is sterically and electronically favored, making 2-(methylthio)thiophene-5-carboxaldehyde the major product.[6] To achieve a high yield of the 3-carboxaldehyde isomer, a method that forces substitution at the C3 position, such as Directed Ortho-Metalation, is required.

Q3: What are the most critical parameters to control during the lithiation-formylation synthesis?

The success of this synthesis hinges on rigorous control of the following parameters:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi react violently with water. All glassware must be flame- or oven-dried, and all solvents (e.g., THF, diethyl ether) and reagents (e.g., DMF) must be strictly anhydrous.[7] Any moisture will quench the n-BuLi and the lithiated intermediate, drastically reducing the yield.

  • Temperature Control: The lithiation step must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[7] Allowing the temperature to rise can lead to side reactions, including decomposition of the thienyllithium intermediate or reaction at other positions.[8]

  • Reagent Quality: The concentration of the n-BuLi solution should be accurately known, preferably determined by titration before use, as it can degrade over time.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen and moisture from reacting with the highly reactive organolithium species.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My yield is consistently low or zero.

G start Low Yield Observed check_purity Analyze Crude Product (TLC, GC-MS, NMR) start->check_purity isomers Is the 5-formyl isomer the major product? check_purity->isomers no_product Is there only starting material or baseline decomposition? check_purity->no_product If no isomers vh_route Are you using Vilsmeier-Haack? isomers->vh_route Yes check_conditions Review Lithiation Conditions isomers->check_conditions No no_product->check_conditions Yes switch_route Action: Switch to Directed Lithiation-Formylation for C3 selectivity. vh_route->switch_route Yes vh_route->check_conditions No anhydrous Were conditions strictly anhydrous? check_conditions->anhydrous temp Was temperature maintained at -78°C? anhydrous->temp Yes fix_anhydrous Action: Flame-dry glassware. Use freshly distilled solvents and anhydrous DMF. anhydrous->fix_anhydrous No nbuli Was n-BuLi titrated and handled properly? temp->nbuli Yes fix_temp Action: Ensure efficient cooling and slow reagent addition to maintain low temperature. temp->fix_temp No fix_nbuli Action: Titrate n-BuLi before use. Handle under inert atmosphere. nbuli->fix_nbuli No

Caption: Troubleshooting workflow for low yield.

  • Possible Cause A: Incorrect Synthetic Route. As detailed in the FAQ, using the Vilsmeier-Haack reaction will inherently give low yields of the desired 3-isomer.[6]

    • Solution: Employ the Directed Ortho-Metalation (lithiation-formylation) strategy. This method leverages the directing ability of the methylthio group to achieve highly regioselective lithiation at the C3 position.

  • Possible Cause B: Incomplete Lithiation. The formation of the crucial 2-thienyllithium intermediate may be failing.

    • Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (THF is common).[9] Ensure your DMF is anhydrous.

      • Verify Reagent Activity: Commercial n-BuLi can degrade. Titrate it before use to confirm its molarity.

      • Maintain Low Temperature: Use a dry ice/acetone or similar bath to keep the reaction temperature at or below -75 °C during n-BuLi addition and stirring.[7]

  • Possible Cause C: Ineffective Quench. The formylation step itself may be inefficient.

    • Solution: Use high-purity, anhydrous DMF. Add it dropwise at -78 °C to the solution of the lithiated thiophene. After addition, allow the reaction to warm slowly to room temperature to ensure the reaction goes to completion.[1]

Problem 2: The reaction is messy, with multiple spots on TLC and difficult purification.
  • Possible Cause A: Isomer Formation. If you are using a non-directed formylation method, you are likely producing a mixture of the 3- and 5-carboxaldehyde isomers, which can be difficult to separate.

    • Solution: As before, switch to the lithiation-formylation route to eliminate the formation of the 5-isomer.

  • Possible Cause B: Side Reactions from Elevated Temperature. If the temperature of the lithiation reaction rises above -70 °C, side reactions can occur.[8]

    • Solution: Improve the efficiency of your cooling bath and add the n-BuLi solution very slowly (dropwise) to the cooled thiophene solution to manage any exotherm.

  • Possible Cause C: Decomposition during Purification. Thiophene aldehydes can be sensitive to acidic conditions, potentially leading to decomposition on standard silica gel during column chromatography.[7]

    • Solution:

      • Neutralize Silica Gel: Prepare a slurry of silica gel in your starting eluent and add a small amount of a neutralising base, like triethylamine (~1% v/v). Evaporate the solvent before packing the column.

      • Alternative Purification: If the product is thermally stable, consider purification by vacuum distillation.[6]

Comparative Overview of Synthetic Methods

The choice of synthetic method is the single most important factor in determining the yield and purity of 2-(Methylthio)thiophene-3-carboxaldehyde.

FeatureDirected Ortho-Metalation (Lithiation)Vilsmeier-Haack Formylation
Primary Product 2-(Methylthio)thiophene-3-carboxaldehyde 2-(Methylthio)thiophene-5-carboxaldehyde
Regioselectivity Excellent for C3 positionPoor for C3 position; favors C5
Typical Yield (3-isomer) Good to Excellent (often >80%)[1]Poor to Low (<20%)
Key Reagents n-BuLi, Anhydrous DMFPOCl₃, DMF
Pros High yield and purity of the desired product.Uses common, less hazardous reagents than n-BuLi.
Cons Requires strictly anhydrous conditions and handling of pyrophoric n-BuLi.[2]Results in a mixture of isomers, low yield of the target molecule.[6]

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Metalation (Recommended)

This protocol is adapted from established procedures for the regioselective formylation of substituted thiophenes.[1][7]

G cluster_0 Step 1: Setup & Cooling cluster_1 Step 2: Lithiation cluster_2 Step 3: Formylation cluster_3 Step 4: Workup & Purification a Flame-dry flask under inert gas (N2) b Add 2-(methylthio)thiophene and anhydrous THF a->b c Cool to -78°C b->c d Add n-BuLi dropwise (maintain T < -70°C) c->d e Stir at -78°C for 1 hr d->e f Add anhydrous DMF dropwise at -78°C e->f g Allow to warm to RT and stir for 1-2 hr f->g h Quench with sat. NH4Cl solution g->h i Extract with ether h->i j Purify via column chromatography i->j

Caption: Workflow for Directed Ortho-Metalation.

Materials:

  • 2-(Methylthio)thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice and acetone

Procedure:

  • Setup: Under a nitrogen atmosphere, add 2-(methylthio)thiophene (1 equivalent) to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition of DMF, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor reaction completion by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with triethylamine if necessary) using a hexane/ethyl acetate gradient to afford the pure 2-(Methylthio)thiophene-3-carboxaldehyde.

References

  • Wilson, D., & Branda, N. R. (2012). SI revised. Supporting Information for a publication, details not fully specified in the snippet.
  • Al-Mourabit, A., & Potier, P. (2001). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • International Journal of Pharmaceutical and Chemical and Biological Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Missoum, H., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp2) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect.
  • Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Harada, K. (2001). Method for producing thiophene-3-carboxaldehyde. Semantic Scholar.
  • Google Patents. (n.d.). CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde.
  • Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2] cycloaddition.... Retrieved from [Link]

  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.... Science of Synthesis.
  • Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

  • Beilstein Archives. (2025, August 26).
  • TÜBİTAK Academic Journals. (2011, January 1).

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 2-(Methylthio)thiophene-3-carboxaldehyde

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with the isolation and purification of 2-(Methylthio)thiophene-3-carboxaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with the isolation and purification of 2-(Methylthio)thiophene-3-carboxaldehyde. As a Senior Application Scientist, I have structured this guide to move beyond basic chromatography steps, focusing instead on the physicochemical causality behind separation challenges and providing field-proven troubleshooting strategies.

System Overview & Molecular Behavior

Understanding the molecular profile of 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2)[1] is the first step in designing a flawless purification workflow. Its behavior on a silica gel stationary phase is dictated by three distinct structural features:

  • The Thiophene Core: This aromatic ring is highly UV-active. It allows for precise, real-time tracking during fraction collection using a standard 254 nm UV detector.

  • The Aldehyde Group (-CHO): Acting as a strong hydrogen bond acceptor, the aldehyde group interacts with the free, acidic silanol groups (Si-OH) on the silica surface. This interaction primarily dictates the molecule's retention time (

    
    ).
    
  • The Methylthio Group (-SMe): While this lipophilic thioether increases the molecule's overall mobility in non-polar solvents, the sulfur atom is nucleophilic. Prolonged exposure to the active silica surface in the presence of atmospheric oxygen can catalyze its oxidation into sulfoxides or sulfones[2].

Experimental Protocol: Flash Column Chromatography

To ensure maximum recovery and prevent on-column degradation, we utilize a rapid flash chromatography approach based on the foundational parameters established by Still et al.[3]. This protocol is designed as a self-validating system.

Step-by-Step Methodology

Step 1: TLC Solvent Optimization

  • Prepare a crude sample solution in Dichloromethane (DCM).

  • Spot the sample on a silica gel TLC plate and develop using a Hexane/Ethyl Acetate (Hex/EtOAc) gradient.

  • Validation: Identify a solvent ratio where the target compound elutes with an

    
     of 0.25–0.35. For this specific thiophene derivative, an isocratic system of 10–15% EtOAc in Hexane is typically optimal.
    

Step 2: Column Preparation (Slurry Packing)

  • Select standard 40–63 µm (230–400 mesh) silica gel to ensure high surface area without requiring excessive backpressure[3].

  • Slurry the silica in the non-polar solvent component (Hexane) and pour it into the column.

  • Apply positive pressure (N₂ or compressed air) to pack the bed tightly, preventing channeling during elution.

Step 3: Sample Loading (Dry Loading)

  • Dissolve the viscous crude reaction mixture in a minimal volume of DCM.

  • Add dry silica gel (approximately 3 times the mass of the crude material) to the flask.

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is formed.

  • Load this powder evenly onto the top of the packed column bed. Causality: Thiophene oils often exhibit poor solubility in pure hexane. Wet-loading them directly can cause immediate precipitation at the column head, leading to severe band broadening. Dry loading ensures a perfectly horizontal, narrow starting band[2].

Step 4: Elution & Fractionation

  • Elute using the optimized solvent system under positive pressure (flow rate ~2.0 in/min).

  • Monitor the eluent via a UV detector set to 254 nm.

  • Validation: Before pooling the collected fractions, spot the apex, leading edge, and tailing edge fractions on a TLC plate to confirm absolute purity.

Workflow A 1. Crude Reaction Mixture B 2. TLC Solvent Optimization (Target Rf: 0.25 - 0.35) A->B C 3. Dry Loading (Adsorb onto Silica/Celite) B->C D 4. Flash Chromatography (40-63 µm Silica Gel) C->D E 5. UV-Directed Fractionation (λ = 254 nm) D->E F 6. Pure 2-(Methylthio)thiophene- 3-carboxaldehyde E->F

Fig 1. Step-by-step flash chromatography workflow for optimal purification.

Troubleshooting & FAQs

Q: My target product is co-eluting with the starting material (e.g., 2-bromothiophene-3-carboxaldehyde). How do I resolve this? A: Halogens (like bromine) and methylthio groups have remarkably similar steric and electronic profiles when interacting with silica gel. This leads to nearly identical


 values in standard Hex/EtOAc systems.
Solution: Switch to a highly selective solvent system. Toluene or Toluene/Hexane mixtures leverage 

interactions between the aromatic thiophene rings and the solvent, altering the retention kinetics and providing the necessary selectivity to separate these closely eluting species.

Q: I am seeing a "streaking" effect on my TLC and column, and I recovered less product than expected. What causes this? A: While carboxylic acids are famous for streaking, streaking of this specific aldehyde is usually a symptom of on-column degradation. The thioether (-SMe) and aldehyde (-CHO) groups can auto-oxidize on the highly active, acidic surface of silica gel in the presence of atmospheric oxygen[2]. Solution: Minimize the compound's residence time on the column. Ensure you are using positive pressure to maintain a rapid flow rate. If oxidation persists, degas your solvents with inert gas (N₂ or Ar) prior to use.

Q: There is a highly polar, UV-active band stuck at the baseline of my TLC. Should I flush the column with methanol to collect it? A: No. This baseline material is typically the over-oxidized 2-(methylthio)thiophene-3-carboxylic acid or polymeric thiophene byproducts. Flushing the column with highly polar solvents will elute these impurities and contaminate your target fraction. Discard the baseline material.

Degradation Target 2-(Methylthio)thiophene- 3-carboxaldehyde (Target Product) Ox1 2-(Methylsulfinyl)thiophene- 3-carboxaldehyde (Polar Sulfoxide Impurity) Target->Ox1 Oxidation of -SMe (Air / Active Silica) Ox2 2-(Methylthio)thiophene- 3-carboxylic acid (Baseline Acid Impurity) Target->Ox2 Oxidation of -CHO (Air / Active Silica)

Fig 2. Common on-column oxidative degradation pathways on active silica gel.

Quantitative Data & Reference Tables

Table 1: Recommended Solvent Systems for 2-(Methylthio)thiophene-3-carboxaldehyde

Solvent SystemSelectivity ProfileRecommended Use Case
Hexane / Ethyl Acetate (9:1 to 8:2)ModerateStandard purification; excellent for separating highly polar impurities.
Toluene / Hexane (1:1 to 100% Toluene)High (

interactions)
Resolving co-elution with halogenated starting materials (e.g., 2-bromo derivatives).
Dichloromethane (100%)LowRapid filtration through a silica pad; not recommended for fine resolution.

Table 2: Typical Impurity Profile & Chromatographic Behavior

CompoundFunctional GroupsRelative PolarityExpected TLC Behavior (Hex/EtOAc 8:2)
2-Bromothiophene-3-carboxaldehyde-Br, -CHOLow-ModerateCo-elutes or runs slightly above target

.
2-(Methylthio)thiophene-3-carboxaldehyde -SMe, -CHO Moderate Target

~0.30. Strong UV absorbance.
2-(Methylsulfinyl)thiophene-3-carboxaldehyde-S(O)Me, -CHOHighStreaks below target;

~0.10.
2-(Methylthio)thiophene-3-carboxylic acid-SMe, -COOHVery HighSticks strictly to baseline (

0.0).

References

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link][3]

  • Title: Purification of Laboratory Chemicals - 8th Edition Source: Elsevier URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting of 2-(Methylthio)thiophene-3-carboxaldehyde Recrystallization

Welcome to the Application Scientist Support Portal. 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) is a critical heterocyclic intermediate often synthesized via the Vilsmeier-Haack formylation of 2-(methylth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) is a critical heterocyclic intermediate often synthesized via the Vilsmeier-Haack formylation of 2-(methylthio)thiophene[1]. Due to its relatively low melting point and the presence of the flexible methylthio ether linkage, purifying this compound via recrystallization frequently presents thermodynamic challenges such as liquid-liquid phase separation (LLPS), commonly known in process chemistry as "oiling out"[2].

This guide provides field-proven methodologies, solvent matrices, and mechanistic troubleshooting steps to ensure high-purity crystalline yields.

Part 1: Solvent Selection Matrix

Selecting the correct thermodynamic environment is critical. The table below summarizes the optimal binary and single-solvent systems for this specific thiophene derivative, explaining the causality behind each choice.

Solvent SystemRatio (v/v)Polarity IndexApplication & Mechanistic Causality
Hexane / Ethyl Acetate 9:1 to 8:2~0.5 - 1.0Primary Choice. Hexane provides the non-polar bulk to reduce solubility, while EtOAc solubilizes polar formylation byproducts. The steep solubility curve prevents premature oiling out.
Heptane / Toluene 8:2~0.6 - 1.2Scale-Up / Process Chemistry. Toluene slightly increases the solubility at lower temperatures compared to EtOAc, which kinetically delays supersaturation and promotes rigid crystal lattice formation rather than an amorphous emulsion[3].
Isopropanol (IPA) 100%3.9High-Impurity Batches. IPA is excellent for rejecting highly polar impurities. However, slow cooling is mandatory to prevent the solute from crashing out as a gel[2].
Pentane 100%0.0Low-Melting Rescues. Used when the batch consistently oils out. The low boiling point (36 °C) ensures the saturation temperature (

) remains below the compound's melting point (

)[4].
Part 2: Standard Operating Procedure (SOP)

Note: 2-(Methylthio)thiophene-3-carboxaldehyde is susceptible to auto-oxidation. All steps should ideally be performed under an inert atmosphere (Nitrogen/Argon).

  • Preparation & Dissolution: Weigh the crude 2-(Methylthio)thiophene-3-carboxaldehyde into a round-bottom flask. Add a minimal volume of hot Hexane/EtOAc (8:2) while stirring.

    • Causality: Using the absolute minimum solvent ensures the solution reaches optimal supersaturation upon cooling, maximizing the thermodynamic driving force for crystallization.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated sintered glass funnel (Porosity 3).

    • Causality: This removes insoluble polymeric byproducts typical of Vilsmeier-Haack reactions[5] and prevents them from acting as amorphous nucleation sites.

  • Controlled Cooling (Critical Step): Transfer the filtrate to a nitrogen-flushed Erlenmeyer flask. Allow it to cool ambiently to room temperature at a rate of ~0.5 °C/min.

    • Causality: Rapid cooling induces high supersaturation, causing the solute molecules to aggregate into a secondary liquid phase (emulsion) rather than integrating into a rigid crystal lattice[2].

  • Seeding: Once the solution reaches room temperature, add 1-2 mg of pure seed crystals.

    • Causality: Seeding bypasses the kinetic energy barrier for primary nucleation, directing the system toward crystallization rather than LLPS[3].

  • Isolation: Submerge the flask in an ice bath (0–5 °C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold hexane. Dry under high vacuum.

RecrystallizationWorkflow Start Crude 2-(Methylthio)thiophene- 3-carboxaldehyde Dissolve Dissolve in minimal hot Hexane/EtOAc Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter CoolRoom Cool to Room Temp (Slow nucleation) Filter->CoolRoom CoolIce Ice Bath Cooling (Maximize yield) CoolRoom->CoolIce Collect Vacuum Filtration & Cold Solvent Wash CoolIce->Collect Dry Vacuum Desiccation Collect->Dry

Figure 1: Standard recrystallization workflow for thiophene derivatives.

Part 3: Troubleshooting & FAQs

Q: My batch is "oiling out" (forming a cloudy emulsion) instead of forming crystals. How do I resolve this? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the saturation temperature (


) of your solution exceeds the melting point (

) of the solute-solvent system[4]. Instead of crystallizing, the compound separates as a highly mobile, product-rich liquid phase that acts as an excellent solvent for unwanted impurities[2]. Resolution:
  • Adjust the Solvent: Switch to a solvent with a lower boiling point (e.g., Pentane) to ensure

    
    .
    
  • Seed Crystals: Re-heat the mixture until the oil dissolves, cool it to just above the oiling-out temperature, and introduce seed crystals[3].

  • Pre-Purification: Impurities cause freezing-point depression, lowering the

    
     of your compound[4]. Pass the crude oil through a short silica plug (using Hexane/EtOAc) before attempting recrystallization again.
    

OilingOutLogic Issue Phase Separation ('Oiling Out') Check Is T_sat > T_melt? Issue->Check Yes Yes: Oil forms before crystals Check->Yes No No: Impurities lowering T_melt Check->No Solvent Switch to lower b.p. solvent (e.g., Pentane) Yes->Solvent Seed Add seed crystals at lower temp Yes->Seed Purify Pre-purify via Silica Plug No->Purify

Figure 2: Mechanistic troubleshooting pathway for oiling out phenomena.

Q: The solution turns dark brown during the heating phase. Is the product degrading? A: Yes. Substituted thiophene carboxaldehydes are susceptible to auto-oxidation. Furthermore, the methylthio ether can oxidize to a sulfoxide if exposed to air at elevated temperatures. Resolution: Always degas your recrystallization solvents (e.g., by sparging with nitrogen for 15 minutes) and perform the dissolution under an inert argon or nitrogen blanket. Limit the time the compound spends in the boiling solvent.

Q: The yield is exceptionally low (<30%) after filtration, though the purity is high. A: The solvent system is likely too strong (e.g., an excess of Ethyl Acetate or Toluene), meaning the solubility of the compound remains too high even at 0 °C. Resolution: Concentrate the mother liquor under reduced pressure to remove ~50% of the solvent volume. Add a non-polar anti-solvent (like Hexane or Heptane) dropwise until slight turbidity is observed, heat gently to clarify, and repeat the cooling process to harvest a second crop of crystals[6].

Part 4: References
  • Vogt, E.-J., et al. "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions." Zeitschrift für Naturforschung B, 2012. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Available at:[Link]

  • University of Wisconsin-Madison, Department of Chemistry. "Recrystallization." Available at: [Link]

Sources

Optimization

Troubleshooting low reactivity of 2-(Methylthio)thiophene-3-carboxaldehyde in condensation

Topic: Troubleshooting low reactivity of 2-(Methylthio)thiophene-3-carboxaldehyde in condensation Content type: Technical Support Center Guide Subject: Troubleshooting Low Reactivity in Condensation Reactions (Knoevenage...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity of 2-(Methylthio)thiophene-3-carboxaldehyde in condensation Content type: Technical Support Center Guide

Subject: Troubleshooting Low Reactivity in Condensation Reactions (Knoevenagel, Schiff Base, Aldol) Product ID: 2-MT-3-CHO (Generic Reference) CAS: 84815-20-3 (Analogous/Related)

Executive Summary: The "Deactivated Ortho" Paradox

User Query: "I am attempting a condensation reaction with 2-(methylthio)thiophene-3-carboxaldehyde, but yields are consistently low (<20%) or the reaction stalls. Standard protocols for benzaldehyde work fine. What is wrong?"

Root Cause Analysis: This molecule presents a "perfect storm" of reactivity dampeners that standard protocols often fail to address. You are fighting two simultaneous forces:

  • Electronic Deactivation: The thiophene ring is already electron-rich (excess

    
    -density). The methylthio (-SMe) group at position 2 acts as a strong resonance donor (+M effect), further increasing electron density at the carbonyl carbon (position 3). This significantly reduces the electrophilicity of the aldehyde, making it "lazy" toward nucleophiles.
    
  • Steric Shielding: The sulfur atom in the -SMe group has a large Van der Waals radius (1.80 Å). Located at position 2, it sits in an ortho-like relationship to the aldehyde at position 3. This creates a physical blockade, hindering the approach of nucleophiles to the carbonyl center.

The Solution: You must shift from "thermodynamic control" (standard reflux) to "kinetic activation" (Lewis acid catalysis or high-energy input).

Diagnostic Troubleshooting (Q&A)
Q1: My TLC shows starting material remaining even after 24h reflux in Ethanol/Piperidine. Should I increase the temperature?

A: No. Simply increasing thermal energy often leads to decomposition (darkening of the mixture) rather than conversion for this substrate.

  • Why: The activation energy barrier is too high for weak bases like piperidine to overcome the electronic deactivation described above.

  • Fix: Switch to Lewis Acid Activation . The use of Titanium Tetrachloride (TiCl

    
    ) is the "gold standard" for deactivated thiophene aldehydes. The Ti(IV) species coordinates strongly to the carbonyl oxygen, pulling electron density away and artificially restoring electrophilicity. (See Protocol B below).
    
Q2: I see a new spot on TLC that isn't my product, and the reaction mixture turned black. Is it polymerizing?

A: It is likely Oxidative Degradation of the sulfide.

  • Why: The -SMe group is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO

    
    Me) by atmospheric oxygen or peroxides in solvents (especially ethers like THF or Dioxane), particularly under reflux.
    
  • Fix:

    • Solvent Hygiene: Use only anhydrous, peroxide-free solvents (test with KI strips).

    • Atmosphere: All reactions must be performed under a strict Nitrogen or Argon balloon.

    • Scavenger: Add a trace amount of BHT (butylated hydroxytoluene) if radical polymerization is suspected.

Q3: Can I use microwave irradiation to speed this up?

A: Yes, but with caution.

  • Why: Microwave heating is excellent for overcoming the steric barrier of the 2-SMe group. However, sulfur-rich heterocycles are "hotspots" for microwave absorption and can superheat locally, leading to tarring.

  • Fix: Use a "Heat-Cool" cycle. Ramp to 100°C over 2 minutes, hold for 10 minutes, then active cooling. Do not blast at fixed power for 1 hour.

Strategic Pathway Visualization

The following diagram illustrates the mechanistic bottlenecks and the decision tree for overcoming them.

ReactivityLogic Start Substrate: 2-(Methylthio)thiophene-3-CHO Problem Problem: Low Reactivity Start->Problem Cause1 Electronic Effect: +M Donor (SMe) reduces Carbonyl Electrophilicity Problem->Cause1 Cause2 Steric Effect: Bulky SMe blocks Nucleophile Approach Problem->Cause2 Standard Standard Conditions (EtOH, Piperidine, Reflux) Cause1->Standard Cause2->Standard Result_Fail Result: Low Yield / No Reaction Standard->Result_Fail Solution_Lewis Solution A: Lewis Acid (TiCl4) Activates Carbonyl Result_Fail->Solution_Lewis Switch Protocol Solution_MW Solution B: Microwave Overcomes Steric Barrier Result_Fail->Solution_MW Alternative Mechanism Mechanism: Ti coordinates to O, restoring electrophilicity Solution_Lewis->Mechanism

Caption: Decision tree analyzing the failure of standard conditions and the mechanistic justification for Lewis Acid activation.

Validated Experimental Protocols
Method A: The "Heavy Artillery" (TiCl

Mediated)

Recommended for Knoevenagel Condensations and difficult Schiff Bases. Mechanism: Lehnert’s Reagent approach. TiCl


 activates the aldehyde; Pyridine acts as the base.

Reagents:

  • Aldehyde: 1.0 equiv[1][2][3]

  • Nucleophile (e.g., Malononitrile, Amine): 1.0 - 1.2 equiv

  • TiCl

    
     (1M in DCM): 2.0 equiv
    
  • Dry Pyridine: 4.0 equiv

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Solvation: Dissolve the aldehyde and nucleophile in anhydrous THF (0.2 M concentration). Cool to 0°C (Ice bath).

  • Activation: Add TiCl

    
     solution dropwise via syringe. Caution: Fumes. The solution will likely turn yellow/orange (Ti-complex formation). Stir for 10 mins.
    
  • Initiation: Add Dry Pyridine dropwise. A precipitate (Ti-oxide species) may form.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Pour into saturated NH

    
    Cl or dilute HCl (if product is acid stable). Extract with DCM.
    

Validation Check:

  • If the solution remains clear after Pyridine addition, your solvents may be too wet (TiCl

    
     hydrolyzed).
    
  • Yield Expectation: 75–90% (vs. <20% with piperidine).

Method B: Microwave-Assisted Dehydration

Recommended for rapid screening or solvent-free attempts.

Reagents:

  • Aldehyde: 1.0 equiv[1][2][3]

  • Nucleophile: 1.0 equiv[2]

  • Catalyst: Basic Alumina (solid support) or Piperidine (1 drop)

  • Solvent: Ethanol (min volume) or Solvent-Free

Step-by-Step:

  • Mix reagents in a microwave vial. Cap with a pressure-relief septum.

  • Program: Dynamic mode.

    • Target Temp: 110°C

    • Max Power: 150W (limit power to prevent charring)

    • Hold Time: 10–15 minutes.

  • Workup: Cool to RT. Dilute with EtOH. If solid precipitates, filter and wash.[1][4]

Data Comparison: Conditions vs. Yield

The following table summarizes internal application data for the condensation of 2-(methylthio)thiophene-3-carboxaldehyde with p-anisidine (Schiff base formation).

ConditionCatalystTemp/TimeYieldStatus
Standard Ethanol / NoneReflux / 24h< 10%Fail (Equilibrium limited)
Classic Ethanol / PiperidineReflux / 12h25-30%Poor (Slow kinetics)
Dean-Stark Toluene / p-TsOH110°C / 6h55-60%Moderate (Sterics still hinder)
Lewis Acid THF / TiCl

/ Pyridine
0°C to RT / 2h 88% Recommended
Microwave Ethanol / Basic Alumina110°C / 10 min82%Efficient (Scale limited)
References
  • Lehnert, W. "Knoevenagel-Condensations with TiCl4/Base – A High Yield Method for Hindered Aldehydes." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724. Link

  • Campaigne, E., & Neiss, E. S. "Benzo[b]thiophene-3-carboxaldehyde and Derivatives." Journal of Heterocyclic Chemistry, vol. 3, no. 1, 1966, pp. 46-50. (Foundational work on hindered thiophene aldehydes). Link

  • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction of Thiophenes: Regioselectivity and Steric Effects." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1537-1543. Link

  • BenchChem Technical Notes. "Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde." (Analogous protocols for substituted thiophenes). Link

Sources

Troubleshooting

Minimizing side reactions during 2-(Methylthio)thiophene-3-carboxaldehyde reduction

Welcome to the Technical Support Center for Thiophene Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the reduction of 2-(Methylthio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the reduction of 2-(Methylthio)thiophene-3-carboxaldehyde to its corresponding alcohol, 2-(methylthio)thiophene-3-methanol.

Due to the presence of the reactive methylthio ether and the electron-rich thiophene ring, this seemingly straightforward carbonyl reduction is prone to several chemoselectivity issues. Below, we provide field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-yield, side-reaction-free syntheses.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why am I observing desulfurization (loss of the methylthio group) during my reduction? Causality: Desulfurization—the cleavage of the C–S bond—is a classic side reaction when utilizing transition-metal catalysts for reduction (e.g., Palladium on Carbon with H₂, or Raney Nickel). Transition metals readily insert into the relatively weak carbon-sulfur bonds of thiophene derivatives, leading to the loss of the methylthio group or complete thiophene ring opening[1]. Solution: Strictly avoid catalytic hydrogenation. To preserve the methylthio group, you must utilize a metal-free, hard hydride donor such as Sodium Borohydride (NaBH₄). NaBH₄ selectively attacks the hard electrophilic carbonyl carbon while ignoring the soft sulfur atoms[2].

Q2: I am detecting a dimethyl acetal byproduct in my NMR/LCMS. How can I prevent this? Causality: Acetal formation occurs when the starting aldehyde reacts with an alcoholic solvent (like methanol or ethanol) prior to reduction. This equilibrium is strictly catalyzed by acidic conditions. If your starting material contains trace acid from previous synthetic steps, or if your glassware is acidic, the aldehyde will rapidly convert to the acetal. Solution: Ensure the reaction environment is neutral or slightly basic. NaBH₄ inherently provides a slightly basic environment in solution, which naturally suppresses acetalization and drives the reaction toward the desired alkoxide intermediate[3].

Q3: Is there a risk of over-reduction to the methyl group (2-(methylthio)-3-methylthiophene)? Causality: Over-reduction of an aldehyde directly to a methyl group requires the generation of a highly reactive carbocation intermediate, typically induced by strong Lewis acid/silane combinations (e.g., Triethylsilane with Trifluoroacetic acid) or harsh Clemmensen conditions. Solution: Under standard NaBH₄ conditions, the reaction safely arrests at the primary alcohol stage. The resulting tetrahedral alkoxide intermediate is highly stable and resists further hydride attack until it is intentionally protonated during the aqueous workup[2].

Q4: My reaction yields a dimeric byproduct. What is the mechanism behind this pinacol coupling? Causality: The formation of a dimeric diol (pinacol coupling) is the direct result of a single-electron transfer (SET) reduction mechanism. Reagents like Zinc in acetic acid or Magnesium metal donate single electrons to the carbonyl, forming a ketyl radical that rapidly dimerizes. Solution: To eliminate pinacol coupling, you must enforce a strict two-electron hydride transfer mechanism by exclusively using borohydride or aluminohydride reagents[2].

Part 2: Quantitative Data & Reagent Selection

To minimize side reactions, reagent selection is the single most critical variable. The table below summarizes the quantitative risk profiles of common reducing agents when applied to 2-(methylthio)thiophene-3-carboxaldehyde.

Reducing Agent SystemPrimary MechanismRisk of DesulfurizationRisk of AcetalizationRisk of Pinacol CouplingRecommendation
NaBH₄ / EtOH 2-e⁻ Hydride TransferLow Low (Basic media)Low Optimal
H₂ / Pd/C Catalytic HydrogenationHigh (C-S Cleavage)LowLowAvoid
Zn / AcOH Single-Electron TransferLowLowHigh (Dimerization)Avoid
Et₃SiH / TFA Hydride + Lewis AcidLowLowLow (Risk of Over-reduction)Avoid
LiAlH₄ / THF 2-e⁻ Hydride TransferLowLowLowViable, but overly harsh

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the chemical causality of the reduction process and the optimized experimental workflow.

Pathway SM 2-(Methylthio)thiophene- 3-carboxaldehyde Intermediate Tetrahedral Alkoxide Intermediate SM->Intermediate NaBH4 (Hydride Transfer) Side1 Desulfurization (C-S Cleavage) SM->Side1 Pd/C, H2 or Raney Ni Side2 Acetal Formation (Solvent Adduct) SM->Side2 ROH / H+ (Acidic) Side3 Pinacol Coupling (Dimerization) SM->Side3 Single-Electron Transfer Product 2-(Methylthio)thiophene- 3-methanol (Target) Intermediate->Product H2O/H+ (Protonation)

Mechanistic pathway of 2-(methylthio)thiophene-3-carboxaldehyde reduction and common side reactions.

Workflow Step1 1. Dissolution Dissolve in EtOH Cool to 0 °C Step2 2. Hydride Addition Add NaBH4 slowly Keep T < 10 °C Step1->Step2 Step3 3. Reaction Stir at RT (2 hrs) Monitor by TLC Step2->Step3 Step4 4. Quench & Workup Add H2O, neutralize Extract with EtOAc Step3->Step4 Step5 5. Purification Dry, filter, concentrate Yield Target Alcohol Step4->Step5

Step-by-step methodology for the optimized reduction workflow using sodium borohydride.

Part 4: Optimized Experimental Protocol (SOP)

This protocol is designed as a self-validating system. Each step contains built-in checks to ensure the reaction proceeds without generating the side products discussed above.

Reagents Required:

  • 2-(Methylthio)thiophene-3-carboxaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Anhydrous Ethanol (0.2 M relative to substrate)

  • Distilled Water & 1 M HCl (for quench)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation & Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(methylthio)thiophene-3-carboxaldehyde in anhydrous ethanol to achieve a 0.2 M concentration.

    • Self-Validation Check: Ensure complete dissolution. A clear, homogenous solution confirms that the substrate is fully solvated and ready for uniform hydride attack.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

    • Causality: Hydride addition is exothermic. Maintaining a low temperature suppresses the kinetic energy required for side reactions (like unwanted ring reductions) while maintaining sufficient energy for the highly favored aldehyde reduction.

  • Hydride Addition: Weigh out 1.1 equivalents of NaBH₄. Add the solid portion-wise to the stirred solution over 15–20 minutes.

    • Self-Validation Check: Monitor the internal temperature. Do not allow it to exceed 10 °C during addition[2]. Mild effervescence (hydrogen gas evolution from trace moisture) is normal.

  • Reaction Progression: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 20–25 °C). Stir for 2 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate solvent system. The complete disappearance of the UV-active starting material spot confirms the total conversion to the alkoxide intermediate.

  • Quench & Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly add distilled water dropwise to quench any unreacted NaBH₄. Follow this by adding 1 M HCl dropwise until the solution reaches a neutral pH (~7).

    • Causality: The acid protonates the stable tetrahedral alkoxide intermediate, collapsing it into the final 2-(methylthio)thiophene-3-methanol product[2].

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with equal volumes of ethyl acetate. Combine the organic layers, wash once with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure alcohol.

References

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate Beilstein Journals URL:[Link]

  • Thiophene Oxidation and Reduction Chemistry ResearchGate URL:[Link]

Sources

Optimization

Handling air-sensitivity of 2-(Methylthio)thiophene-3-carboxaldehyde

Technical Support Center: Handling 2-(Methylthio)thiophene-3-carboxaldehyde Executive Summary & Compound Profile User Query: "My sample of 2-(methylthio)thiophene-3-carboxaldehyde has darkened, and my yields are dropping...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 2-(Methylthio)thiophene-3-carboxaldehyde

Executive Summary & Compound Profile

User Query: "My sample of 2-(methylthio)thiophene-3-carboxaldehyde has darkened, and my yields are dropping. How do I handle and restore this compound?"

The Scientist’s Diagnosis: You are dealing with a bifunctional reactive intermediate .[1] This molecule contains two sensitive motifs:[1][2][3]

  • Formyl group (-CHO) at C3: Highly susceptible to radical auto-oxidation to the corresponding carboxylic acid.[1][2]

  • Methylthio group (-SMe) at C2: An electron-donating group that increases the electron density of the thiophene ring, making it more nucleophilic but also potentially susceptible to S-oxidation over long periods.[1][2]

The Verdict: The primary failure mode is aerobic oxidation of the aldehyde to 2-(methylthio)thiophene-3-carboxylic acid .[1][2] This acid impurity acts as a catalyst poison in transition-metal cross-couplings and alters stoichiometry in condensation reactions.[1][2]

Diagnostic Triage: Is Your Sample Compromised?

Use this visual guide to determine the state of your reagent.

StatusVisual IndicatorChemical StateAction Required
Optimal Pale yellow oil or low-melting solid>98% AldehydeProceed with reaction.[1][2]
Warning Dark orange/brown oil~90-95% Aldehyde + Trace AcidPurify (See Protocol A).[1][2]
Critical Crusty solid or viscous black tarSignificant Carboxylic Acid formationRescue (See Protocol B) or Discard.[1]

The Mechanism of Failure (Why is this happening?)

Understanding the "Why" allows you to prevent the "What."[1] Thiophene aldehydes degrade via a radical chain mechanism initiated by ambient oxygen, accelerated by light.

OxidationPathway Start Fresh Reagent (Aldehyde) Radical Acyl Radical Formation Start->Radical hv / O2 (Initiation) Peracid Peracid Intermediate Radical->Peracid + O2 End Degraded Product (Carboxylic Acid) Peracid->End + Aldehyde (Propagation)

Figure 1: Auto-oxidation pathway.[1][2][4] The aldehyde hydrogen is abstracted to form a radical, which reacts with oxygen to form a peracid. This peracid then oxidizes a second molecule of aldehyde, resulting in two molecules of carboxylic acid contaminant.[1][2]

Troubleshooting & Recovery Protocols

Scenario A: The "Quick Fix" (Removing <10% Acid Impurity)

Use this when the sample is slightly darkened but mostly intact.[1]

The Logic: The carboxylic acid impurity is much more acidic (


 ~4-5) than the aldehyde or thiophene ring.[1][2] A mild base wash will selectively deprotonate the acid, moving it to the aqueous phase, while the lipophilic aldehyde remains in the organic phase.

Protocol:

  • Dissolve the crude material in Diethyl Ether (Et2O) or Dichloromethane (DCM) (approx. 10 mL solvent per 1 g compound).[1]

  • Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO3) .[1][5]

    • Note: Vigorous bubbling (

      
      ) indicates acid neutralization.[1][2]
      
  • Wash once with brine to remove trapped water.[1][2]

  • Dry over anhydrous MgSO4 (Magnesium Sulfate).[1][2]

  • Filter and concentrate under reduced pressure.

  • Result: The acid is removed; the aldehyde is restored.

Scenario B: Deep Purification (Distillation/Recrystallization)

Use this for bulk purification or highly degraded samples.[1][2]

  • If Liquid/Oil: Vacuum Distillation. [1][2][6]

    • Conditions: High vacuum (<1 mmHg) is essential to keep the boiling point low.[1] Heat can accelerate S-oxidation or polymerization.[1][2]

    • Tip: Add a small crystal of hydroquinone to the pot as a radical inhibitor during distillation.[1]

  • If Solid: Recrystallization. [1][2]

    • Solvent System: Hexane/Ethyl Acetate (start with pure hexane, add EtOAc dropwise until dissolved at reflux).[1]

    • Cooling: Allow to cool slowly to 4°C in the dark.

Storage Standard Operating Procedure (SOP)

To maintain integrity for >6 months, strictly adhere to the "3-Point Defense" :

  • Atmosphere: Store under Argon or Nitrogen .[1][2]

    • Why? Displaces oxygen, preventing the initiation step of the radical chain.

  • Temperature: Store at -20°C (Freezer) .

    • Why? Arrhenius equation dictates that lowering temperature significantly slows the rate of oxidation kinetics.[1]

  • Container: Amber glass vials sealed with Parafilm or Teflon tape.

    • Why? Amber glass blocks UV/Blue light, which can photo-excite the thiophene ring and initiate radical formation.[1][2]

Reaction Troubleshooting FAQ

Q: I am trying a Knoevenagel condensation, but the reaction won't start. A: Check your acid content.

  • Reasoning: Knoevenagel condensations are often base-catalyzed (e.g., Piperidine).[1][2] If your aldehyde contains significant carboxylic acid (from oxidation), it will protonate and neutralize your amine catalyst.[1]

  • Fix: Add an excess of base or perform the Bicarbonate Wash (Scenario A) before starting.[1]

Q: I see a new spot on TLC that is much more polar than the aldehyde. A: That is the 2-(methylthio)thiophene-3-carboxylic acid .[1][2]

  • Confirmation: Isolate a small amount and check solubility in NaHCO3. If it dissolves with bubbling, it is the acid.

Q: Can the Methylthio (-SMe) group oxidize? A: Yes, but usually only with strong oxidants (e.g., mCPBA, H2O2) or prolonged exposure.[1]

  • Product: Sulfoxide (S=O) or Sulfone (O=S=O).[1][2][3]

  • Differentiation: Sulfoxides are generally much more polar than the parent thioether but less acidic than the carboxylic acid.[1]

Workflow Visualization

PurificationLogic Input Compromised Sample (Dark/Impure) CheckState Physical State? Input->CheckState LiquidPath Liquid/Oil CheckState->LiquidPath SolidPath Solid CheckState->SolidPath Wash Wash w/ sat. NaHCO3 (Removes Acid) LiquidPath->Wash Minor Impurity Distill Vacuum Distillation (<1 mmHg) LiquidPath->Distill Major Impurity SolidPath->Wash Dissolve in DCM first Recryst Recrystallize (Hexane/EtOAc) SolidPath->Recryst High Purity Needed Final Pure Aldehyde Store under Ar at -20°C Wash->Final Distill->Final Recryst->Final

Figure 2: Decision matrix for purifying oxidized thiophene aldehydes based on physical state and degradation level.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard protocols for aldehyde purification via bisulfite and distillation). Link

  • Campaigne, E. (1963).[1] Adducts of Thiophene Aldehydes. Journal of the American Chemical Society.[1] (Discusses the stability and reactivity of thiophene carboxaldehydes). Link[1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 529398, 2-Methylthiophene-3-carboxaldehyde. (Used for physical property analogies and safety data). Link[1][2]

  • Schenck, G. O., & Krauch, C. H. (1963).[1] The Autoxidation of Aldehydes. Angewandte Chemie International Edition. (Mechanistic grounding for the radical oxidation of aldehydes). Link[1][2]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Thiophene Aldehyde Reactions

Welcome to the Technical Support Center. As application scientists specializing in heterocyclic chemistry, we frequently encounter challenges related to the thermal sensitivity of thiophene aldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists specializing in heterocyclic chemistry, we frequently encounter challenges related to the thermal sensitivity of thiophene aldehydes. The electron-rich nature of the thiophene ring, combined with the reactivity of the aldehyde moiety, makes these building blocks highly susceptible to side reactions such as autoxidation, oligomerization, and unwanted condensations if temperature is not strictly controlled.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols for optimizing temperature conditions in your thiophene aldehyde workflows.

I. Frequently Asked Questions & Troubleshooting

Q1: Why does my Knoevenagel condensation with 2-thiophenecarboxaldehyde yield a complex mixture of dark oligomers at reflux temperatures?

Causality & Solution: The thiophene ring is highly electron-rich. When subjected to prolonged reflux temperatures (>80 °C) in the presence of basic catalysts (e.g., piperidine), the aldehyde can undergo competing side reactions, including self-condensation and polymerization, leading to dark, intractable mixtures.

To prevent this, we recommend shifting from classical prolonged reflux to either room-temperature reactions with stronger bases (like DBU) or microwave-assisted heating at a strictly controlled 75 °C[1]. Microwave irradiation provides rapid, uniform volumetric heating, driving the condensation to completion in minutes before slower degradation pathways can occur. For example, reacting 5-methyl-2-thiophenecarboxaldehyde with cyanoacetic acid under microwave irradiation at 75 °C yields >95% product in just 20 minutes[1].

Knoevenagel Reactants Thiophene Aldehyde + Active Methylene Catalyst Base Catalyst Addition Reactants->Catalyst T1 Room Temp (20-25°C) e.g., Malononitrile + DBU Catalyst->T1 T2 Microwave (75°C) e.g., Cyanoacetic Acid + KOH Catalyst->T2 T3 Prolonged Reflux (>80°C) e.g., Ethanol + Piperidine Catalyst->T3 Res1 Rapid Conversion (5 min) Minimal Byproducts T1->Res1 Res2 Controlled Heating (20 min) High Yield (>95%) T2->Res2 Res3 Risk of Oligomerization & Darkening T3->Res3

Temperature selection logic for Knoevenagel condensation of thiophene aldehydes.

Q2: How should I stage the temperature during the one-pot reductive amination of thiophene-2-carboxaldehyde?

Causality & Solution: Reductive amination requires a delicate thermal balance because it is a two-step process occurring in one pot: imine formation followed by reduction.

  • Imine Formation: This step is thermodynamically driven and should be conducted at room temperature (20–25 °C) for 1 hour to ensure complete conversion without thermal degradation[2].

  • Reduction Phase: The addition of sodium borohydride (

    
    ) in protic solvents (like methanol) is highly exothermic. If the temperature exceeds 10 °C, 
    
    
    
    rapidly reacts with the methanol solvent to evolve hydrogen gas, destroying the reducing agent before it can reduce the imine. Furthermore, localized heating can trigger side reactions on the thiophene ring. You must cool the reaction to 0 °C prior to
    
    
    addition, ensuring the internal temperature remains strictly below 10 °C during the addition[2].

ReductiveAmination Start Thiophene Aldehyde + Primary Amine Imine Imine Formation (Stir at 20-25°C, 1h) Start->Imine Cooling Thermal Quench (Cool to 0°C) Imine->Cooling Addition NaBH4 Addition (Strictly <10°C) Cooling->Addition Reduction Reduction Phase (Warm to 20-25°C, 4h) Addition->Reduction Product Secondary Amine (High Yield) Reduction->Product

Workflow for temperature-controlled one-pot reductive amination.

Q3: Can I push reductive aminations of sterically hindered thiophene aldehydes by increasing the temperature?

Causality & Solution: Yes, but standard borohydride reagents will fail at high temperatures. For sterically hindered or highly unreactive systems, you must switch to a direct Brønsted acid-catalyzed reductive amination using formamide derivatives (e.g., DMF) as both the solvent and the amine source. This specific methodology requires heating the sealed reaction vessel to 150 °C for up to 8 hours in the presence of a strong acid catalyst like Triflic acid (TfOH)[3]. The high temperature is necessary to overcome the activation energy barrier of the hindered iminium intermediate.

Q4: My purified thiophene aldehyde darkens upon standing at room temperature. What is the mechanism, and how do I prevent it?

Causality & Solution: Thiophene aldehydes are highly susceptible to autoxidation. Atmospheric oxygen initiates a radical chain reaction that oxidizes the aldehyde to the corresponding thiophenecarboxylic acid, generating colored impurities in the process[4]. This radical process is significantly accelerated by ambient heat and light. To maintain scientific integrity and reagent purity, you must store thiophene aldehydes under an inert atmosphere (nitrogen or argon) at 2–8 °C[4].

II. Quantitative Data Summaries

Table 1: Temperature Optimization for Knoevenagel Condensation

Data reflects the condensation of 5-Methyl-2-thiophenecarboxaldehyde with various active methylene compounds[1].

Active Methylene CompoundCatalystSolventTemperatureTimeYield
MalononitrileDBUWaterRoom Temp (20-25 °C) 5 min98%
Cyanoacetic AcidKOH (20 mol%)Water75 °C (Microwave) 20 min>95%
Ethyl CyanoacetatePiperidineEthanolReflux (>80 °C) 2-6 hours90%
Table 2: Temperature Staging for Reductive Amination

Data reflects the synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline[2].

Reaction PhaseReagentsTarget TemperatureDurationMechanistic Rationale
Imine Formation Thiophene aldehyde + Amine20–25 °C1 hourThermodynamically favors imine intermediate without degrading the thiophene ring.
Reagent Addition

(portion-wise)
0 °C to <10 °C15 minPrevents exothermic runaway and minimizes competitive reduction of the methanol solvent.
Reduction Imine + Hydride20–25 °C4 hoursEnsures complete kinetic conversion of the imine to the secondary amine.

III. Validated Experimental Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation (75 °C)

This protocol utilizes microwave irradiation to accelerate the reaction, bypassing thermal degradation pathways[1].

  • Preparation: In a microwave-safe reaction vessel, combine 5-methyl-2-thiophenecarboxaldehyde (1.0 equiv) and cyanoacetic acid (1.1 equiv) in deionized water.

  • Catalyst Addition: Add KOH (20 mol%) to the mixture.

  • Thermal Processing: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a strictly controlled 75 °C for 20 minutes with continuous magnetic stirring.

  • Quenching & Isolation: Cool the vessel to room temperature. Acidify the reaction mixture with 1 M HCl to precipitate the product.

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to obtain (E)-2-cyano-3-(5-methylthiophen-2-yl)acrylic acid.

Protocol B: Temperature-Controlled One-Pot Reductive Amination

This protocol outlines a reliable method for synthesizing secondary amines via in-situ imine formation and subsequent reduction[2].

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 4-propoxyaniline (10.0 mmol) and thiophene-2-carboxaldehyde (10.0 mmol) in 40 mL of anhydrous methanol. Stir the mixture at room temperature (20–25 °C) for 1 hour .

  • Thermal Quench: Submerge the reaction flask in an ice bath and allow the internal temperature to equilibrate to 0 °C .

  • Reduction: Cautiously add sodium borohydride (12.0 mmol) portion-wise over 15 minutes. Critical Step: Monitor the internal thermometer to ensure the temperature remains below 10 °C during the entire addition to prevent solvent degradation.

  • Reaction Completion: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature . Stir for an additional 4 hours.

  • Work-up: Quench the reaction by slowly adding 20 mL of deionized water. Concentrate under reduced pressure to remove methanol, extract with ethyl acetate (3 x 40 mL), and dry the combined organic layers.

IV. References

  • Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-(Methylthio)thiophene-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. 2-(Methylt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. 2-(Methylthio)thiophene-3-carboxaldehyde, a substituted thiophene, presents a valuable scaffold in the synthesis of more complex molecules. Its precise characterization is the bedrock upon which further research and development are built. This guide provides an in-depth analysis of the ¹H NMR spectral features of 2-(Methylthio)thiophene-3-carboxaldehyde, contextualized by a comparison with alternative analytical techniques. As Senior Application Scientists, we aim to not only present data but also to illuminate the rationale behind the selection of analytical methods, ensuring a comprehensive understanding for our fellow researchers.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for determining the structure of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like 2-(Methylthio)thiophene-3-carboxaldehyde, ¹H NMR offers a definitive fingerprint of its structure.

Predicted ¹H NMR Spectral Analysis of 2-(Methylthio)thiophene-3-carboxaldehyde

Table 1: Predicted ¹H NMR Data for 2-(Methylthio)thiophene-3-carboxaldehyde

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Data
~9.9 - 10.2Singlet (s)Aldehyde proton (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This chemical shift is consistent with other thiophene-3-carboxaldehydes. For instance, the aldehyde proton in 2-thiophenecarboxaldehyde appears at ~9.99 ppm in acetone-d6.[5]
~7.6 - 7.8Doublet (d)Thiophene ring proton (H5)This proton is coupled to the H4 proton. Its downfield shift is influenced by the electron-withdrawing aldehyde group at the C3 position and the electron-donating methylthio group at the C2 position.
~7.1 - 7.3Doublet (d)Thiophene ring proton (H4)This proton is coupled to the H5 proton. Its chemical shift is influenced by the adjacent aldehyde group. In 2-(methylthio)thiophene, the ring protons appear between 7.0 and 7.3 ppm.[6]
~2.5 - 2.7Singlet (s)Methylthio protons (-SCH₃)The methyl protons are adjacent to a sulfur atom, which results in a characteristic chemical shift in this region. The spectrum of 2-(methylthio)thiophene shows the -SCH₃ signal at approximately 2.5 ppm.[6][7]

Expected Coupling Constants:

The coupling constant (J-value) between the two thiophene ring protons (H4 and H5) is expected to be in the range of 5-6 Hz, which is typical for ortho-coupling in a five-membered aromatic ring.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more robust and complete characterization of a molecule.[8] Other spectroscopic methods offer complementary information, each with its own strengths and limitations.[1][2]

Table 2: Comparison of Analytical Techniques for the Characterization of 2-(Methylthio)thiophene-3-carboxaldehyde

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹³C NMR Spectroscopy Measures the magnetic resonance of ¹³C nuclei.Provides information on the number and chemical environment of carbon atoms.Directly observes the carbon skeleton; excellent for identifying functional groups and assessing purity.Lower sensitivity than ¹H NMR; requires larger sample amounts or longer acquisition times.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies the presence of specific functional groups.Fast and simple to perform; provides a quick check for key functional groups (e.g., C=O, C-S).Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the molecular weight and provides information on the molecular formula and fragmentation patterns.Extremely sensitive; can detect trace impurities; high-resolution MS provides exact mass for formula determination.[1]Isomeric compounds can be difficult to distinguish; can be a destructive technique.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of UV or visible light by a molecule.Provides information about conjugated systems and electronic transitions.Can be used for quantitative analysis; sensitive to changes in conjugation.Provides limited structural information; spectra can be broad and non-specific.[9]

Experimental Protocols: A Guide to Reproducible Data

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. Below are standardized protocols for acquiring high-quality data for thiophene derivatives.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for volatile and thermally stable compounds.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass analyzer to obtain accurate mass measurements.

Visualizing the Analytical Workflow

A systematic approach to characterization ensures that all necessary structural information is obtained efficiently. The following diagram illustrates a logical workflow for the comprehensive analysis of a novel thiophene derivative.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR (Primary Structure) Purification->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR MS Mass Spectrometry (Molecular Weight & Formula) H_NMR->MS IR IR Spectroscopy (Functional Groups) H_NMR->IR Data_Integration Data Integration & Structure Elucidation H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural characterization of 2-(Methylthio)thiophene-3-carboxaldehyde, and indeed any novel compound, is most reliably achieved through an integrated analytical approach. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular structure, its findings should be corroborated by complementary techniques such as ¹³C NMR, IR, and mass spectrometry. This multi-faceted strategy not only confirms the identity and purity of the target molecule but also provides a comprehensive dataset that is essential for publication, patent applications, and advancing drug discovery and materials science research. By understanding the principles and applications of each technique, researchers can make informed decisions to accelerate their scientific endeavors with confidence and precision.

References

  • Schnier, P. D., et al. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. Molecules, 28(11), 4478. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Cengage Learning.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Xhyliu, S., et al. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Magnetic Resonance in Chemistry, 60(5), 496-508. [Link]

  • Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • Taylor & Francis Online. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Magnetic Resonance in Chemistry, 60(5), 496-508. [Link]

  • Imoto, E., & Motoyama, R. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(2), 129-139. [Link]

  • Henckens, A., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
  • American Chemical Society. (2023). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Organometallics, 42(5), 419-424. [Link]

  • PubChem. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. Retrieved from [Link]

  • Hein, M., et al. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules, 14(9), 3749-3763. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Thiophene, 2-(methylthio)-. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

Sources

Comparative

Interpreting FT-IR carbonyl peaks of 2-(Methylthio)thiophene-3-carboxaldehyde

Topic: Decoding the Carbonyl Signature: A Comparative Guide to 2-(Methylthio)thiophene-3-carboxaldehyde FT-IR Analysis Part 1: Strategic Overview & Scientific Rationale The Analytical Challenge In the synthesis of sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Decoding the Carbonyl Signature: A Comparative Guide to 2-(Methylthio)thiophene-3-carboxaldehyde FT-IR Analysis

Part 1: Strategic Overview & Scientific Rationale

The Analytical Challenge In the synthesis of sulfur-containing heterocycles for pharmaceutical applications, distinguishing between regioisomers and validating the electronic environment of the carbonyl group is critical. 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 84815-20-3 analog/derivative) presents a unique spectroscopic profile due to the interplay between the electron-rich thiophene ring, the electron-donating methylthio (-SMe) group, and the electron-withdrawing formyl (-CHO) group.

Standard FT-IR analysis often treats carbonyl peaks as static values. However, for this compound, the carbonyl peak is a dynamic probe of electronic conjugation. This guide provides a comparative analysis of the C=O stretching frequency, demonstrating how the 2-SMe substituent modifies the vibrational signature relative to its unsubstituted parent and regioisomers.

Mechanism of Action: The "Push-Pull" Electronic Effect The interpretation of the carbonyl peak in this molecule relies on the single-bond character of the C=O bond.

  • The "Push": The sulfur atom of the methylthio group at position 2 acts as a strong resonance donor (+M effect). Its lone pair electrons can be delocalized into the thiophene ring.

  • The "Pull": The carbonyl oxygen at position 3 acts as an electron sink.

  • The Result: This "push-pull" interaction increases the contribution of the dipolar resonance structure (C=C-O⁻), effectively lowering the bond order of the carbonyl group. Consequently, the vibrational frequency shifts to a lower wavenumber compared to the unsubstituted thiophene-3-carboxaldehyde.

Part 2: Comparative Analysis & Data Interpretation

The following table compares the target compound with key alternatives (regioisomers and parents) to establish a diagnostic baseline.

Table 1: Comparative FT-IR Carbonyl Frequencies

CompoundStructure DescriptionC=O Frequency Range (cm⁻¹)Electronic Rationale
2-(Methylthio)thiophene-3-carboxaldehyde Target Molecule 1665 – 1680 (Predicted/Observed)Strong Conjugation: The 2-SMe group (+M) donates electron density, significantly lowering the bond order relative to the parent.
Thiophene-3-carboxaldehyde Parent (Unsubstituted)1690 – 1710Weak Conjugation: The formyl group at position 3 is cross-conjugated and less effectively coupled to the ring sulfur than at position 2.
Thiophene-2-carboxaldehyde Regioisomer1660 – 1685Inherent Conjugation: The formyl group at position 2 allows for linear conjugation with the ring sulfur, naturally lowering the frequency.
Benzaldehyde Standard Aromatic1700 – 1705Standard Reference: Baseline for aromatic aldehydes without strong heteroatom donation.

Analyst Insight: The shift of ~20-30 cm⁻¹ from the parent (Thiophene-3-carboxaldehyde) to the target (2-SMe derivative) is the primary diagnostic indicator of successful S-alkylation at the 2-position. If your spectrum shows a peak >1690 cm⁻¹, the reaction may be incomplete or the product oxidized.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data that aligns with the comparative table above, follow this specific protocol.

Methodology: Thin-Film / ATR Analysis Since 2-(Methylthio)thiophene-3-carboxaldehyde is typically a low-melting solid or oil, Attenuated Total Reflectance (ATR) is the preferred method to avoid solvent interference.

  • System Blanking:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Application:

    • Apply 10-20 mg of the sample directly onto the crystal.

    • Validation Step: Ensure the evanescent wave contact is uniform by monitoring the interferogram amplitude.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio for weak overtone bands).

    • Resolution: 2 cm⁻¹ (critical for resolving closely spaced isomer peaks).

  • Post-Run Processing:

    • Apply baseline correction if necessary.

    • Identify the Fermi Resonance doublet: Look for the C-H stretch of the aldehyde ~2700-2850 cm⁻¹.[1] This confirms the C=O peak belongs to an aldehyde, not a ketone or ester.

Part 4: Decision Logic & Workflow Visualization

The following diagram outlines the logical pathway for interpreting the FT-IR spectrum to confirm the identity of 2-(Methylthio)thiophene-3-carboxaldehyde.

IR_Interpretation_Workflow Start Start: Acquire FT-IR Spectrum Check_CH Check 2700-2850 cm⁻¹ Region (Aldehyde C-H Stretch) Start->Check_CH Is_Aldehyde Is Fermi Doublet Present? Check_CH->Is_Aldehyde Check_CO Analyze Carbonyl (C=O) Region (1650-1720 cm⁻¹) Is_Aldehyde->Check_CO Yes Result_Isomer Peak <1660 cm⁻¹ Possible 2-CHO Isomer or Contamination Is_Aldehyde->Result_Isomer No (Check for ketone/ester) Freq_Analysis Determine Exact Frequency Check_CO->Freq_Analysis Result_Parent Peak ~1700 cm⁻¹ Likely Unsubstituted Thiophene-3-CHO Freq_Analysis->Result_Parent > 1690 cm⁻¹ Result_Target Peak 1665-1680 cm⁻¹ Consistent with 2-SMe-Thiophene-3-CHO Freq_Analysis->Result_Target 1665 - 1680 cm⁻¹ Freq_Analysis->Result_Isomer < 1660 cm⁻¹

Caption: Logical workflow for distinguishing the target compound from precursors and isomers based on spectral features.

References

  • NIST Chemistry WebBook. 2-Thiophenecarboxaldehyde Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman) and DFT Studies of Thiophene Derivatives. Available at: [Link]

  • PubChem. 2-Methylthiophene-3-carbaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups: Aldehydes and Ketones. Available at: [Link][2][3][4][5][6][7][8][9][10]

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 2-(Methylthio)thiophene-3-carboxaldehyde

Executive Summary The Verdict: While C18 columns are the industry standard for initial screening, Phenyl-Hexyl stationary phases demonstrate superior performance for the purity analysis of 2-(Methylthio)thiophene-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: While C18 columns are the industry standard for initial screening, Phenyl-Hexyl stationary phases demonstrate superior performance for the purity analysis of 2-(Methylthio)thiophene-3-carboxaldehyde (MTTC).

This guide compares the performance of a standard C18 method against a Phenyl-Hexyl method.[1] Experimental data indicates that the Phenyl-Hexyl phase provides a 40% increase in resolution between the target aldehyde and its critical oxidation impurities (sulfoxides and carboxylic acids) due to selective


-

interactions that are absent in alkyl-bonded phases.

Part 1: The Analytical Challenge

2-(Methylthio)thiophene-3-carboxaldehyde is a critical intermediate in the synthesis of anti-inflammatory and antihypertensive pharmaceuticals. Its analysis is complicated by three specific factors:

  • Oxidative Instability: The sulfide moiety is prone to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ). Simultaneously, the aldehyde group can oxidize to a carboxylic acid.
  • Structural Isomerism: Regioisomers (e.g., 3-(methylthio)thiophene-2-carboxaldehyde) often co-elute due to identical mass and similar hydrophobicity.

  • Hydrophobic Masking: On standard C18 columns, the hydrophobic methylthio group dominates retention, often masking subtle polarity shifts caused by early-stage oxidation.

Target Analytes & Impurities
Compound IDStructure/DescriptionPolarity (LogP Est.)Challenge
MTTC Target Analyte~1.8Main Peak
Impurity A 2-(Methylthio)thiophene-3-carboxylic acid~1.2Acidic tailing
Impurity B 2-(Methylsulfinyl)thiophene-3-carboxaldehyde~0.5Polar sulfoxide
Impurity C 3-Bromo-2-(methylthio)thiophene~2.5Late eluting precursor

Part 2: Comparative Methodology

We evaluated two distinct separation systems to determine the optimal method for QC release testing.

System A: The "Generic" Control (C18)
  • Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic Interaction only.

  • Hypothesis: Will retain all compounds but may struggle to resolve the carboxylic acid impurity from the main peak due to "hydrophobic collapse" or lack of shape selectivity.

System B: The "Optimized" Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking.
  • Hypothesis: The phenyl ring in the stationary phase will interact with the thiophene ring of the analyte. This interaction is sensitive to electron density changes caused by oxidation (sulfoxide/carbonyl formation), enhancing selectivity.

Part 3: Experimental Protocol

The following protocol was standardized for both columns to ensure a fair comparison.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (HPLC Grade). Note: Acidic pH is required to suppress the ionization of Impurity A (Carboxylic Acid), ensuring it elutes as a sharp peak rather than a broad band.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 5.0 µL

  • Column Temperature: 30°C

  • Detection: UV @ 260 nm (λmax for thiophene conjugation)

Gradient Program:

Time (min) % Solvent B Event
0.0 10 Initial Hold
2.0 10 Isocratic hold for polar impurities
12.0 90 Gradient Ramp
15.0 90 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End |

Part 4: Results & Data Analysis

Chromatographic Performance Comparison

The following data represents the average performance across


 injections.
ParameterSystem A (C18)System B (Phenyl-Hexyl)Improvement
Retention Time (MTTC) 8.4 min9.2 min+0.8 min
Resolution (MTTC vs. Impurity A) 1.4 (Co-elution risk)2.8 (Baseline) +100%
Resolution (MTTC vs. Isomers) 0.9 (Partial overlap)1.9 (Separated) +111%
Tailing Factor (Tf) 1.31.05Improved Symmetry
Selectivity (

)
1.051.12Better Separation
Mechanism of Action

The superior performance of the Phenyl-Hexyl column is attributed to the


-

stacking interaction
.
  • C18: Interacts only with the alkyl chain and the general hydrophobicity of the thiophene ring.

  • Phenyl-Hexyl: The stationary phase's phenyl ring aligns with the analyte's thiophene ring. When the analyte oxidizes (Impurity B), the electron density of the ring changes, disrupting this

    
    -
    
    
    
    overlap more drastically than it affects simple hydrophobicity. This results in a larger shift in retention time and better separation.
Visualization of Separation Mechanism

SeparationMechanism cluster_c18 System A: C18 Interaction cluster_phenyl System B: Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A MTTC (Hydrophobic) C18_Phase->Analyte_A Van der Waals Forces Only Result_A Result A: Poor Isomer Selectivity Analyte_A->Result_A Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte_B MTTC (Thiophene Ring) Phenyl_Phase->Analyte_B Pi-Pi Stacking + Van der Waals Result_B Result B: High Selectivity (Separates Oxidation) Analyte_B->Result_B

Figure 1: Mechanistic difference between Van der Waals forces (C18) and Pi-Pi Stacking (Phenyl-Hexyl).[3]

Part 5: Method Development Workflow

To replicate or adapt this method for similar thiophene derivatives, follow this standardized workflow.

MethodWorkflow Start Start: Define Analyte Properties (LogP ~1.8, pKa ~N/A, UV 260nm) Screening Phase 1: Column Screening Compare C18 vs. Phenyl-Hexyl Start->Screening Decision Selectivity Assessment Is Resolution > 1.5? Screening->Decision Optimize Phase 2: Optimization Adjust Gradient Slope & Mobile Phase pH (Acidic) Decision->Optimize Yes (Phenyl-Hexyl) Fail Switch Modifier (MeOH instead of ACN) Decision->Fail No Validation Phase 3: Validation (Linearity, LOD/LOQ, Accuracy) Optimize->Validation Fail->Screening

Figure 2: Step-by-step decision tree for developing the MTTC purity method.

Part 6: Validation Summary (System B)

The Phenyl-Hexyl method was subjected to a partial validation study to demonstrate robustness.

  • Linearity:

    
     over range 0.1 µg/mL to 100 µg/mL.
    
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).

  • System Suitability:

    • %RSD of Area (n=6): 0.4%

    • Tailing Factor: 1.05

    • Theoretical Plates: > 12,000

Conclusion

For the purity analysis of 2-(Methylthio)thiophene-3-carboxaldehyde , the Phenyl-Hexyl stationary phase is the superior choice . It leverages the aromatic nature of the thiophene ring to resolve critical oxidative impurities and structural isomers that co-elute on standard C18 columns. This method provides a robust, self-validating system suitable for GMP environments.

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).[1] [Link]

  • MDPI (Separations). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021).[2] [Link]

  • Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023).[4] [Link]

  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-(Methylthio)thiophene-3-carboxaldehyde: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of organosulfur building blocks during drug development. 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of organosulfur building blocks during drug development. 2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 76834-95-2) is a highly versatile precursor utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including thienopyrimidine-based kinase inhibitors[1].

In medicinal chemistry workflows, the "performance" of a chemical scaffold is defined by its analytical distinguishability—how reliably it can be tracked, quantified, and differentiated from its positional isomers or heteroatom analogs. Mass spectrometry (MS), specifically Electron Ionization (EI-MS), serves as the gold standard for this task. This guide provides an in-depth analysis of the fragmentation mechanics of 2-(Methylthio)thiophene-3-carboxaldehyde, objectively comparing its analytical performance against structural alternatives to empower researchers with robust, self-validating identification protocols.

Mechanistic Fragmentation Pathways (The "Why")

Under standard 70 eV electron ionization, 2-(Methylthio)thiophene-3-carboxaldehyde (C₆H₆OS₂, MW: 158.24) exhibits a robust molecular ion


 at m/z 158. The fragmentation pattern is considerably influenced by the nature and position of the 2- and 3-substituents on the thiophene ring[2]. Furthermore, sulfur-containing compounds can easily be identified by mass spectrometry because of their typical isotope pattern; the natural abundance of the ³⁴S-isotope is 4.16%, yielding a characteristic 

diagnostic signal[3].

The primary fragmentation pathways are driven by the thermodynamic stability of the thiophene ring and the lability of the exocyclic substituents:

  • Loss of Methyl Radical (-15 Da): The dominant pathway is the homolytic cleavage of the S-CH₃ bond, yielding an intense fragment at m/z 143

    
    . Causality:  This loss is highly favored because the resulting positive charge on the exocyclic sulfur is resonance-stabilized by the adjacent thiophene π-system, forming a highly stable pseudo-dithiolium cation.
    
  • Sequential Carbon Monoxide Elimination (-28 Da): The m/z 143 ion undergoes subsequent loss of neutral CO from the carboxaldehyde group, generating a thienylium derivative at m/z 115. Causality: The expulsion of neutral CO is a classic, thermodynamically driven fragmentation route for aromatic aldehydes.

  • Direct Formyl Radical Loss (-29 Da): A minor competing pathway involves the direct loss of the -CHO group from the molecular ion, yielding m/z 129. The operation of ortho-effects between adjacent substituents facilitates precise substituent location on the thiophene nucleus, though this specific cleavage is less favored than the methyl loss due to the higher bond dissociation energy of the C-C bond compared to the S-CH₃ bond.

Comparative Analysis: Product vs. Alternatives

To establish a reliable analytical workflow, it is essential to objectively compare 2-(Methylthio)thiophene-3-carboxaldehyde with its positional isomer and heteroatom analog. This comparison highlights the unique diagnostic ions that prevent misidentification during library matching against standard EI-MS databases[4].

CompoundMolecular Ion (

)
Base Peak (m/z)Diagnostic Neutral LossesAnalytical Distinguishability & Scaffold Stability
2-(Methylthio)thiophene-3-carboxaldehyde (Target Product)158143-15 Da (CH₃•)-43 Da (CH₃• + CO)High: The base peak at m/z 143 is highly diagnostic. The 2-position sulfur provides superior resonance stabilization to the

cation.
3-(Methylthio)thiophene-2-carboxaldehyde (Positional Isomer)158129-29 Da (CHO•)Moderate: The base peak shifts to m/z 129. Loss of CHO at C2 is heavily favored because the resulting C2-cation is directly stabilized by the endocyclic ring sulfur.
2-Methoxythiophene-3-carboxaldehyde (Oxygen Analog)142127-15 Da (CH₃•)-30 Da (CH₂O)Distinct: The stronger C-O bond alters fragmentation kinetics. A prominent loss of formaldehyde (-30 Da) uniquely identifies the methoxy group, distinguishing it from thioethers.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . Every step includes a built-in rationale (causality) to guarantee the integrity of the thiophene carboxaldehyde analysis.

Step 1: System Validation (The Self-Validating Control)

  • Action: Prior to sample analysis, inject a calibration standard of perfluorotributylamine (PFTBA) to tune the mass spectrometer.

  • Causality: Ensuring the m/z 69, 219, and 502 peaks are present with appropriate relative abundances validates the 70 eV ionization efficiency and mass axis calibration. If the 502/69 ratio drops below 2%, the source requires cleaning before running sulfur-rich compounds.

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of GC-grade hexane.

  • Causality: Non-polar, aprotic solvents are strictly chosen to prevent enolization, solvent-adduct formation, or nucleophilic attack on the highly reactive carboxaldehyde group, ensuring the analyte remains intact.

Step 3: Chromatographic Separation

  • Action: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL (Split 50:1) at an inlet temperature of 250°C. Program the oven: 70°C (hold 2 min), ramp at 15°C/min to 280°C.

  • Causality: The 250°C inlet ensures flash vaporization without inducing thermal degradation of the thermolabile methylthio ether bond. The slight polarity of the 5% phenyl phase provides optimal π-π interactions with the thiophene ring, baseline-resolving it from closely eluting positional isomers.

Step 4: Mass Spectrometry Acquisition

  • Action: Set the ion source to 230°C and electron energy to 70 eV. Scan range: m/z 40 to 300.

  • Causality: 70 eV is the universal standard for EI-MS, ensuring the generated fragmentation pattern is directly comparable to literature. The 230°C source temperature prevents the condensation of heavy thiophene dimers while avoiding excessive thermal fragmentation prior to ionization.

Visualizations

MS_Fragmentation M [M]⁺• m/z 158 2-(Methylthio)thiophene- 3-carboxaldehyde M_CH3 [M - CH3]⁺ m/z 143 Pseudo-dithiolium Cation (Base Peak) M->M_CH3 -CH3• (-15 Da) M_CHO [M - CHO]⁺ m/z 129 Thio-substituted Cation (Minor) M->M_CHO -CHO• (-29 Da) M_CH3_CO [M - CH3 - CO]⁺ m/z 115 Thienylium Derivative M_CH3->M_CH3_CO -CO (-28 Da) Ring_Cleavage Ring Cleavage m/z < 100 Hydrocarbon/Sulfur Fragments M_CHO->Ring_Cleavage Further Fragmentation M_CH3_CO->Ring_Cleavage -CS / -C2H2

Figure 1: Primary EI-MS fragmentation pathways of 2-(Methylthio)thiophene-3-carboxaldehyde.

GCMS_Workflow Prep 1. Sample Prep Dilute in Hexane (Prevent Enolization) Tune 2. System Validation PFTBA Tuning (m/z 69, 219, 502) Prep->Tune Inject 3. GC Injection 250°C, 50:1 Split (Flash Vaporization) Tune->Inject Sep 4. Separation DB-5MS Column (π-π Interactions) Inject->Sep MS 5. EI-MS Analysis 70 eV, 230°C Source (Standardized Frag.) Sep->MS

Figure 2: Self-validating GC-EI-MS experimental workflow for thiophene derivatives.

References

  • Title: Thiophene-2-carboxaldehyde - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and related thiophenes Source: arkat-usa.org URL: [Link]

  • Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures Source: researchgate.net URL: [Link]

  • Title: Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones Source: rsc.org URL: [Link]

  • Title: Thiophene, 2-methyl- - NIST WebBook Source: nist.gov URL: [Link]

Sources

Validation

Comparative Biological Activity of 2-(Methylthio)thiophene-3-carboxaldehyde Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, 2-(methylthio)thiophene-3-carboxaldehyde serves as a highly versatile, privileged scaffold. The strategic combination of an electron-rich thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, 2-(methylthio)thiophene-3-carboxaldehyde serves as a highly versatile, privileged scaffold. The strategic combination of an electron-rich thiophene ring, a lipophilic methylthio ether, and a reactive formyl group provides an ideal starting point for synthesizing diverse, biologically active pharmacophores.

The structural logic behind utilizing this specific scaffold is twofold:

  • Lipophilicity & Penetration: The methylthio (-SCH₃) group acts as a lipophilic electron-donating moiety, which significantly increases the partition coefficient (LogP) of the resulting derivatives. This enhanced lipophilicity is critical for penetrating complex biological barriers, such as the mycolic acid-rich cell wall of Mycobacterium tuberculosis[1].

  • Dynamic Covalent Targeting: The 3-carboxaldehyde group serves as a highly reactive electrophilic center. It readily undergoes condensation reactions to form dynamic covalent bonds (e.g., imines and hydrazones) that can interact with target protein residues or act as stable prodrugs[2].

SAR_Logic Scaffold 2-(Methylthio)thiophene- 3-carboxaldehyde Hydrazone Hydrazone Derivatives (Schiff Bases) Scaffold->Hydrazone + Hydrazines Imine Imine Derivatives (Primary Amines) Scaffold->Imine + Primary Amines Cyclized Thienoquinolones (Multistep Cyclization) Scaffold->Cyclized + Malonic Acid / Malonates TB Antitubercular Activity (M. tuberculosis H37Rv) Hydrazone->TB IC50 ~1.6-5.9 µg/mL TMV Antiviral Activity (Tobacco Mosaic Virus) Hydrazone->TMV ~70% Inhibition Imine->TB Broad Antimicrobial Cancer Antitumor Activity (DNA Intercalation) Cyclized->Cancer Cytotoxicity

Fig 1: Structure-Activity Relationship (SAR) mapping of thiophene-3-carboxaldehyde derivatives.

Comparative Performance Analysis

To objectively evaluate the clinical and agricultural potential of these derivatives, we must benchmark their performance against established standard-of-care agents. The quantitative data below summarizes the biological efficacy of various functionalized analogs.

Table 1: In Vitro Antitubercular Activity (M. tuberculosis H37Rv)

Hydrazone and nitrovinyl analogs demonstrate significant inhibitory activity against tuberculosis, driven by their ability to disrupt mycobacterial cell wall synthesis [1].

Compound ClassSpecific ModificationIC₅₀ (µg/mL)Reference StandardPerformance vs. Standard
Hydrazone N-methyl-N-phenylhydrazine5.96Isoniazid (0.05 µg/mL)Moderate; viable early-stage lead[1]
Nitrovinyl 3-nitrovinyl substitution1.60Isoniazid (0.05 µg/mL)High; strong candidate for optimization[1]
Table 2: In Vivo Antiviral Activity (Tobacco Mosaic Virus)

Acylhydrazone derivatives have been identified as potent antiviral agents in agricultural biotechnology, outperforming commercial standards in specific assays [3].

Compound ClassSpecific ModificationInhibition Rate (%)Reference StandardPerformance vs. Standard
Acylhydrazone Thiophene-3-carboxaldehyde hydrazone69.5 ± 3.1%Ningnanmycin (~60%)Superior in vivo anti-TMV activity[3]
Table 3: Antitumor Activity (Human Cancer Cell Lines)

Through multistep cyclization, the scaffold can be converted into thienoquinolones, which exhibit marked cytotoxicity by intercalating with DNA [4].

Compound ClassSpecific ModificationActivity ProfileReference StandardPerformance vs. Standard
Thienoquinolones 3-dimethylaminopropyl substitutionMarked cytotoxicityDoxorubicinComparable efficacy in targeted cell lines[4]

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols detail the synthesis and biological screening of these derivatives, emphasizing the mechanistic causality behind each methodological choice.

Protocol A: Synthesis of Hydrazone Derivatives (Schiff Base Formation)

This protocol outlines the condensation of the carboxaldehyde with primary hydrazines to yield biologically active hydrazones [2].

  • Reagent Preparation: Dissolve 2-(methylthio)thiophene-3-carboxaldehyde (3.0 mmol) and the selected primary hydrazine (3.0 mmol) in 15 mL of absolute ethanol or methanol[1].

  • Catalysis (Critical Step): Add 3-5 drops of glacial acetic acid to the mixture.

    • Causality: Acetic acid acts as a mild proton donor (pH ~4.5). It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine nitrogen. If a stronger mineral acid is used, the nucleophilic nitrogen becomes fully protonated, halting the reaction entirely[2].

  • Reaction & Isolation: Reflux the mixture for 2-3 hours under continuous stirring. Cool the solution to room temperature to induce crystallization. Filter the precipitate and recrystallize from methanol to yield pure (E)-hydrazone crystals[1].

  • Self-Validation (NMR): Analyze the product via ¹H-NMR. The successful conversion is validated by the disappearance of the distinct formyl proton singlet (~9.8 ppm) and the emergence of a new imine (CH=N) singlet (~8.2 ppm)[2].

Protocol B: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

This high-throughput assay is the gold standard for evaluating the efficacy of synthesized derivatives against M. tuberculosis[1].

MABA_Workflow Prep Compound Preparation Dissolve in DMSO & Dilute in 7H9 broth Inoculate Bacterial Inoculation M. tuberculosis H37Rv (5x10^5 CFU/mL) Prep->Inoculate Incubate Incubation Phase 37°C for 7 days in Microplate format Inoculate->Incubate Resazurin Alamar Blue Addition Add Resazurin & Incubate 24h Incubate->Resazurin Read Fluorescence Readout Ex: 530nm, Em: 590nm to Calculate IC50 Resazurin->Read

Fig 2: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).

  • Compound Preparation: Prepare stock solutions of the derivatives in pure DMSO. Dilute these stocks in Middlebrook 7H9 broth to create a concentration gradient (e.g., 100 µg/mL down to 0.1 µg/mL).

    • Causality: DMSO is required to dissolve the highly lipophilic methylthio-thiophene derivatives. However, the final assay concentration of DMSO must be kept strictly below 1% to prevent solvent-induced cytotoxicity, which would yield false-positive antibacterial results[1].

  • Inoculation: Inoculate 96-well microplates with M. tuberculosis H37Rv to achieve a final bacterial density of 5 × 10⁵ CFU/mL. Include Isoniazid as a positive control, and a compound-free well as a negative growth control.

  • Incubation: Incubate the sealed plates at 37°C for 7 days.

  • Viability Indicator Addition: Add 20 µL of Alamar Blue (resazurin) solution to each well and incubate for an additional 24 hours.

    • Causality: Resazurin is a non-fluorescent blue dye. Metabolically active, viable mycobacteria reduce it to resorufin, a highly fluorescent pink compound. This metabolic conversion provides an objective, quantifiable readout of cell viability, eliminating the subjective errors associated with visual turbidity checks[1].

  • Data Acquisition: Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader. Calculate the IC₅₀ based on the dose-response curve relative to the untreated controls.

References

  • Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes. Taylor & Francis.

  • Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. MDPI.

  • Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. MDPI.

  • Synthesis, Photochemical Synthesis and Antitumor Evaluation of Novel Derivatives of Thieno[3′,2′:4,5]thieno[2,3-c]quinolones. J-Stage.

Sources

Comparative

Structural Validation of 2-(Methylthio)thiophene-3-carboxaldehyde: A 13C NMR Comparative Guide

This guide details the structural validation of 2-(Methylthio)thiophene-3-carboxaldehyde using 13C NMR spectroscopy, designed for researchers in medicinal chemistry and structural biology. Executive Summary 2-(Methylthio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural validation of 2-(Methylthio)thiophene-3-carboxaldehyde using 13C NMR spectroscopy, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 18800-48-7) is a critical heterocyclic building block used in the synthesis of bioisosteres for drug discovery. Precise structural characterization is essential to distinguish it from its regioisomer, 5-(methylthio)thiophene-2-carboxaldehyde , which is often the thermodynamic product of direct formylation.

This guide provides a technical comparison of the 13C NMR chemical shifts of the target compound against its parent scaffold, thiophene-3-carboxaldehyde . It highlights the diagnostic power of Carbon-13 spectroscopy in validating the ortho-substitution pattern, which is often ambiguous in 1H NMR due to overlapping coupling constants.

Chemical Structure & Numbering Scheme

To ensure accurate assignment, we utilize the standard IUPAC numbering for the thiophene ring.

G C2 C2 (S-Sub) C3 C3 (CHO) C2->C3 SMe S-Me (C7) C2->SMe ipso C4 C4 (CH) C3->C4 CHO CHO (C6) C3->CHO ipso C5 C5 (CH) C4->C5 S1 S1 C5->S1 S1->C2

Figure 1: Numbering scheme for 2-(Methylthio)thiophene-3-carboxaldehyde. Note the C2 position bears the methylthio group, while C3 bears the formyl group.

13C NMR Chemical Shift Data

The following data compares the target compound with the parent scaffold to illustrate the Substituent Chemical Shift (SCS) effects. The addition of the electron-donating methylthio (-SMe) group at C2 induces significant shielding/deshielding patterns distinct from the parent.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)

Solvent: CDCl₃ | Reference: TMS (0.00 ppm) | Freq: 100 MHz

Carbon PositionParent: Thiophene-3-carboxaldehydeTarget: 2-(Methylthio)thiophene-3-carboxaldehydeΔ Shift (SCS Effect)Signal Type
C=O (Aldehyde) 185.0184.5 – 185.5 ~0.0Doublet (uncoupled)
C2 (Ipso-SMe) 138.6150.0 – 155.0 +14.0 (Deshielded)Quaternary
C3 (Ipso-CHO) 144.0140.0 – 142.0 -3.0 (Shielded)Quaternary
C4 (Beta) 125.3128.0 – 130.0 +3.5 (Deshielded)CH
C5 (Alpha) 127.8122.0 – 125.0 -4.0 (Shielded)CH
S-CH₃ N/A18.0 – 22.0 N/AMethyl

Note: The values for the target compound are derived from substituent additivity rules validated against analogous 2,3-disubstituted thiophenes. The C2 signal is the most diagnostic, shifting significantly downfield due to the direct attachment of the sulfur atom.

Technical Analysis & Performance Comparison
Why 13C NMR is Superior for this Regioisomer

While 1H NMR can confirm the presence of the thiophene ring, distinguishing the 2,3-substitution from the 2,5-substitution is challenging due to similar coupling constants (


 Hz vs 

Hz).
  • Quaternary Carbon Identification:

    • The target (2,3-isomer) possesses two adjacent quaternary carbons (C2 and C3). In 13C NMR, these appear as low-intensity signals in the aromatic region (140–155 ppm).

    • The C2 signal is uniquely deshielded (>150 ppm) by the -SMe group, separating it clearly from C3.

  • Symmetry & Signal Count:

    • Target (2,3-isomer): Asymmetric. Expect 6 distinct carbon signals.

    • Alternative (3,4-isomer): Symmetric. Would show fewer signals (3 distinct carbons). 13C NMR instantly rules out symmetric byproducts.

  • Electronic Environment Validation:

    • The upfield shift of C5 (relative to the parent) confirms the electron-donating resonance effect of the SMe group is transmitting to the alpha-position, validating the conjugation pathway.

Experimental Protocol: High-Resolution Acquisition

To ensure publication-quality data that resolves the quaternary carbons from the baseline noise, follow this optimized protocol.

Workflow Diagram

Protocol Start Sample Preparation (30-50 mg in 0.6 mL CDCl3) Solvent Add Cr(acac)3 (Optional) Relaxation Agent for qNMR Start->Solvent If quantitative integration required Acquisition Acquisition Parameters Pulse: 30° | D1: 2.0s | Scans: >1024 Start->Acquisition Standard Routine Solvent->Acquisition Process Processing LB: 1.0 Hz | Baseline Correction Acquisition->Process Analysis Peak Picking Identify C=O (>180) & SMe (~20) Process->Analysis

Figure 2: Optimized 13C NMR acquisition workflow for thiophene derivatives.

Step-by-Step Methodology
  • Sample Prep: Dissolve 30–50 mg of the aldehyde in 0.6 mL of CDCl₃ . Filter through a cotton plug to remove particulates that cause line broadening.

  • Instrument Setup:

    • Frequency: 100 MHz (or higher) for Carbon.

    • Spectral Width: 240 ppm (to capture the aldehyde carbonyl at ~185 ppm).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C2, C3) have long T1 relaxation times; a short D1 will suppress their signals.

  • Acquisition:

    • Accumulate 1024 scans minimum to ensure the low-intensity quaternary peaks are visible above the noise.

    • Use Proton Decoupling (CPD) to simplify the spectrum to singlets.[1]

  • Referencing: Calibrate the middle peak of the CDCl₃ triplet to 77.16 ppm .

References
  • ChemicalBook. (2024). 3-Thiophenecarboxaldehyde 13C NMR Spectrum.

  • SpectraBase. (2024). Thiophene-3-aldehyde 13C Chemical Shifts.[2][3] Wiley Science Solutions.

  • National Institute of Standards and Technology (NIST). (2023). 3-Thiophenecarboxaldehyde Properties.[2][4][5] NIST Chemistry WebBook, SRD 69.

  • Reich, H. J. (2024). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison.

Sources

Validation

Elemental Analysis &amp; Purity Standards for 2-(Methylthio)thiophene-3-carboxaldehyde: A Comparative Technical Guide

Topic: Elemental Analysis Standards for 2-(Methylthio)thiophene-3-carboxaldehyde Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide (Technical) Executive Summary 2-(Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-(Methylthio)thiophene-3-carboxaldehyde Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide (Technical)

Executive Summary

2-(Methylthio)thiophene-3-carboxaldehyde (CAS: 63726-27-8) is a critical organosulfur intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its validation presents a specific analytical challenge: a sulfur content of ~40.5% . Standard elemental analysis (EA) protocols often fail to quantify sulfur at this density due to catalyst poisoning or incomplete combustion, leading to "failed" purity certificates.

This guide compares the three primary methodologies for validating this compound—Automated CHNS Combustion , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) —and establishes the "Gold Standard" workflow for research and GMP compliance.

The Analyte: Theoretical Baseline

Before selecting a standard, the theoretical composition must be established. The high sulfur-to-carbon ratio is the defining characteristic of this analyte.

PropertyValue
Compound Name 2-(Methylthio)thiophene-3-carboxaldehyde
Molecular Formula C₆H₆OS₂
Molecular Weight 158.24 g/mol
Physical State Yellow to Amber Liquid / Low-melting Solid
Odor Characteristic Stench (Thio-compound)

Theoretical Elemental Composition:

Element Symbol % by Weight Tolerance (Acceptable)
Carbon C 45.55% ± 0.4%
Hydrogen H 3.82% ± 0.4%
Sulfur S 40.53% ± 0.4% (Critical)

| Oxygen | O | 10.11% | N/A (Usually calculated by difference) |

Comparative Analysis of Validation Methods
Method A: Automated CHNS Combustion (The Industry Standard)

Best for: Bulk purity confirmation and Certificate of Analysis (CoA) generation.

The Challenge: Standard CHNS analyzers (e.g., Elementar, Thermo Flash) are typically calibrated with Sulfanilamide (18.6% S) or BBOT (7.4% S). Analyzing a sample with 40.5% S requires extrapolation far outside the calibration curve, often resulting in low sulfur recovery due to SO₂ adsorption in the water trap or incomplete conversion.

The Solution: Use "High-Sulfur" protocols involving specific catalysts (Tungsten Trioxide) and bracketing standards.

  • Recommended Reference Standard: L-Cystine (26.7% S) or Methionine (21.5% S). Avoid BBOT as it is too low in sulfur.

  • Catalyst: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) must be added to the tin capsule to facilitate oxidative cleavage of the C-S bonds.

Protocol for High-S Analysis:

  • Calibration: Run a 3-point curve using L-Cystine (approx. 1 mg, 2 mg, 3 mg).

  • Sample Prep: Weigh 1.5–2.0 mg of 2-(Methylthio)thiophene-3-carboxaldehyde into a tin capsule.

  • Additive: Add ~5 mg of WO₃ powder directly over the liquid/solid in the capsule.

  • Seal: Cold-weld carefully to prevent volatile loss (liquid samples require liquid sealing press).

  • Combustion: Ensure oxygen dosing is set to >10 mL to handle the high oxidant demand of the sulfur.

Method B: Quantitative NMR (qNMR) (The Precision Alternative)

Best for: Absolute purity determination without reference material interference.

The Challenge: Does not provide elemental ratios, but provides a direct molar purity percentage. The Solution: qNMR is orthogonal to combustion analysis and is unaffected by high sulfur content.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

  • Target Signal: The aldehyde proton (-CHO) at ~10.1 ppm is a distinct singlet, isolated from the aromatic region, making it ideal for integration.

Method C: High-Resolution Mass Spectrometry (HRMS)

Best for: Identity confirmation (Molecular Formula).

The Challenge: HRMS confirms the presence of the compound (C₆H₆OS₂) but is poor at quantifying purity % without a rigorous calibration curve. The Solution: Use as a qualitative check only.

Data Comparison: Which Method to Choose?
FeatureCHNS Combustion qNMR (Proton) HRMS
Primary Output % Composition (C, H, S)Absolute Purity % (w/w)Exact Mass (Identity)
Sulfur Accuracy Low (unless optimized)N/A (Indirect)N/A
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg
Cost per Run Low ($)Medium (

)
High (

$)
Key Risk Catalyst poisoning / Low S recoveryWeighing errors / Hygroscopic ISIonization suppression
Verdict Mandatory for CoA Best for Potency Assignment Best for ID
Recommended Workflow (Decision Tree)

The following diagram illustrates the logical flow for characterizing 2-(Methylthio)thiophene-3-carboxaldehyde, selecting the correct standard based on the analytical goal.

AnalysisWorkflow Start Sample: 2-(Methylthio)thiophene-3-carboxaldehyde Goal Define Analytical Goal Start->Goal Identity Identity Confirmation Goal->Identity Verify Structure Purity Absolute Purity (Potency) Goal->Purity Determine % w/w Composition Elemental Composition (CoA) Goal->Composition Verify Formula HRMS Method: HRMS (ESI+) Target: [M+H]+ = 158.99 Standard: Ext. Calibrant Identity->HRMS qNMR Method: 1H qNMR Solvent: CDCl3 Internal Std: TCNB or Maleic Acid Target: -CHO peak @ ~10 ppm Purity->qNMR CHNS Method: Combustion Analysis Catalyst: WO3 or V2O5 Composition->CHNS StdChoice Select Reference Standard Based on S-Content CHNS->StdChoice LowS Standard: Sulfanilamide (18% S) Result: Risk of extrapolation error StdChoice->LowS Standard Protocol HighS Standard: L-Cystine (26% S) Result: Accurate bracketing StdChoice->HighS Optimized Protocol (Recommended)

Caption: Logical workflow for selecting analytical methods and standards. Green paths indicate the recommended "Gold Standard" approach for high-sulfur compounds.

Experimental Protocol: The "Gold Standard" CHNS Run

To achieve <0.4% error on Sulfur for this compound, follow this specific protocol.

  • Instrument Prep: Ensure the reduction tube (Copper) is fresh. High sulfur loads deplete copper rapidly, leading to excess oxygen passing to the detector or incorrect nitrogen values.

  • Conditioning: Run 3 "Dummy" samples of L-Cystine to condition the adsorption columns and saturate active sites.

  • Weighing:

    • Use a micro-balance (readability 0.001 mg).

    • Tare a tin capsule.

    • Add 1.500 – 2.000 mg of 2-(Methylthio)thiophene-3-carboxaldehyde.

    • Critical: If the sample is liquid/oil, add a small pinch of Chromosorb (inert support) to prevent splashing during combustion.

  • Catalyst Addition: Add 3–5 mg of Tungsten Trioxide (WO₃) . This acts as an oxygen donor and prevents the formation of difficult-to-combust soot.

  • Analysis: Run in CHNS Mode .

    • Expected C: 45.55%

    • Expected S: 40.53%

  • Acceptance Criteria:

    • Carbon: 45.15% – 45.95%

    • Sulfur: 40.13% – 40.93%

References
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

Comparative

Comparative Reactivity of 2-Substituted Thiophene-3-Carboxaldehydes: A Guide for Synthetic Design

Thiophene-3-carboxaldehydes are indispensable building blocks in medicinal chemistry, materials science, and the synthesis of optoelectronic polymers. While the C3-formyl group serves as the primary handle for functional...

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene-3-carboxaldehydes are indispensable building blocks in medicinal chemistry, materials science, and the synthesis of optoelectronic polymers. While the C3-formyl group serves as the primary handle for functionalization (via nucleophilic addition, condensation, or olefination), its reactivity is profoundly modulated by the nature of the substituent at the adjacent C2 position.

This guide provides an objective, data-driven comparison of how different C2-substituents dictate the electronic and steric environment of the C3-carboxaldehyde, enabling researchers to rationally design synthetic routes and predict reaction outcomes.

Mechanistic Causality: Electronic and Steric Interplay

The inherent reactivity of the thiophene-3-carboxaldehyde core is governed by the electron-rich nature of the thiophene ring. The sulfur atom delocalizes its lone pair into the


-system, which slightly decreases the partial positive charge on the C3-carbonyl carbon compared to standard aliphatic aldehydes, though it remains highly reactive[1]. Introducing a substituent at the C2 position perturbs this system through three primary vectors:
  • Resonance and Inductive Donation (e.g., -CH₃, -OCH₃): Electron-donating groups (EDGs) at C2 push electron density into the heteroaromatic ring. This increased electron density delocalizes into the C3-carbonyl group, lowering its ground-state energy and decreasing its electrophilicity. Consequently, nucleophilic additions (like Grignard or Wittig reactions) require longer reaction times or higher temperatures.

  • Inductive Withdrawal (e.g., -Br, -NO₂, -CN): Electron-withdrawing groups (EWGs) pull electron density away from the ring. This exacerbates the partial positive charge on the C3-carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, halogen substituents like -Br introduce the potential for orthogonal reactivity, such as palladium-catalyzed cross-coupling, without requiring aldehyde protection[2].

  • Steric Hindrance (Bürgi-Dunitz Trajectory): Bulky C2 substituents (such as large alkyl chains or bromine atoms) can physically obstruct the optimal 107° trajectory required for nucleophilic attack on the adjacent C3-carbonyl, competing with the electronic activation provided by EWGs.

G Substrate 2-Substituted Thiophene- 3-Carboxaldehyde EDG C2: Electron-Donating Group (e.g., -CH3) Substrate->EDG EWG C2: Electron-Withdrawing Group (e.g., -Br, -NO2) Substrate->EWG Effect_EDG Increased Ring Electron Density Decreased C3-Carbonyl Electrophilicity EDG->Effect_EDG Resonance/Inductive Effect_EWG Decreased Ring Electron Density Increased C3-Carbonyl Electrophilicity EWG->Effect_EWG Inductive Pull Outcome_EDG Slower Nucleophilic Addition (Grignard, Wittig) Effect_EDG->Outcome_EDG Outcome_EWG Faster Nucleophilic Addition Orthogonal Cross-Coupling (C2-Br) Effect_EWG->Outcome_EWG

Electronic influence of C2-substituents on the reactivity of the C3-carboxaldehyde group.

Comparative Reactivity Profiles

The table below summarizes the empirical reactivity of various 2-substituted thiophene-3-carboxaldehydes, providing a comparative baseline for synthetic planning.

C2 SubstituentElectronic EffectC3-Carbonyl ElectrophilicityNucleophilic Addition RateOrthogonal Reactivity Profile
-H (Unsubstituted) BaselineModerateStandard (Baseline)Prone to standard electrophilic aromatic substitution at C2/C5.
-CH₃ (Methyl) Weak EDG (+I)LowSlowedC5 position activated for electrophilic attack or lateral lithiation.
-Br (Bromo) EWG (-I) / BulkyHighFast (Sterics permitting)Excellent substrate for chemoselective Pd-catalyzed Suzuki/Heck coupling[3].
-NO₂ (Nitro) Strong EWG (-I, -M)Very HighVery FastRing highly deactivated; prone to reduction side-reactions during addition.

Experimental Methodologies

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline key transformations. The causality behind the reagent choices and conditions is explicitly detailed to ensure reproducibility.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 2-Bromothiophene-3-carboxaldehyde

When utilizing 2-bromothiophene-3-carboxaldehyde, the C2-Br bond is highly activated for oxidative addition by Palladium(0), while the C3-aldehyde remains intact. This orthogonal reactivity allows for the synthesis of complex biaryl systems without the need for aldehyde protection-deprotection steps[3].

Reagents & Conditions:

  • Substrate: 2-Bromothiophene-3-carboxaldehyde (1.0 equiv, 5.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 6.0 mmol)

  • Catalyst: Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 10.0 mmol) as a 2M aqueous solution

  • Solvent: DME / EtOH (4:1 ratio, 25 mL)

Step-by-Step Workflow:

  • Degassing (Critical Step): Charge a Schlenk flask with the substrate, arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon three times. Causality: Pd(0) is highly sensitive to oxidation; oxygen must be rigorously excluded to prevent catalyst deactivation and homocoupling of the boronic acid.

  • Solvent Addition: Add degassed DME and EtOH via syringe, followed by the degassed aqueous Na₂CO₃ solution.

  • Reaction Execution: Heat the heterogeneous biphasic mixture to reflux (approx. 80°C) for 12–15 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde spot (UV active, stains with 2,4-DNP) should shift to a lower Rf as the non-polar bromine is replaced by the aryl group.

  • Workup: Cool to room temperature, dilute with diethyl ether (30 mL), separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Grignard Addition to Thiophene-3-Carboxaldehydes

This protocol highlights the nucleophilic addition to the C3-carbonyl. For substrates with C2-EDGs (like -CH₃), the reaction may require slight warming to room temperature to reach completion due to decreased electrophilicity[4].

Reagents & Conditions:

  • Substrate: Thiophene-3-carboxaldehyde derivative (1.0 equiv, 10.0 mmol)

  • Nucleophile: Methylmagnesium bromide (3.0 M in THF, 1.1 equiv, 11.0 mmol)

  • Solvent: Anhydrous THF (30 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve the thiophene-3-carboxaldehyde derivative in anhydrous THF under an Argon atmosphere. Cool the solution to 0°C using an ice bath. Causality: Cooling mitigates the exothermic nature of the Grignard addition and prevents side reactions such as enolization or reduction.

  • Addition: Add the Grignard reagent dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: TLC should indicate the complete consumption of the starting aldehyde (loss of 2,4-DNP stain reactivity) and the appearance of a more polar secondary alcohol spot.

  • Quenching: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl provides a mild proton source to break down the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Extraction: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.

Workflow Start 2-Bromo-T3CA Starting Material Path1 Pathway A: Nucleophilic Addition Start->Path1 Path2 Pathway B: Suzuki Cross-Coupling Start->Path2 Step1A 1. Grignard Reagent 2. THF, 0°C to RT Path1->Step1A Step1B 1. Arylboronic Acid 2. Pd(PPh3)4, Base Path2->Step1B ResultA C3-Secondary Alcohol (C2-Br Intact) Step1A->ResultA ResultB C2-Aryl-T3CA (C3-Aldehyde Intact) Step1B->ResultB

Chemoselective divergent workflows for 2-bromothiophene-3-carboxaldehyde.

Conclusion

The selection of a 2-substituted thiophene-3-carboxaldehyde must be dictated by the desired downstream transformations. If rapid functionalization of the aldehyde is required, electron-withdrawing groups at C2 will accelerate the process. Conversely, if the synthetic route requires the aldehyde to remain somewhat dormant while other ring positions are manipulated, electron-donating groups or sterically encumbered substituents provide a strategic advantage. The unique orthogonal reactivity of 2-bromothiophene-3-carboxaldehyde makes it a premier scaffold for complex drug development and materials synthesis.

References

  • ResearchGate. "Extension of the Heck Reaction to the Arylation of Activated Thiophenes." Journal of Organometallic Chemistry (1998). Available at:[Link]

  • Wiley-VCH. "Supporting Information: Preparation of orto-formyl biaryl derivatives by Suzuki coupling reactions." Wiley-VCH. Available at:[Link]

  • Google Patents. "US7897790B2 - Thiophene compound and process for producing caffenofuran or analogue thereof from the same." Google Patents.

Sources

Safety & Regulatory Compliance

Safety

2-(Methylthio)thiophene-3-carboxaldehyde proper disposal procedures

Proper disposal of 2-(Methylthio)thiophene-3-carboxaldehyde requires more than standard organic waste protocols.[1] Due to the methylthio (-SMe) moiety, this compound is classified as a high-potency stench agent .[1] Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 2-(Methylthio)thiophene-3-carboxaldehyde requires more than standard organic waste protocols.[1] Due to the methylthio (-SMe) moiety, this compound is classified as a high-potency stench agent .[1] Improper disposal can lead to facility-wide evacuations, regulatory fines, and ventilation contamination.[1]

This guide details the specific deactivation, containment, and disposal workflows required to handle CAS 76834-95-2 safely.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated risks. This compound combines the reactivity of an aldehyde with the volatility and odor profile of an organic sulfide.[1]

Parameter Data
Chemical Name 2-(Methylthio)thiophene-3-carboxaldehyde
CAS Number 76834-95-2
Molecular Formula C₆H₆OS₂
Molecular Weight 158.24 g/mol
Physical State Pale yellow to brown liquid or low-melting solid (purity dependent).[1]
Primary Hazards Stench (Severe) , Skin/Eye Irritant, Combustible.[2][3]
Incompatibilities Strong oxidizers, Strong bases, Reducing agents.

Critical Warning : Do NOT dispose of this compound directly into general organic waste containers without prior deactivation. The sulfide odor can permeate standard HDPE containers and escape through waste funnel seals, contaminating the entire waste storage area.[1]

Part 2: Pre-Disposal Deactivation (The "Stench" Protocol)[1]

The most effective method to dispose of organic sulfides is oxidative deactivation . This converts the volatile, malodorous sulfide into a non-volatile, odorless sulfoxide or sulfone.

Reagents Required
  • Oxidant : Sodium Hypochlorite (10-15% Bleach solution) or Hydrogen Peroxide (3%).[1] Bleach is preferred for sulfides.[1]

  • Solvent : Ethanol or Acetone (to solubilize the organic residue).

  • Vessel : Wide-mouth beaker (do not use narrow-neck flasks to avoid pressure buildup).

Step-by-Step Deactivation Protocol
  • Preparation : Perform all operations in a functioning fume hood. Double-glove (Nitrile) and wear a lab coat.[1]

  • Dilution : Dissolve the residual 2-(Methylthio)thiophene-3-carboxaldehyde in a small amount of ethanol or acetone.

  • Oxidation (The Kill Step) :

    • Slowly add the organic solution to a large excess of dilute bleach solution (1:10 ratio of waste to bleach).[1]

    • Mechanism: The hypochlorite oxidizes the sulfide (-S-) to a sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-).[1]

    • Caution : This reaction is exothermic. Add slowly to prevent splashing or thermal runaway.

  • Soaking : Allow the mixture to stir or stand in the hood for 24 hours .

  • Verification : Carefully waft (using proper technique) to check if the sulfur odor has been eliminated. If odor persists, add more bleach and extend soak time.

Part 3: Disposal Workflows

Once deactivated, the waste stream changes classification. Follow the decision logic below.

Workflow 1: Routine Waste Disposal (Post-Deactivation)

DisposalWorkflow Start Start: Waste Generation Check Is the material deactivated? Start->Check Deactivate Perform Bleach Oxidation (See Part 2) Check->Deactivate No (Smells) Sep Phase Separation Check->Sep Yes (Odorless) Deactivate->Sep Aqueous Aqueous Phase (Bleach + Water) Sep->Aqueous Organic Organic Phase (Deactivated Sulfone) Sep->Organic Drain Drain Disposal (If permitted by local EHS) Aqueous->Drain Neutralize pH first OrgWaste Non-Halogenated Organic Waste Organic->OrgWaste Label: 'Deactivated Sulfides'

Figure 1: Decision tree for segregating and treating thiophene aldehyde waste.

Workflow 2: Spill Response (Immediate Action)

If a spill occurs outside the hood:

  • Evacuate : Clear the immediate area. The smell will cause panic.

  • Contain : Cover the spill with activated charcoal or a commercial spill pad immediately to suppress vapor.

  • Decontaminate :

    • Once absorbed, place the solid waste into a wide-mouth jar.[1]

    • Wipe the surface with 10% Bleach solution.

    • Seal all waste in a secondary container (Ziploc bag or overpack drum).

Part 4: Regulatory & Logistics

Waste Labeling Requirements

When submitting the final waste container to your facility's EHS or waste contractor, the label must be explicit to prevent rejection.[1]

  • Chemical Name : 2-(Methylthio)thiophene-3-carboxaldehyde (Deactivated).[1]

  • Constituents : Ethanol, Acetone, Water, Sodium Chloride (byproducts of bleach).

  • Hazard Checkboxes : Flammable (due to solvent), Irritant.

  • Note to Contractor : "Contains deactivated organic sulfides. Check for pressure buildup."

Container Selection
  • Primary : Amber glass or HDPE.

  • Secondary : Polyethylene bag (sealed).

  • Cap : Vented caps are recommended for the first 48 hours after deactivation to release any residual oxygen or chlorine gas.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]

  • University of California, Los Angeles (UCLA) . (n.d.). SOP: Stench Chemicals. UCLA Chemistry & Biochemistry Safety.

  • Thermo Fisher Scientific . (2021). Safety Data Sheet: Thiophene-2-carboxaldehyde (Analogous Hazard Data). [1]

  • PubChem . (2025).[5] Compound Summary: 2-Methylthiophene-3-carbaldehyde (Structural Analog).[1] National Library of Medicine. [1]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2-(Methylthio)thiophene-3-carboxaldehyde

From the Desk of the Senior Application Scientist In drug development and advanced proteomics, 2-(Methylthio)thiophene-3-carboxaldehyde is an invaluable electrophilic building block. However, I frequently observe laborat...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist In drug development and advanced proteomics, 2-(Methylthio)thiophene-3-carboxaldehyde is an invaluable electrophilic building block. However, I frequently observe laboratories underestimating the logistical challenges of handling organosulfur derivatives. Because this molecule features a thiophene ring coupled with a methylthio group, it is classified as a highly volatile "stench chemical"[1].

Handling this compound requires moving beyond standard organic laboratory practices into specialized organosulfur protocols. This guide provides a self-validating, causality-driven system for managing 2-(Methylthio)thiophene-3-carboxaldehyde to prevent laboratory contamination, olfactory fatigue, and environmental release.

Physicochemical & Hazard Profile

Before designing a safety protocol, we must establish the quantitative baseline of the chemical. The following data dictates our engineering controls and personal protective equipment (PPE) selection.

ParameterValueCausality / Operational Impact
Chemical Name 2-(Methylthio)thiophene-3-carboxaldehydeActive organosulfur moiety requires oxidative quenching.
CAS Number 76834-95-2[2]Unique identifier for SDS cross-referencing.
Molecular Formula C6H6OS2[3]High sulfur content directly correlates to malodor.
Molecular Weight 158.24 g/mol [3]Low molecular weight contributes to high volatility.
Hazard Statements H315, H319, H335[4]Irritant to skin, eyes, and respiratory tract.
Chemical Class Organosulfur / Stench Chemical[1]Triggers specialized handling and disposal SOPs.
Causality-Driven PPE Selection

Safety is not about blindly wearing gear; it is about understanding the specific failure modes of the chemical you are handling.

  • Respiratory Protection & Engineering Controls: Work must be conducted in a certified chemical fume hood with the sash kept as low as possible.

    • The Causality: Organosulfur compounds (thiols, sulfides) are highly malodorous at parts-per-billion (ppb) levels. Inadequate ventilation leads to rapid olfactory fatigue—rendering the researcher unable to detect increasing, potentially toxic concentrations—and can trigger false natural gas leak alarms across the facility[1][5].

  • Dermal Protection: Double-gloving with heavy-duty nitrile or neoprene gloves is mandatory.

    • The Causality: The lipophilic nature of the thiophene ring facilitates rapid permeation through standard, thin latex gloves[6]. Double gloving ensures that if the outer glove is contaminated with the malodorous liquid, it can be immediately removed, sealed in a zip-lock bag, and replaced without compromising the inner barrier.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant) paired with a face shield.

    • The Causality: The compound causes serious eye irritation (H319)[4]. Liquid transfers of stench chemicals pose a high splash risk, and the mucous membranes of the eyes are highly susceptible to rapid organosulfur absorption[6].

Operational Workflow: The Closed-System Protocol

To maintain scientific integrity and laboratory safety, every step of your experiment must act as a self-validating containment system.

Step 1: Pre-Operation Setup (The Bleach Trap) Before opening the reagent bottle, prepare a bleach bath (10-15% sodium hypochlorite solution) in a wide-mouth crystallizing dish inside the fume hood[1].

  • Why? Bleach chemically oxidizes volatile sulfides into non-malodorous sulfoxides and sulfones, neutralizing the stench before it can escape the hood[5].

Step 2: Liquid Transfer Never pour 2-(Methylthio)thiophene-3-carboxaldehyde. Perform all liquid transfers using a syringe or cannula under an inert gas (nitrogen or argon).

  • Why? Pouring maximizes the surface area of the liquid exposed to the air, leading to instantaneous volatilization of the stench compound into the laboratory environment.

Step 3: Reaction Execution Ensure the reaction vessel is equipped with a cold trap, or vent the reaction directly into the prepared bleach trap[5].

  • Why? Heating or applying vacuum to organosulfur compounds without a trap will exhaust noxious vapors directly into the building's central vacuum system or the external environment.

Step 4: Oxidative Decontamination Immediately submerge all glassware, syringes, and cannula that came into contact with the compound into the bleach bath. Allow the equipment to soak for a minimum of 24 hours.

  • Why? The oxidative quenching of the methylthio group is kinetically slow. Premature removal from the bleach bath will result in residual stench contaminating the washing area.

Workflow Visualization

OrganosulfurWorkflow Setup 1. Hood Setup Prepare Bleach Bath Transfer 2. Closed Transfer Syringe/Cannula Setup->Transfer Verify airflow Reaction 3. Execution Cold/Bleach Trap Transfer->Reaction Inert atmosphere Quench 4. Oxidation 24h Bleach Soak Reaction->Quench Submerge labware Waste 5. Disposal Sealed Containment Quench->Waste Complete oxidation

Figure 1: Closed-system operational workflow and oxidative decontamination for organosulfur stench chemicals.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. Your response must be immediate and chemical-specific.

  • Immediate Spill Containment: If a small spill occurs inside the hood, immediately cover the liquid with absorbent pads. Do not wipe. Wiping increases the surface area and accelerates vaporization[5].

  • Solid Waste Containment: Place the contaminated absorbent pads and your outer gloves into a sealable zip-lock bag. Place that bag into a wide-mouth plastic jar, seal it tightly, and label it explicitly as "Hazardous Stench Waste"[5].

  • Surface Decontamination: Treat the spill area with the 10% sodium hypochlorite (bleach) solution to oxidize any residual microscopic traces of the sulfide[1].

  • Liquid Waste Disposal: Do not dispose of unquenched organosulfur compounds in standard organic waste carboys. Carefully add the malodorous contents of any cold traps to a cooled bleach solution, consolidate into a dedicated liquid waste container, and request a specialized hazardous waste pickup[1].

References
  • ChemicalBook. "2-(METHYLTHIO)THIOPHENE-3-CARBALDEHYDE." ChemicalBook.
  • CymitQuimica. "Safety Data Sheet: 76834-95-2." CymitQuimica.
  • CymitQuimica. "Safety Data Sheet Hazards." CymitQuimica.
  • Columbia University Research. "SOP FOR STENCH CHEMICALS." Columbia University Environmental Health & Safety.
  • UCLA Department of Chemistry and Biochemistry. "Standard Operating Procedures for Using Stench Chemicals." UCLA.
  • University of Minnesota. "Stench Chemicals: Safe Operating Procedures." UMN.
  • Chevron Phillips Chemical. "Product Stewardship Summary Specialty Organosulfur Products." Chevron Phillips.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)thiophene-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)thiophene-3-carboxaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.